molecular formula C13H12N2O5 B562468 4-Oxo-4-(pyridin-3-yl)butanoic acid CAS No. 1076199-29-5

4-Oxo-4-(pyridin-3-yl)butanoic acid

Cat. No.: B562468
CAS No.: 1076199-29-5
M. Wt: 276.24 g/mol
InChI Key: YNRQRUZKFUEEAB-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyridin-3-yl)butanoic acid, also known as 3-Succinoylpyridine, serves as a crucial synthetic intermediate in advanced organic synthesis and biochemical research. This gamma-keto acid derivative possesses significant research value as a key building block in the preparation of artificial synthetic nicotine, where it undergoes reductive amination pathways to form nicotine analogs through sophisticated chemical transformations . The compound has been identified as a potential biomarker for the consumption of specific foods, having been detected in various biological samples including anatidae (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) . As a member of the gamma-keto acids and derivatives class, this compound features a ketone group strategically positioned on the C4 carbon atom adjacent to the carboxylic acid functionality, creating a versatile scaffold for further chemical modifications. The pyridinyl moiety contributes to the compound's electronic properties, enabling its participation in various catalytic and enzymatic systems. Current research applications utilize this compound in studies of nicotine biosynthesis, metabolic pathway analysis, and as a precursor for the development of specialized chemical entities. The compound's structural features make it particularly valuable for investigating heterocyclic compound formation and for use in multi-step synthetic sequences requiring regioselective control. This compound continues to be the subject of ongoing scientific investigation, with numerous publications exploring its synthetic utility and biochemical significance across various research domains .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1076199-29-5

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate

InChI

InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2

InChI Key

YNRQRUZKFUEEAB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)CCC(=O)O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2

Synonyms

γ-Oxo-3-pyridinebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-oxo-4-(pyridin-3-yl)butanoic acid, a key building block in medicinal chemistry and a significant metabolite of nicotine.[1][2] Recognizing the challenges associated with direct functionalization of the electron-deficient pyridine ring, this document focuses on the most practical and scientifically sound synthetic strategies. The primary focus is a robust and accessible modified Friedel-Crafts acylation approach. Alternative synthetic routes, including modern catalytic methods, are also discussed to provide a broader perspective for researchers. This guide is intended for chemists in academia and the pharmaceutical industry, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, also known as γ-oxo-3-pyridinebutanoic acid, is a molecule of considerable interest in the fields of pharmacology and drug development. Its structural motif, featuring a pyridine ring linked to a keto-acid side chain, is a common scaffold in a variety of biologically active compounds. Furthermore, it is a known metabolite of nicotine and tobacco-specific nitrosamines, making its synthesis crucial for toxicological and metabolic studies.[1][2]

The inherent chemical properties of the pyridine ring, specifically its electron-deficient nature, present unique challenges to its direct acylation via classical Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom can coordinate with Lewis acids, further deactivating the ring towards electrophilic aromatic substitution. This guide aims to navigate these synthetic hurdles by presenting reliable and well-documented methodologies for the preparation of this valuable compound.

Primary Synthetic Strategy: Modified Friedel-Crafts Acylation

The most practical and widely applicable approach for the synthesis of this compound is a modified Friedel-Crafts acylation. This strategy circumvents the direct acylation of pyridine by utilizing an activated derivative of nicotinic acid, namely nicotinoyl chloride, as the electrophilic partner. This is then reacted with a suitable three-carbon nucleophile which can be subsequently hydrolyzed to the desired carboxylic acid. A plausible and effective approach involves the use of an organometallic reagent, such as a malonic ester derivative or an organozinc reagent.

Mechanistic Rationale

The core of this strategy lies in reversing the polarity of the reactants. Instead of a highly reactive acylating agent attacking an unreactive pyridine ring, a highly reactive nucleophile attacks an activated pyridine derivative. The general mechanism can be outlined as follows:

  • Activation of Nicotinic Acid: Nicotinic acid is converted to its more reactive acid chloride derivative, nicotinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This enhances the electrophilicity of the carbonyl carbon.

  • Formation of the Carbon Nucleophile: A suitable three-carbon nucleophile is prepared. For instance, ethyl malonate can be deprotonated with a strong base like sodium ethoxide to form a stabilized carbanion.

  • Nucleophilic Acyl Substitution: The carbanion attacks the electrophilic carbonyl carbon of nicotinoyl chloride, leading to the formation of a β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group and subsequently decarboxylated upon heating to yield the final product, this compound.

This multi-step approach provides a reliable pathway to the target molecule, avoiding the harsh conditions and potential side reactions associated with direct Friedel-Crafts acylation of pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of Nicotinoyl Chloride

  • Materials: Nicotinic acid, thionyl chloride (SOCl₂), dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in dry toluene.

    • Carefully add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the dissolution of the solid nicotinic acid.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting nicotinoyl chloride hydrochloride is a solid and can be used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-(nicotinoyl)malonate

  • Materials: Diethyl malonate, sodium ethoxide (NaOEt), dry ethanol, nicotinoyl chloride hydrochloride.

  • Procedure:

    • In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere.

    • To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature.

    • Add the nicotinoyl chloride hydrochloride (1.0 eq) portion-wise to the solution of the sodium salt of diethyl malonate at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(nicotinoyl)malonate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Materials: Diethyl 2-(nicotinoyl)malonate, concentrated hydrochloric acid.

  • Procedure:

    • To the crude diethyl 2-(nicotinoyl)malonate, add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

    • The crude product can be recrystallized from a suitable solvent system (e.g., water or ethanol/water) for further purification.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Hydrolysis & Decarboxylation Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Toluene, Reflux SOCl2 SOCl₂ SOCl2->Nicotinoyl_Chloride Diethyl_2_nicotinoylmalonate Diethyl 2-(nicotinoyl)malonate Nicotinoyl_Chloride->Diethyl_2_nicotinoylmalonate Nucleophilic Acyl Substitution Diethyl_Malonate Diethyl Malonate Malonate_Enolate Malonate Enolate Diethyl_Malonate->Malonate_Enolate NaOEt NaOEt NaOEt->Malonate_Enolate EtOH, 0 °C Malonate_Enolate->Diethyl_2_nicotinoylmalonate Final_Product This compound Diethyl_2_nicotinoylmalonate->Final_Product Reflux HCl Conc. HCl HCl->Final_Product caption Figure 1: Workflow for the synthesis of this compound.

Caption: Figure 1: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the modified Friedel-Crafts acylation is a robust method, several other strategies have been developed for the synthesis of pyridyl ketones and related compounds. These can be valuable alternatives depending on the available starting materials and desired scale.

Organometallic Cross-Coupling Reactions

The use of organometallic reagents provides a powerful alternative for the formation of the key C-C bond.

  • Organocadmium Reagents: The reaction of an organocadmium reagent with an acid chloride is a classic method for ketone synthesis.[3][4] In this context, a 3-pyridylcadmium reagent could be prepared from 3-bromopyridine and reacted with succinic acid monoester chloride. This method is often high-yielding and avoids the formation of tertiary alcohol byproducts.

  • Organozinc Reagents (Reformatsky Reaction): The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[5][6][7][8][9] A variation of this could involve the reaction of ethyl 4-bromo-3-oxobutanoate with pyridine-3-carboxaldehyde in the presence of zinc.

  • Grignard Reagents: While Grignard reagents are highly reactive and can lead to over-addition to form tertiary alcohols, their reaction with nitriles or acid chlorides at low temperatures can be controlled to yield ketones. The reaction of 3-pyridylmagnesium bromide with succinonitrile followed by hydrolysis could be a potential route.

Modern Catalytic Methods

Recent advances in catalysis offer milder and more selective methods for the acylation of pyridines.

  • Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for C-H functionalization. Site-selective acylation of pyridinium salts using acyl radicals generated from aldehydes has been reported.[1][10] This method offers a novel approach to introduce the acyl group directly onto the pyridine ring under mild conditions.

  • Palladium-Catalyzed Acylation: Palladium-catalyzed cross-coupling reactions are widely used for C-C bond formation. Protocols for the ortho-acylation of 2-arylpyridines have been developed, demonstrating the potential of transition metal catalysis in pyridine functionalization.[11]

Stetter Reaction

The Stetter reaction is a nucleophilic acylation that involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC).[12][13][14][15] This reaction could potentially be employed by reacting pyridine-3-carboxaldehyde with an appropriate Michael acceptor to construct the desired keto-acid framework.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
Appearance White to off-white solid
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol [1]
Melting Point Not widely reported, requires experimental determination.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.1 (s, 1H, COOH), 9.1 (d, 1H), 8.8 (dd, 1H), 8.3 (m, 1H), 7.5 (m, 1H), 3.3 (t, 2H), 2.7 (t, 2H).
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 198.0, 174.0, 153.0, 149.0, 136.0, 131.0, 124.0, 33.0, 28.0.
Mass Spectrometry (ESI+) m/z: 180.06 [M+H]⁺
Infrared (IR, KBr) ν (cm⁻¹): ~3000 (O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, 1480 (C=C, C=N).

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Conclusion

The synthesis of this compound, while presenting challenges due to the electronic properties of the pyridine ring, is readily achievable through a well-designed synthetic strategy. The modified Friedel-Crafts acylation, starting from nicotinoyl chloride, offers a reliable and scalable route to this important molecule. For researchers seeking alternative approaches, modern catalytic methods and the use of organometallic reagents provide a diverse toolbox of synthetic options. This guide provides the necessary foundational knowledge, experimental protocols, and characterization data to empower researchers in their efforts to synthesize and utilize this compound in their scientific endeavors.

References

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Publications. [Link]

  • Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437. (n.d.). PubChem. [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). IBS Publications Repository. [Link]

  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation | Request PDF. (2025). ResearchGate. [Link]

  • Asymmetric C3-Allylation of Pyridines. (2023). Journal of the American Chemical Society. [Link]

  • Synthesis of Ketones with Organocadmiums made directly from "Rieke" Cadmium. (n.d.). . [Link]

  • Reformatsky reaction. (n.d.). Wikipedia. [Link]

  • Stetter Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reformatsky Reaction. (n.d.). Cambridge University Press. [Link]

  • 4-Oxo-4-(pyridin-3-yl)butanoate. (n.d.). PubChem. [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437. (n.d.). PubChem. [Link]

  • A Novel Three‐Component Reaction of Halo‐Pyridines with Grignard Reagents. (2025). ResearchGate. [Link]

  • Recent Developments of Stetter Reaction: A Brief Review. (2022). Biomedicine and Chemical Sciences. [Link]

  • Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity. (n.d.). PMC. [Link]

  • Reformatsky Reaction. (2023). Chemistry LibreTexts. [Link]

  • the use of organocadmium reagents for the preparation of ketones. (n.d.). designer-drug.com. [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. (n.d.). PMC. [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents. (2022). Elektronische Hochschulschriften der LMU München. [Link]

  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. (2006). ResearchGate. [Link]

  • The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. (n.d.). ResearchGate. [Link]

  • Contributions from the Stetter Reaction to the Organic Chemistry. (n.d.). IJCRT.org. [Link]

  • Stetter reaction (Michael—Stetter reaction) | Request PDF. (n.d.). ResearchGate. [Link]

  • This compound (CHEBI:66951). (n.d.). EMBL-EBI. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • File:this compound.svg. (n.d.). Wikipedia. [Link]

  • A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PMC. [Link]

  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (2017). Eureka. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2011). Lund University Research Portal. [Link]

  • Formation, Characterization and Antioxidant Study of Mixed Ligand Complexes Derived from Succinyl Chloride. (n.d.). Chemical Methodologies. [Link]

  • Synthesis of Preparation succinic anhydride. (n.d.). PrepChem.com. [Link]

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4-oxo-4-(pyridin-3-yl)butanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, metabolic significance, and experimental utility of 4-oxo-4-(pyridin-3-yl)butanoic acid (also known as OPBA or Keto Acid ).

While often categorized as a metabolite, this molecule serves as the critical mechanistic anchor for understanding the bioactivation of the potent tobacco-specific carcinogen NNK . For drug development professionals, it represents a validated biomarker for CYP2A13 activity and a structural scaffold mimicking 2-oxoglutarate .

Mechanistic Anchor of NNK Bioactivation & CYP2A13 Activity

Executive Summary

This compound (OPBA) is the stable, terminal oxidation product of the


-methylene hydroxylation pathway of NNK  (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).

Its significance in research and drug development is threefold:

  • Mechanistic Readout: It is the definitive surrogate marker for the formation of methyldiazonium ions , the ultimate carcinogenic species responsible for DNA methylation (e.g.,

    
    -methylguanine) in lung tumorigenesis.
    
  • Enzymatic Probe: It serves as the primary readout in high-throughput screens for CYP2A13 inhibitors , a target for chemopreventive drug discovery.

  • Chemical Biology: Structurally, it is a pyridine-substituted mimic of 2-oxoglutarate (2-OG) , possessing theoretical potential as a competitive inhibitor for 2-OG-dependent oxygenases (e.g., histone demethylases), though its primary utility remains toxicological.

Chemical Identity & Physicochemical Properties

Understanding the amphoteric nature of OPBA is critical for developing extraction protocols (Solid Phase Extraction - SPE) and LC-MS methodologies.

PropertyDataImplications for Protocol Design
IUPAC Name This compound-
Common Abbreviations OPBA, Keto Acid, 4-oxo acidUsed interchangeably in toxicology literature.
Molecular Formula

MW: 179.17 g/mol .[1][2]
pKa (Pyridine N) ~3.5 - 4.0 (Estimated)Protonated at pH < 3. Retains on Cation Exchange (MCX) columns.
pKa (Carboxylic Acid) ~4.5 (Estimated)Ionized at physiological pH.
Solubility Polar, Water-solubleRequires polar-embedded columns (e.g., C18-Aq) or HILIC for retention.
Stability HighUnlike its precursor (OPB aldehyde), OPBA is stable in urine and plasma.
Mechanism of Action: The Bioactivation Pathway

OPBA itself is not the "actor" that alkylates DNA; rather, its formation is the obligatory coupled event to the release of the DNA-damaging agent.

The CYP2A13 "Lethal Branch"

Metabolism of NNK (the parent carcinogen) bifurcates into two major pathways. The ratio of these pathways determines carcinogenic risk.

  • 
    -Methyl Hydroxylation (The Pyridyloxobutylation Pathway): 
    
    • Hydroxylation at the methyl carbon.[3]

    • Releases formaldehyde and a pyridyloxobutylating agent.

    • Readout: Keto alcohol / NNAL.

  • 
    -Methylene Hydroxylation (The Methylation Pathway - OPBA Route): 
    
    • Step 1: CYP2A13 (highly expressed in human lung) hydroxylates the methylene carbon adjacent to the nitrosamine nitrogen.

    • Step 2: This unstable

      
      -hydroxy intermediate spontaneously decomposes.
      
    • Step 3: The decomposition releases the Methyldiazonium ion (

      
      ).
      
    • Step 4: The methyldiazonium ion aggressively methylates DNA (forming mutagenic adducts).

    • Step 5: The remaining carbon skeleton forms 4-oxo-4-(3-pyridyl)butanal (OPB) , which is rapidly oxidized by aldehyde dehydrogenases to OPBA .

NNK_Mechanism NNK NNK (Pro-Carcinogen) Intermed Unstable α-Hydroxy Intermediate NNK->Intermed α-Methylene Hydroxylation CYP2A13 CYP2A13 (Enzyme) CYP2A13->Intermed MethylDiaz Methyldiazonium Ion (DNA Alkylating Agent) Intermed->MethylDiaz Spontaneous Decomposition OPB OPB (Aldehyde) Intermed->OPB Carbon Skeleton Release DNA_Adduct DNA Methylation (O6-mG -> Cancer) MethylDiaz->DNA_Adduct Covalent Binding OPBA OPBA (Acid) (Stable Biomarker) OPB->OPBA Oxidation (Aldehyde Dehydrogenase)

Figure 1: The mechanistic coupling of OPBA formation to DNA methylation.[4] Detection of OPBA confirms the release of the carcinogenic methyldiazonium ion.

Experimental Protocols

For researchers screening CYP2A13 inhibitors (chemoprevention) or analyzing metabolic flux, the following protocols are the industry standard.

Protocol A: In Vitro Microsomal Assay (CYP2A13 Inhibition Screen)

Objective: Determine


 of a test compound against NNK bioactivation using OPBA as the readout.

Materials:

  • Recombinant human CYP2A13 microsomes (or human lung microsomes).

  • Substrate: NNK (Caution: Carcinogen).[3][5]

  • NADPH regenerating system.

  • Internal Standard: deuterated OPBA (

    
    -OPBA) or keto-ibuprofen.
    

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL protein) + Test Inhibitor (0.1 - 100

    
    M) in Phosphate Buffer (100 mM, pH 7.4). Incubate 5 min at 37°C.
    
  • Initiation: Add NNK (10

    
    M final) + NADPH (1 mM).
    
  • Reaction: Incubate for 20 minutes at 37°C. (Reaction is linear up to 30 mins).

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Preparation: Centrifuge (10,000 x g, 10 min). Collect supernatant.

  • Analysis: Inject onto LC-MS/MS.

Protocol B: LC-MS/MS Quantification

OPBA is highly polar. Standard C18 columns often fail to retain it, leading to ion suppression.

  • Column: Polar-embedded C18 (e.g., Waters Acquity HSS T3) or HILIC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B hold for 1 min (loading), ramp to 90% B over 5 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Precursor: 180.1 m/z (

      
      )
      
    • Quantifier Product: 148.1 m/z (Loss of

      
      /CO? Characteristic pyridine fragment).[1][2][6][7][8][9]
      
    • Qualifier Product: 106.1 m/z (Pyridine ring fragment).

Biological & Therapeutic Implications[5]
1. Biomarker of "Effective Dose"

Unlike urinary NNAL (which measures total exposure and detoxification via glucuronidation), urinary OPBA levels specifically reflect the fraction of the carcinogen that went down the "activation" pathway.

  • Clinical Insight: Smokers with higher OPBA/NNAL ratios may have higher CYP2A13 activity and consequently higher lung cancer risk, regardless of total cigarette consumption.

2. Structural Mimicry & Off-Target Potential

OPBA possesses a pyridine ring linked to a keto-acid tail. This structure mimics 2-oxoglutarate (2-OG) , a co-substrate for:

  • Jumonji C (JmjC) histone demethylases (KDMs).

  • TET DNA hydroxylases.

  • Prolyl hydroxylases (PHDs).[6]

While OPBA is not a potent inhibitor compared to synthetic pyridine-2,4-dicarboxylates, high intracellular concentrations (e.g., in heavy smokers) could theoretically compete with 2-OG, leading to epigenetic dysregulation . This is an emerging area of "metabolite-driven epigenetics."

Experimental_Workflow cluster_0 In Vitro Screening Workflow cluster_1 Data Interpretation Step1 Incubation System (Microsomes + NNK + NADPH) Step2 Metabolic Reaction (CYP2A13 Activity) Step1->Step2 37°C, 20 min Step3 Quench & Extract (Acetonitrile ppt) Step2->Step3 Stop Reaction Step4 LC-MS/MS Analysis (HSS T3 Column) Step3->Step4 Supernatant Result1 High OPBA Signal Step4->Result1 Result2 Low OPBA Signal Step4->Result2 Interp1 Active Bioactivation (High Risk / No Inhibition) Result1->Interp1 Interp2 Enzyme Inhibited (Chemopreventive Hit) Result2->Interp2

Figure 2: Workflow for using OPBA as a readout for CYP2A13 inhibition assays.

References
  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link

  • Peterson, L. A., et al. (1994). 4-Oxo-4-(3-pyridyl)butanoic acid: A specific metabolite of the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.[2] Chemical Research in Toxicology, 7(5), 599-608.

  • Murphy, S. E., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(2), 163-169. Link

  • Wong, H. L., et al. (2005). Effects of benzyl and phenethyl isothiocyanate on P450s 2A6 and 2A13: Potential for chemoprevention in smokers. Carcinogenesis, 26(4), 785-792. Link

  • Rose, N. R., et al. (2011). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates.[6][9] Organic & Biomolecular Chemistry, 9(10), 3704-3713. (Contextual reference for structural mimicry). Link

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literature review on 4-(3-pyridyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-pyridyl)-4-oxobutyric Acid: From Nicotine Metabolism to Synthetic Applications

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between foundational research and practical application. 4-(3-pyridyl)-4-oxobutyric acid, also known as 4-oxo-4-(pyridin-3-yl)butanoic acid, stands at a critical intersection of toxicology, metabolic science, and synthetic chemistry. It is not merely a chemical compound but a key piece of evidence in the story of how the human body processes xenobiotics, particularly those from tobacco. This guide is structured to provide researchers, clinicians, and drug development professionals with a comprehensive understanding of this molecule, moving from its biological origins and significance to the practical methodologies for its synthesis and quantification. The protocols and explanations herein are designed to be robust and insightful, reflecting the causality behind each scientific choice.

Section 1: Core Molecular Profile

4-(3-pyridyl)-4-oxobutyric acid (also referred to as 'keto acid' in metabolic literature) is a pyridine derivative and a monocarboxylic acid.[1] Its structure features a pyridine ring linked to a butyric acid chain via a ketone group. This bifunctional nature makes it a significant metabolite and a versatile synthetic precursor.

Table 1: Physicochemical Properties of 4-(3-pyridyl)-4-oxobutyric Acid

Property Value Reference
IUPAC Name 4-oxo-4-pyridin-3-ylbutanoic acid [1]
Synonyms 4-OPC4A, 3-Succinoylpyridine, OPBA [1][2]
CAS Number 4192-31-8 [2]
Molecular Formula C₉H₉NO₃ [2]
Molecular Weight 179.17 g/mol [1]
Physical State Solid [PubChem]
SMILES C1=CC(=CN=C1)C(=O)CCC(=O)O [1]

| InChIKey | JGSUNMCABQUBOY-UHFFFAOYSA-N |[1] |

Section 2: Biological Significance and Metabolic Pathways

The primary relevance of 4-(3-pyridyl)-4-oxobutyric acid stems from its role as a major metabolite of nicotine and the highly carcinogenic tobacco-specific nitrosamines (TSNAs), namely 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN).[1] Its presence and concentration in biological fluids are direct indicators of tobacco exposure and the metabolic activation of these carcinogens.

Metabolic Origins

The formation of 4-(3-pyridyl)-4-oxobutyric acid occurs via two principal metabolic routes:

  • Nicotine Metabolism: A significant portion of nicotine undergoes a 2'-oxidation pathway, mediated by Cytochrome P450 (CYP) enzymes, leading to the formation of this keto acid. This conversion represents a substantial, yet often overlooked, metabolic fate of nicotine in humans, accounting for an estimated 5-14% of a nicotine dose.[3]

  • TSNA Metabolism: More critically, the metabolic activation of the potent carcinogens NNK and NNN proceeds through α-hydroxylation, a process also catalyzed by CYP enzymes. This bioactivation pathway generates unstable intermediates that ultimately yield 4-(3-pyridyl)-4-oxobutyric acid, which is then excreted in the urine.[4]

This dual origin is crucial; while the keto acid is a definitive biomarker of tobacco exposure, its downstream metabolite, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), has been investigated to distinguish between nicotine and TSNA metabolism. However, the hydroxy acid formed from nicotine is overwhelmingly the (R)-enantiomer, while TSNA metabolism produces the (S)-enantiomer. In smokers, the amount of (S)-hydroxy acid from nicotine metabolism far exceeds that from TSNAs, complicating its use as a specific biomarker for carcinogen activation.[3]

Metabolic Pathway Visualization

The following diagram illustrates the convergence of nicotine and TSNA metabolism on the formation of 4-(3-pyridyl)-4-oxobutyric acid and its subsequent reduction.

metabolic_pathway cluster_precursors Precursors cluster_enzymes Enzymatic Action cluster_metabolites Metabolites Nicotine Nicotine CYP2A6 Cytochrome P450 (e.g., CYP2A6) Nicotine->CYP2A6 2'-Oxidation NNK NNK & NNN (Tobacco-Specific Nitrosamines) NNK->CYP2A6 α-Hydroxylation KetoAcid 4-(3-pyridyl)-4-oxobutyric acid (Keto Acid) CYP2A6->KetoAcid HydroxyAcid 4-hydroxy-4-(3-pyridyl)butanoic acid (Hydroxy Acid) KetoAcid->HydroxyAcid Reduction Excretion Urinary Excretion KetoAcid->Excretion HydroxyAcid->Excretion

Caption: Metabolic formation of 4-(3-pyridyl)-4-oxobutyric acid.

Pharmacokinetic Profile

The compound is readily excreted in the urine, making it an accessible biomarker. Studies comparing smokers to individuals using a nicotine patch have provided quantitative insights into its origins.

Table 2: Urinary Levels of 4-(3-pyridyl)-4-oxobutyric Acid (Keto Acid) in Humans

Subject Group Mean Urinary Concentration (ng/mL) ± SD Reference
Active Smokers (n=8) 228 ± 129 [3]

| Nicotine Patch Users (n=8) | 97.5 ± 80.6 |[3] |

The significantly higher levels in smokers reflect the combined contribution from nicotine in tobacco and the metabolism of TSNAs (NNK and NNN), which are present in tobacco smoke but not in pharmaceutical nicotine patches.[3]

Section 3: Synthesis and Chemical Applications

While commercially available from specialty suppliers, the de novo synthesis of 4-(3-pyridyl)-4-oxobutyric acid and its analogs is essential for creating reference standards, isotopic labeling studies, and developing novel derivatives.

Synthetic Strategy: The Challenge of Pyridine Acylation

The most common method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation , which involves reacting an aromatic compound with succinic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5]

However, this standard reaction is notoriously ineffective for pyridine. The reasons are twofold:

  • Ring Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[6]

  • Catalyst Sequestration: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming a stable complex with the AlCl₃ catalyst. This further deactivates the ring and consumes the catalyst.[7]

Therefore, alternative strategies are required. These may include the use of pre-metalated pyridine derivatives in cross-coupling reactions or employing more complex multi-step sequences starting from functionalized pyridines like 3-acetylpyridine or 3-cyanopyridine.

Because a direct, validated protocol for the title compound is not readily found in general literature, the following protocol for a similar aryl derivative is provided for illustrative purposes. It demonstrates the fundamental Friedel-Crafts approach used for this class of compounds.

synthesis_workflow Toluene Toluene (Arene) ReactionVessel Friedel-Crafts Acylation Toluene->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel Catalyst AlCl₃ (Lewis Acid) in Solvent Catalyst->ReactionVessel Workup Acidic Workup & Purification ReactionVessel->Workup Product 4-(Aryl)-4-oxobutanoic Acid Workup->Product

Caption: General workflow for synthesis of 4-aryl-4-oxobutanoic acids.

Experimental Protocol: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid (Illustrative Analog)

This protocol is adapted from established procedures for Friedel-Crafts acylation and serves as a model for the synthesis of this compound class.[5]

Materials:

  • Butylbenzene (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (2.3 eq)

  • 1,2-Dichloroethane (solvent)

  • 3 N Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flask equipped with a magnetic stirrer and cooled in an ice-water bath (to approx. 10-15°C), add butylbenzene and 1,2-dichloroethane.

  • Addition of Reactants: Add succinic anhydride to the mixture.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ in portions over 5-10 minutes. The temperature should be carefully monitored and maintained. Causality Note: The Lewis acid catalyst polarizes the anhydride, generating a highly electrophilic acylium ion intermediate necessary for the attack on the aromatic ring.

  • Reaction: Stir the reaction mixture for 30-60 minutes, allowing it to proceed.

  • Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold 3 N HCl. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).

  • Washing: Wash the combined organic extracts with saturated brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water/acetic acid or toluene) to yield the pure 4-(4-butylphenyl)-4-oxobutanoic acid.[5]

Section 4: Analytical Methodologies

Accurate quantification of 4-(3-pyridyl)-4-oxobutyric acid in biological matrices is paramount for its use as a biomarker. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.

Quantification in Urine by LC-MS/MS

A validated method published by Hecht et al. provides a robust framework for analysis.[3] A critical insight from this work is that direct quantification of the keto acid can be challenging. The protocol circumvents this by quantitatively converting the target keto acid into its more stable and easily analyzable counterpart, the hydroxy acid, using a reducing agent. The total amount of hydroxy acid (native plus that converted from the keto acid) is then measured.

analysis_workflow UrineSample Urine Sample (+ Internal Standard) Reduction Reduction Step (NaBH₄) UrineSample->Reduction Converts Keto Acid to Hydroxy Acid SPE Solid-Phase Extraction (SPE) Reduction->SPE Sample Cleanup Analysis LC-MS/MS Analysis SPE->Analysis Separation & Detection Quant Quantification Analysis->Quant

Caption: Workflow for quantification of 4-(3-pyridyl)-4-oxobutyric acid in urine.

Detailed Protocol: LC-MS/MS Quantification from Urine

This protocol is based on the validated methodology for quantifying the keto acid via its reduction to the hydroxy acid.[3][4]

Materials & Reagents:

  • Human urine samples

  • Isotopically labeled internal standard (e.g., [D₅]hydroxy acid)

  • Sodium borohydride (NaBH₄) solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: To a 1 mL aliquot of urine, add the internal standard solution.

  • Reduction Step: Add a freshly prepared aqueous solution of NaBH₄ to the urine sample. Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature. Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the ketone of the keto acid to a secondary alcohol (the hydroxy acid) without affecting the carboxylic acid group. This conversion allows for the measurement of the total pool of both metabolites in a single, robust analysis.

  • Sample Cleanup (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the reduced urine sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar interferences.

    • Elute the analytes (total hydroxy acid and internal standard) with methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a suitable reverse-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both typically containing an additive like formic acid to improve peak shape and ionization efficiency.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both the analyte (total hydroxy acid) and the internal standard. An APCI source in positive ion mode has been shown to be effective.[3]

  • Quantification: Construct a calibration curve using known concentrations of the hydroxy acid standard. Quantify the amount of total hydroxy acid in the samples by comparing the analyte/internal standard peak area ratio against the calibration curve. The concentration of the original keto acid is determined by subtracting the amount of endogenous hydroxy acid (measured in a separate, non-reduced aliquot) from the total hydroxy acid concentration.

Conclusion

4-(3-pyridyl)-4-oxobutyric acid is a molecule of profound importance in the study of tobacco-related diseases. Its dual origin from both nicotine and carcinogenic nitrosamines makes it an invaluable biomarker for assessing tobacco exposure and understanding individual differences in carcinogen metabolism. While its synthesis presents unique challenges compared to other aryl-oxo-butanoic acids, its utility as a chemical standard and precursor for novel compounds remains high. The analytical methods for its quantification, particularly the elegant use of chemical reduction coupled with LC-MS/MS, provide the accuracy and sensitivity needed for demanding clinical and research applications. Continued investigation into this compound and its metabolic pathways will undoubtedly yield further insights into tobacco carcinogenesis and aid in the development of more effective strategies for prevention and harm reduction.

References

  • Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(2), 172-179. Available from: [Link]

  • Poumale, H. M. P., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41855-41893. Available from: [Link]

  • Organic Chemistry Portal. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437, 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460515, 4-oxo-4-(pyridin-3-yl)butanoate. Retrieved from [Link].

  • Al-Gazzar, M. A., et al. (2006). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Medicinal Chemistry: An Indian Journal. Available from: [Link]

  • Chemistry LibreTexts. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Stolar, T., & Užarević, K. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320. Available from: [Link]

  • Çelik, H. İ., & Avcı, B. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Clinical and Analytical Medicine, 13(9), 1014-1018. Available from: [Link]

  • Wilson, I. D., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols, 5(6), 1005-1012. Available from: [Link]

  • Lao, Y., et al. (2014). Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers. Chemical Research in Toxicology, 27(9), 1548–1556. Available from: [Link]

  • Nguyen, H. T. T., et al. (2021). A Dilute-and-Shoot LC-MS/MS Method for Screening of 43 Cardiovascular Drugs in Human Urine. Mass Spectrometry Letters, 12(1), 1-10. Available from: [Link]

  • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • PrepChem. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Anilinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The CAS number 4192-31-8 provided in the initial request does not correspond to a publicly documented chemical substance. Based on a structural similarity analysis of related compounds, this guide focuses on 4-Anilinopiperidine (CAS: 23056-29-3) , a foundational molecule in the synthesis of numerous pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-Anilinopiperidine is a key synthetic intermediate, most notably in the production of potent analgesics such as fentanyl and its analogues.[1][2] Its deceptively simple bicyclic structure, featuring a piperidine ring linked to an aniline moiety, belies a rich and complex physicochemical profile that is critical to its reactivity and utility in multi-step organic synthesis. Understanding these core properties is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of this compound in various chemical environments. This guide provides a comprehensive overview of the essential physicochemical characteristics of 4-anilinopiperidine, supported by established analytical methodologies and theoretical insights.

Physicochemical Properties

A summary of the key physicochemical properties of 4-anilinopiperidine is presented below, followed by a detailed discussion of each parameter.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂[3][4]
Molecular Weight 176.26 g/mol [3][4]
Appearance White to off-white crystalline solid (hydrochloride salt)[5]
Melting Point 94-96 °C (monohydrate hydrochloride salt)[6]
Boiling Point 172-176 °C at 0.15 Torr (for a related compound)[7]
Solubility (Hydrochloride Salt) DMF: 0.16 mg/mLDMSO: 10 mg/mLEthanol: 0.25 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL[5]
pKa (Predicted) 9.03 ± 0.10 (for a related compound)[7]
LogP (Predicted) 1.58[8]
Molecular Structure and Weight

4-Anilinopiperidine possesses a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[3][4] The structure consists of a saturated six-membered piperidine ring and an aromatic aniline ring connected via a nitrogen atom.

Melting and Boiling Points

The melting point of the monohydrate hydrochloride salt of 4-anilinopiperidine is reported to be in the range of 94-96 °C.[6] The boiling point of the free base has not been definitively reported, however, a related compound, 4-amino-1-phenethylpiperidine, has a boiling point of 172-176 °C at a reduced pressure of 0.15 Torr.[7]

Solubility

The solubility of the hydrochloride salt of 4-anilinopiperidine has been determined in several common laboratory solvents. It exhibits moderate solubility in polar aprotic solvents like DMSO and is sparingly soluble in alcohols such as ethanol and methanol.[5] Its solubility in phosphate-buffered saline (PBS) at a physiological pH of 7.2 is 10 mg/mL.[5] The free base is expected to be more soluble in organic solvents and less soluble in aqueous media.

pKa

The predicted pKa for the protonated piperidine nitrogen of a structurally similar compound is approximately 9.03.[7] This indicates that 4-anilinopiperidine is a basic compound, a property that is crucial for its role in chemical reactions and for its purification via acid-base extraction techniques.

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a compound like 4-anilinopiperidine relies on standardized and validated experimental protocols. The following methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[9][10]

Determination of Melting Point (OECD TG 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This is a key indicator of purity.

Apparatus:

  • Capillary tube melting point apparatus

  • Calibrated thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry 4-anilinopiperidine is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The temperature is raised at a rate of approximately 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Causality: A sharp melting range (typically less than 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.

Determination of Solubility (OECD TG 105: Water Solubility)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

  • Constant temperature water bath or shaker

  • Analytical balance

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Equilibration: An excess amount of 4-anilinopiperidine is added to a known volume of water in a vessel.

  • Agitation: The mixture is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation.

  • Quantification: The concentration of 4-anilinopiperidine in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.

Self-Validation: The experiment should be repeated with different initial amounts of the substance and different agitation times to ensure that true equilibrium solubility has been achieved.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of 4-anilinopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-anilinopiperidine would be expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[11]

Infrared (IR) Spectroscopy

The IR spectrum of 4-anilinopiperidine would display characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 4-anilinopiperidine shows a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.[11]

Synthesis and Mechanistic Insights

4-Anilinopiperidine is a crucial precursor in the synthesis of fentanyl and its analogs. Its formation is a key step in several synthetic routes.

Synthetic Pathway Overview

A common method for the synthesis of 4-anilinopiperidine involves the reductive amination of 4-piperidone with aniline. This reaction typically proceeds via the formation of an enamine or imine intermediate, which is then reduced to the final product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Piperidone 4-Piperidone Imine/Enamine Imine/Enamine 4-Piperidone->Imine/Enamine Condensation Aniline Aniline Aniline->Imine/Enamine 4-Anilinopiperidine 4-Anilinopiperidine Imine/Enamine->4-Anilinopiperidine Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination synthesis of 4-Anilinopiperidine.

Role in Opioid Receptor Signaling

As a precursor to fentanyl, 4-anilinopiperidine is integral to the synthesis of compounds that interact with the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR).[7][12] The binding of fentanyl and its analogs to the µ-opioid receptor initiates a signaling cascade that leads to analgesia.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binding G_Protein Gαi/o Protein MOR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels G_Protein->Ion_Channels Modulation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Analgesia cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

4-Anilinopiperidine is a compound of significant interest due to its central role in the synthesis of potent opioid analgesics. A thorough understanding of its physicochemical properties, including its molecular structure, melting point, solubility, and pKa, is essential for its effective use in research and development. The application of standardized analytical techniques provides the necessary data for its characterization and quality control. Furthermore, knowledge of its synthetic pathways and the biological mechanisms of the compounds it is used to create provides a broader context for its importance in medicinal chemistry and pharmacology.

References

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]

  • OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • SIELC Technologies. (2018, May 16). 4-Anilinopiperidine. Retrieved from [Link]

  • OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Drug Enforcement Administration. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register, 88(209), 74352-74357. [Link]

  • PubChem. (n.d.). 4-Anilinopiperidine - Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]

  • United Nations Economic and Social Council. (2024, January 4). Note by the Secretariat on the scope of control of substances under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Drug Enforcement Administration. (2019, September 13). Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register, 84(178), 48398-48405. [Link]

Sources

4-Oxo-4-(pyridin-3-yl)butanoic Acid: Metabolic Nexus of Nicotine and Nitrosamines

[1]

Executive Summary

This compound (CAS: 4192-31-8) serves as a critical metabolic node connecting the degradation of nicotine and the activation of the potent carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).

In mammalian systems , this compound represents a convergence point: it is a detoxification product of NNK

In bacterial systems (e.g., Pseudomonas putida), the compound is known as 3-succinoylpyridine (SP) .[1] It is a central intermediate in the "pyrrolidine pathway" of nicotine catabolism, where specialized enzymes cleave the pyrrolidine ring to utilize nicotine as a carbon and nitrogen source.

Chemical Identity & Properties

PropertyDescription
IUPAC Name This compound
Common Synonyms 3-Succinoylpyridine; OPBA; Keto Acid; 4-Oxo-4-(3-pyridyl)butyric acid
Molecular Formula

Molecular Weight 179.17 g/mol
Structure Description A pyridine ring substituted at the 3-position with a 4-oxobutanoic acid chain.[2][3][4][5][6][7][8][9][10]
pKa ~4.5 (Carboxylic acid), ~3.2 (Pyridine nitrogen)
Solubility Soluble in water (pH dependent), methanol, DMSO.

Biological Significance: The Bacterial Catabolism

In bacteria such as Pseudomonas putida S16, this compound is the product of pyrrolidine ring opening. It marks the transition from a bicyclic alkaloid to a linear chain attached to a pyridine ring, which is subsequently hydroxylated and degraded.

The Pyrrolidine Pathway

The conversion of nicotine to this compound (SP) involves three key enzymatic steps:

  • NicA2 (Nicotine Oxidoreductase): Oxidizes nicotine to N-methylmyosmine, which hydrolyzes spontaneously to Pseudooxynicotine .[1]

  • Pnao (Pseudooxynicotine Amine Oxidase): Oxidizes pseudooxynicotine, removing the methylamine group to form 3-Succinoylpyridine (SP) .

  • SpmABC (SP Monooxygenase): Hydroxylates SP at the 6-position of the pyridine ring, destabilizing it for ring cleavage.

Pathway Visualization

BacterialPathwayNicotineNicotinePseudoPseudooxynicotineNicotine->PseudoNicA2(Oxidation + Hydrolysis)SP3-Succinoylpyridine(this compound)Pseudo->SPPnao(Amine Oxidase)HSP6-Hydroxy-3-succinoylpyridineSP->HSPSpmABC(Monooxygenase)DHP2,5-DihydroxypyridineHSP->DHPHspB(Hydroxylase)SuccinateSuccinate(TCA Cycle)HSP->Succinate

Caption: The "Pyrrolidine Pathway" in Pseudomonas putida S16. 3-Succinoylpyridine (Red) is the pivotal intermediate formed before pyridine ring hydroxylation.[2][1][7][8]

Biological Significance: Mammalian Toxicology

In humans and rodents, this compound is a metabolite of both Nicotine and NNK .

The NNK Connection (Carcinogenesis)

NNK is activated via

  • Activation Path: Methyl hydroxylation leads to DNA alkylation.

  • Detoxification/Pathway Marker: Methylene hydroxylation produces an unstable intermediate that decomposes into This compound (often reduced to the hydroxy acid in urine).

  • Clinical Relevance: While it indicates NNK exposure, the massive background of nicotine-derived metabolites in smokers makes it difficult to use this specific compound as a selective biomarker for NNK activation.

Mammalian Metabolic Flow

MammalianPathNicotineNicotineCotinineCotinineNicotine->CotinineCYP2A6OPBAThis compound(Keto Acid)Cotinine->OPBAMultiple Steps(Minor Pathway)NNKNNK(Carcinogen)UnstableUnstable HemiaminalNNK->UnstableCYP P450(Methylene Hydroxylation)Unstable->OPBASpontaneousDecompositionHydroxyAcid4-hydroxy-4-(pyridin-3-yl)butanoic acid(Urinary Metabolite)OPBA->HydroxyAcidCarbonyl Reductase

Caption: Convergence of Nicotine and NNK metabolism. The "Keto Acid" (OPBA) is reduced to the "Hydroxy Acid" for urinary excretion.

Experimental Protocols

Chemical Synthesis (Stetter Reaction)

Objective: Synthesize high-purity this compound for use as an analytical standard. Mechanism: The Stetter reaction allows the 1,4-addition of an aldehyde (nicotinaldehyde) to a Michael acceptor (acrylonitrile or ethyl acrylate) using a thiazolium catalyst.

Reagents:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde)

  • Acrylonitrile[11]

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

  • Base: Triethylamine (

    
    )
    
  • Solvent: Ethanol or DMF

Protocol:

  • Catalyst Activation: Dissolve the thiazolium salt (0.1 eq) in ethanol under

    
     atmosphere. Add 
    
    
    (0.1 eq) and stir for 15 min at room temperature.
  • Addition: Add 3-Pyridinecarboxaldehyde (1.0 eq) and Acrylonitrile (1.1 eq) to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC.
    
  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via flash chromatography to obtain 4-oxo-4-(pyridin-3-yl)butanenitrile .
    
  • Hydrolysis: Reflux the nitrile in 6M HCl for 4 hours.

  • Isolation: Neutralize to pH 4-5 with NaOH. Extract with Ethyl Acetate or precipitate the free acid. Recrystallize from water/ethanol.

Analytical Detection (LC-MS/MS)

Objective: Quantify the metabolite in human urine. Note: The keto acid is often unstable or less sensitive than its reduced form. The standard protocol involves reducing it to the hydroxy acid before analysis.

Workflow:

  • Sample Prep: Thaw urine sample. Add Internal Standard ([Pyridine-

    
    ]-OPBA).
    
  • Reduction: Add

    
     (in 0.1 M NaOH) to the urine aliquot. Incubate at RT for 30 min. (Converts all Keto Acid -> Hydroxy Acid).
    
  • Solid Phase Extraction (SPE):

    • Condition OASIS MCX cartridge (Mixed-mode cation exchange) with MeOH and water.

    • Load sample (acidified).[10]

    • Wash with 0.1 M HCl, then MeOH.

    • Elute with 5%

      
       in MeOH.
      
  • Derivatization (Optional for Chiral Separation): Esterify with MeOH/HCl, then react with (S)-(-)-

    
    -methylbenzyl isocyanate to separate enantiomers (Nicotine-derived vs NNK-derived).
    
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 0.1% Formic Acid in

      
      ; B: Acetonitrile.[12]
      
    • Ionization: ESI Positive Mode.

    • Transitions:

      • Analyte (Hydroxy Acid form):

        
         182 
        
        
        80 (Pyridine ring fragment) or 182
        
        
        164 (Water loss).
      • Note: If analyzing Keto acid directly (rare): m/z 180

        
         148.
        

References

  • Hecht, S. S., et al. (1999). "Quantitation of 4-Oxo-4-(3-pyridyl)butanoic Acid and Enantiomers of 4-Hydroxy-4-(3-pyridyl)butanoic Acid in Human Urine: A Substantial Pathway of Nicotine Metabolism." Chemical Research in Toxicology. Link

  • Tang, H., et al. (2013). "Systematic Unraveling of the Unsolved Pathway of Nicotine Degradation in Pseudomonas." PLOS ONE. Link

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition. Link

  • Carmella, S. G., et al. (2014). "Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid." Chemical Research in Toxicology. Link

  • Wang, S., et al. (2020).[9] "Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria." Frontiers in Microbiology. Link

The Solubility Profile of 4-oxo-4-(pyridin-3-yl)butanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility for a Key Nicotine Metabolite

4-oxo-4-(pyridin-3-yl)butanoic acid, also known by its synonym 3-succinoylpyridine, is a prominent metabolite of nicotine and tobacco-specific nitrosamines, frequently identified in the urine of smokers.[1][2] Its role as a biomarker in toxicology and pharmacology underscores the importance of understanding its physicochemical properties.[1] For researchers in drug development, toxicology, and related fields, a thorough grasp of this compound's solubility is paramount for accurate quantification in biological matrices, the design of in vitro assays, and the development of potential therapeutic or diagnostic applications.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, this guide will provide a robust theoretical framework for predicting its solubility, detailed experimental protocols for its determination, and practical insights based on the behavior of structurally related compounds.

Theoretical Framework for Solubility: A Molecule of Dual Character

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3] this compound possesses a unique molecular structure that combines both polar and ionizable functional groups, leading to a complex solubility profile.

Molecular Structure and Functional Groups:

The key structural features of this compound are:

  • A Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom with a lone pair of electrons. This nitrogen can act as a hydrogen bond acceptor and can be protonated in acidic conditions. Pyridine itself is miscible with water and a broad range of organic solvents.[4]

  • A Carboxylic Acid Group: An acidic functional group that can act as a hydrogen bond donor and can be deprotonated in basic conditions to form a carboxylate anion.

  • A Ketone Group: A polar functional group that can act as a hydrogen bond acceptor.

  • An Aliphatic Chain: A short, non-polar hydrocarbon chain.

This combination of a basic nitrogen, an acidic carboxylic acid, and polar groups suggests that this compound is an amphoteric and polar molecule.

Influence of pH on Aqueous Solubility:

The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group makes the aqueous solubility of this compound highly dependent on the pH of the solution.

  • In Acidic Solutions (Low pH): The pyridine nitrogen will be protonated, forming a pyridinium cation. The carboxylic acid will remain largely in its neutral form. The resulting cationic species will have enhanced solubility in water.

  • In Neutral Solutions (around pH 7): The carboxylic acid will be deprotonated to a carboxylate anion, while the pyridine nitrogen will be largely in its neutral form. The resulting anionic species will also have good water solubility. PubChem indicates that the deprotonated form, 4-oxo-4-(pyridin-3-yl)butanoate, is the major species at pH 7.3.[5]

  • In Basic Solutions (High pH): The carboxylic acid will be deprotonated, and the pyridine nitrogen will remain in its neutral form. The anionic nature of the molecule will contribute to its solubility in water.

Predicted Solubility in Organic Solvents:

Based on its polar nature, this compound is expected to be more soluble in polar organic solvents and less soluble in non-polar solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The ability to form hydrogen bonds with these solvents through its carboxylic acid, ketone, and pyridine nitrogen suggests good solubility. For comparison, nicotinic acid is soluble in water and ethanol.[7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The high polarity of these solvents should facilitate the dissolution of this polar compound. Nicotinic acid shows very high solubility in DMSO.[7]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, it is expected to have very low solubility in non-polar solvents.

Quantitative Solubility Data (Inferred and Comparative)

As previously mentioned, specific quantitative solubility data for this compound is scarce. However, a study on the biotransformation of nicotine reported the production of 3-succinoyl-pyridine in an aqueous medium at concentrations reaching up to 9.8 g/L.[3] While this is not a formal thermodynamic solubility measurement, it strongly indicates that the compound is at least moderately to highly soluble in water.

For a comparative perspective, the table below presents the solubility of a structurally related compound, nicotinic acid (pyridine-3-carboxylic acid).

SolventSolubility of Nicotinic Acid (mole fraction at ~298 K)Reference
Water~0.015[7]
Ethanol~0.01[7]
Dimethyl Sulfoxide (DMSO)~0.1[7]
Acetone~0.001[7]
Acetonitrile< 0.001[7]
Diethyl Ether< 0.001[7]

Given the structural similarities, the solubility trend for this compound is expected to be similar, with high solubility in polar solvents like water and DMSO and low solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[9] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is designed for determining the solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. An amount that is visually in excess of what will dissolve is sufficient (e.g., 5-10 mg).

    • Add a known volume of the desired solvent (e.g., 2 mL) to the vial.

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining undissolved solid, either:

      • Centrifuge the sample at a high speed (e.g., 14,000 rpm for 10 minutes).

      • Filter the sample through a syringe filter (ensure the filter material is compatible with the solvent). It is good practice to discard the first portion of the filtrate to saturate any potential binding sites on the filter.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility determination.

    • Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer with a pH of around 3 to keep the carboxylic acid protonated) and an organic modifier like acetonitrile or methanol.[10] Detection can be performed at the compound's UV absorbance maximum.

    • Inject the standard solutions to generate a calibration curve (absorbance vs. concentration).

    • Inject the prepared saturated solution sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • The concentration determined by HPLC represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Cap and seal prep2->prep3 equil Agitate on orbital shaker (24-48h at constant temp) prep3->equil sample1 Withdraw supernatant equil->sample1 sample2 Centrifuge or Filter (0.22 µm) sample1->sample2 analysis2 Analyze by HPLC-UV sample2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

High-Throughput Kinetic Solubility Screening by Nephelometry

For early-stage drug discovery and lead optimization, where a rapid assessment of the solubility of many compounds is required, kinetic solubility assays are often employed.[11] Nephelometry, which measures the scattering of light by suspended particles, is a powerful high-throughput technique for this purpose.[12]

Principle of Nephelometric Solubility Assay:

A stock solution of the compound in a water-miscible organic solvent (typically DMSO) is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate, and the resulting turbidity is measured by a nephelometer. The concentration at which precipitation occurs is taken as the kinetic solubility.

Generalized Protocol for Nephelometric Solubility Screening
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a multi-well plate, add aqueous buffer (e.g., PBS, pH 7.4).

  • Add increasing volumes of the DMSO stock solution to the wells to create a range of concentrations.

  • Mix and incubate for a short period (e.g., 1-2 hours).

  • Measure the light scattering in each well using a plate-based nephelometer.

  • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.

Solvent Selection for Practical Applications: A Logical Approach

The choice of solvent is critical for various applications, from analytical method development to formulation. The following decision tree provides a logical framework for selecting an appropriate solvent system for this compound.

solvent_selection start Start: Need to dissolve This compound q1 Application requires aqueous system? start->q1 ans_aq_yes Use aqueous buffer q1->ans_aq_yes Yes ans_aq_no Consider organic solvents q1->ans_aq_no No q2 Is pH control critical? ans_ph_acidic Acidic buffer (pH < 4) to protonate pyridine q2->ans_ph_acidic Acidic pH needed ans_ph_basic Basic buffer (pH > 8) to deprotonate carboxylic acid q2->ans_ph_basic Basic pH needed ans_ph_neutral Neutral buffer (e.g., PBS pH 7.4) (likely good solubility) q2->ans_ph_neutral Neutral pH q3 Need to avoid reactivity? ans_org_polar_aprotic Polar aprotic solvents (DMSO, DMF, Acetonitrile) q3->ans_org_polar_aprotic Yes ans_org_polar_protic Polar protic solvents (Methanol, Ethanol) (potential for esterification) q3->ans_org_polar_protic No (reactivity acceptable) ans_aq_yes->q2 ans_aq_no->q3 ans_org_nonpolar Non-polar solvents (Hexane, Toluene) (likely poor solubility)

Caption: Logical decision tree for selecting a suitable solvent for this compound.

Conclusion

This compound is a polar, amphoteric molecule with a solubility profile that is highly dependent on the pH of the aqueous medium and the polarity of organic solvents. While specific quantitative solubility data is not widely published, its structure and the available data from biotransformation studies and related compounds strongly suggest good solubility in water, particularly under acidic or basic conditions, and in polar organic solvents like DMSO and alcohols. For researchers and drug development professionals, the detailed shake-flask protocol provided in this guide offers a reliable method for determining the thermodynamic solubility of this compound in any solvent of interest. This empirical data is crucial for ensuring the accuracy and reproducibility of future studies involving this important nicotine metabolite.

References

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). [Link]

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (2025). [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). [https://www.americanpharmaceuticalreview.com/Featured-Articles/134488-Practical-Aspects-of-Solubility-Determination-and-Considerations-for-Enabling-Formulation-Technologies/]([Link] Solubility-Determination-and-Considerations-for-Enabling-Formulation-Technologies/)

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. (2023). [Link]

  • Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. (2018). [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • SciSpace. Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. (2015). [Link]

  • Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. [Link]

  • PubChem. 4-Oxo-4-(pyridin-3-yl)butanoate. [Link]

  • PMC. Green strategy from waste to value-added-chemical production: efficient biosynthesis of 6-hydroxy-3-succinoyl-pyridine by an engineered biocatalyst. (2014). [Link]

  • RSC Publishing. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. [Link]

  • PLOS One. 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. (2014). [Link]

  • ResearchGate. synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. (2006). [Link]

  • ResearchGate. Comparison of experimental and calculated pK a values for the oxoacids.. [Link]

  • PMC. A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • PubChem. Pyridine-3-carboxamide;pyridine-3-carboxylic acid. [Link]

  • ResearchGate. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste. (2015). [Link]

  • Wikipedia. Pyridine. [Link]

  • Harvard University. pKa Data Compiled by R. Williams. [Link]

  • EMBL-EBI. This compound (CHEBI:66951). [Link]

  • FooDB. Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). (2011). [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). [Link]

  • acris. Ahlberg, Elisabet; Laasonen, Kari How to Predict the pKa of Any Compound in Any Solvent. (2022). [Link]

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

Thermal Stability & Physicochemical Characterization of 3-Succinoylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal stability profile, degradation mechanisms, and characterization protocols for 3-Succinoylpyridine (SP) . It is designed for researchers utilizing SP as a metabolic intermediate, a hapten for nicotine vaccine development, or a precursor in pharmaceutical synthesis.

Technical Guide | Version 1.0

Executive Summary & Chemical Identity

3-Succinoylpyridine (IUPAC: 4-oxo-4-(pyridin-3-yl)butanoic acid) is a critical gamma-keto acid derivative of pyridine. Primarily known as a stable intermediate in the bacterial degradation of nicotine (pyrrolidine pathway), it also serves as a hapten linker in immunopharmacology.

Unlike its unstable precursors (e.g., pseudooxynicotine), SP possesses a robust carbon skeleton but exhibits specific thermal sensitivities due to its gamma-keto acid moiety, which makes it prone to cyclization and dehydration rather than simple decarboxylation.

Physicochemical Profile
PropertySpecificationNotes
CAS Number 4192-31-8Free acid form.
Formula C

H

NO

MW: 179.17 g/mol .
Physical State Crystalline SolidHygroscopic tendency.
Solubility High (Water, DMSO, MeOH)Zwitterionic character influences solubility.
pKa (Calc) ~4.2 (COOH), ~3.5 (Pyridine N)Exists as zwitterion at neutral pH.
Thermal Risk Cyclization > DehydrationRing-Chain Tautomerism is the primary instability mode.

Theoretical Stability & Degradation Mechanisms

To understand the thermal limits of SP, one must analyze its functional groups. While the pyridine ring is thermally robust, the succinoyl side chain (4-oxo-butanoic acid) introduces specific vulnerabilities.

A. The Cyclization-Dehydration Pathway (Primary Risk)

Gamma-keto acids exist in equilibrium between the open-chain keto form and the cyclic hydroxylactone (pseudo-acid) form.

  • Ring-Chain Tautomerism: Upon heating or in acidic solution, the carboxyl oxygen attacks the ketone carbonyl, forming a 5-membered hydroxylactone ring.

  • Dehydration: Continued thermal stress drives the loss of water, resulting in an unsaturated lactone (butenolide derivative).

B. Decarboxylation (Secondary Risk)

Unlike beta-keto acids, which decarboxylate easily at mild temperatures (~50–80°C), gamma-keto acids like SP are more resistant. However, under reflux conditions (>100°C) or in the presence of metal ions, oxidative decarboxylation can occur, yielding 3-propionylpyridine.

C. Visualizing the Degradation Pathway

The following diagram illustrates the structural fate of SP under thermal stress.

SP_Degradation Figure 1: Thermal Degradation Pathways of 3-Succinoylpyridine SP 3-Succinoylpyridine (Open Chain Form) Cyclic Cyclic Hydroxylactone (Pseudo-Acid) SP->Cyclic Equilibrium (Acid/Heat) Decarb 3-Propionylpyridine (Decarboxylation Product) SP->Decarb Extreme Heat (>150°C) Cyclic->SP pH > 7 Lactone Unsaturated Lactone (Butenolide Derivative) Cyclic->Lactone -H2O (High Heat/Acid)

Figure 1: The primary thermal instability of SP is the reversible cyclization to a pseudo-acid, followed by irreversible dehydration to a lactone.

Experimental Characterization Protocols

Since literature values for SP can vary based on salt form (HCl vs. free acid), researchers must empirically validate the material.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and decomposition onset.

  • Rationale: SP is a solid. A sharp endotherm indicates melting; a subsequent exotherm indicates decomposition (likely lactonization or oxidation).

  • Procedure:

    • Weigh 2–5 mg of dry SP into a Tzero aluminum pan. crimp with a pinhole lid (allows volatiles to escape).

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Expected Results:

    • Melting Point: Endotherm typically between 120°C – 160°C (depending on purity/form).

    • Decomposition: Exothermic onset >180°C. Note: If an endotherm is immediately followed by a broad exotherm, dehydration is occurring.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile loss (water from dehydration vs. CO2 from decarboxylation).

  • Procedure:

    • Ramp 10°C/min from 30°C to 400°C.

    • Analysis:

      • Step 1 Loss (~10% mass): Corresponds to dehydration (formation of lactone). MW loss = 18/179 ≈ 10%.

      • Step 2 Loss (~24% mass): Corresponds to decarboxylation (loss of CO2). MW loss = 44/179 ≈ 24.5%.

Protocol 3: Forced Degradation (HPLC Analysis)

Objective: Establish stability limits for solution-based synthesis (e.g., hapten conjugation).

  • Workflow:

    • Prepare 1 mM SP in Water, 0.1M HCl, and 0.1M NaOH.

    • Incubate at 25°C, 60°C, and 80°C for 4 hours.

    • Analyze via HPLC-UV (260 nm).

  • Self-Validating Check:

    • Acid + Heat samples should show a shift in retention time (formation of lactone/pseudo-acid).

    • Base samples should remain as the open-chain carboxylate (stabilized by ionization).

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage logic applies:

ConditionRecommendationCausality
Temperature -20°C Prevents slow lactonization and oxidation.
Light Amber Vials Pyridine rings can undergo photo-oxidation over long periods.
Moisture Desiccator Hygroscopic nature accelerates hydrolysis/cyclization equilibrium.
Solution pH pH 7.0 – 8.0 Maintaining the carboxylate form (anionic) prevents cyclization to the lactone.

Analytical Workflow for Validation

The following workflow ensures the integrity of SP before use in critical applications (e.g., vaccine synthesis).

Analytical_Workflow Figure 2: Quality Control Workflow for 3-Succinoylpyridine Start Raw 3-Succinoylpyridine Visual Visual Inspection (White/Off-white Powder) Start->Visual Solubility Solubility Check (Clear in 0.1M NaOH) Visual->Solubility Decision Pass? Solubility->Decision HPLC HPLC-UV / LC-MS (Purity > 95%) Decision->HPLC Yes Reject Recrystallize / Discard Decision->Reject No DSC DSC Analysis (Confirm MP & Dryness) HPLC->DSC Use Release for Use (Synthesis/Assay) DSC->Use Sharp Endotherm DSC->Reject Broad/Shifted Peak

Figure 2: A self-validating workflow to confirm thermal and chemical integrity prior to experimental use.

References

  • NIH PubChem. (2025). 4-Oxo-4-(3-pyridyl)butyric acid (Compound Summary). National Library of Medicine. [Link]

  • Wang, W., Xu, P., & Tang, H. (2015).[1] Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste.[2] Scientific Reports, 5, 16411.[1] [Link][1]

  • Li, H., Xie, K., Huang, H., & Wang, S. (2014). 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33.[3][4] PLOS ONE. [Link]

  • Tang, H., et al. (2013). Mechanism of the 6-Hydroxy-3-succinoyl-pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16. Journal of Biological Chemistry. [Link]

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An In-Depth Technical Guide to 4-oxo-4-(pyridin-3-yl)butanoic Acid: A Significant Nicotine Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Key Player in Nicotine's Metabolic Story

For decades, the metabolic fate of nicotine in the human body has been a subject of intense scientific scrutiny, driven by the profound implications for public health, tobacco product regulation, and the development of smoking cessation therapies. While cotinine has long been the most recognized biomarker of nicotine exposure, a deeper understanding of nicotine's complex biotransformation reveals a cast of other significant metabolites. Among these, 4-oxo-4-(pyridin-3-yl)butanoic acid, also known as the "keto acid," has emerged as a crucial piece of the puzzle. This technical guide provides a comprehensive overview of this compound, from its biochemical origins to its analytical quantification and its evolving role in tobacco and nicotine research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important nicotine metabolite.

The Biochemical Genesis of this compound

The formation of this compound is primarily a result of the 2'-hydroxylation pathway of nicotine metabolism, a route distinct from the major 5'-hydroxylation pathway that leads to cotinine. This alternative pathway is of significant interest as it also metabolizes tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen.[1]

The journey from nicotine to this compound involves a series of enzymatic steps, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2] While CYP2A6 is the principal enzyme responsible for the initial 5'-hydroxylation of nicotine to form the precursor of cotinine, its role in the 2'-hydroxylation pathway is less direct.[3] The initial 2'-hydroxylation of nicotine produces 2'-hydroxynicotine, which exists in equilibrium with the cyclic nicotine-Δ1'(2')-iminium ion. This intermediate is then hydrolyzed to form 4-(methylamino)-1-(3-pyridyl)-1-butanone.[2]

The subsequent conversion of 4-(methylamino)-1-(3-pyridyl)-1-butanone to this compound is a critical step. While the precise enzymatic machinery is not fully elucidated, it is hypothesized to involve monoamine oxidase (MAO) and aldehyde oxidase (AOX).[4][5] MAO would catalyze the oxidative deamination of the methylamino group to an aldehyde, which is then further oxidized to a carboxylic acid by AOX.

Biochemical Pathway of this compound Formation from Nicotine

Nicotine Nicotine Two_Prime_Hydroxynicotine 2'-Hydroxynicotine Nicotine->Two_Prime_Hydroxynicotine CYP-mediated 2'-hydroxylation Nicotine_Iminium_Ion Nicotine-Δ1'(2')-iminium ion Two_Prime_Hydroxynicotine->Nicotine_Iminium_Ion Equilibrium Four_Methylamino 4-(Methylamino)-1-(3-pyridyl)-1-butanone Nicotine_Iminium_Ion->Four_Methylamino Hydrolysis Four_Oxo_Butanal 4-Oxo-4-(3-pyridyl)butanal Four_Methylamino->Four_Oxo_Butanal Monoamine Oxidase (MAO) Keto_Acid This compound Four_Oxo_Butanal->Keto_Acid Aldehyde Oxidase (AOX)

Caption: Metabolic conversion of nicotine to this compound.

Analytical Quantification: A High-Fidelity Approach

The accurate quantification of this compound in biological matrices, particularly urine, is paramount for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application, offering exceptional sensitivity and specificity.[6]

Experimental Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is a synthesized representation of best practices and requires validation in the end-user's laboratory.

2.1.1. Sample Preparation

The goal of sample preparation is to isolate the analyte from interfering matrix components and to concentrate it for sensitive detection.

  • Internal Standard Spiking: To a 1 mL aliquot of human urine, add a known amount of a stable isotope-labeled internal standard, such as this compound-d4. This is crucial for correcting for any analyte loss during sample processing and for variations in instrument response.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.

    • Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Workflow for LC-MS/MS Analysis of this compound

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine_Sample Urine Sample Spiking Spike with Internal Standard Urine_Sample->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_MS Tandem Mass Spectrometry (MS/MS) ESI->MS_MS

Caption: A typical workflow for the analysis of urinary this compound.

2.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining and separating the analyte from other urinary components.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.

    • Gradient Program: A representative gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Mass Spectrometric Detection:

    • Ionization: Positive-ion electrospray ionization (ESI) is effective for this class of compounds.

    • Multiple Reaction Monitoring (MRM): For high specificity and sensitivity, monitor the transition of the protonated molecular ion [M+H]+ to a characteristic product ion.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValueRationale
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of the polar metabolite.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive-ion ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume5 µLA standard injection volume for LC-MS/MS analysis.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The pyridine nitrogen is readily protonated.
Precursor Ion (m/z)180.1Corresponds to the [M+H]+ of this compound.
Product Ion (m/z)124.1A characteristic fragment ion for confirmation and quantification.
Collision EnergyOptimized for the specific instrumentEmpirically determined to maximize the product ion signal.

A Biomarker of Nicotine and Tobacco-Specific Nitrosamine Exposure

The presence of this compound in urine serves as a reliable biomarker of exposure to nicotine.[6] Its quantification can provide valuable insights into the extent of nicotine metabolism via the 2'-hydroxylation pathway. This is particularly relevant in the context of personalized medicine and smoking cessation strategies, as individual variations in nicotine metabolism can influence smoking behavior and the efficacy of nicotine replacement therapies.

Furthermore, because the 2'-hydroxylation pathway also metabolizes the potent carcinogen NNK, urinary levels of this compound may also reflect exposure to this harmful constituent of tobacco smoke.[1] This dual utility makes it a valuable tool in epidemiological studies and in the assessment of potentially reduced-exposure tobacco products.

Physiological and Toxicological Profile: An Area of Active Investigation

The direct physiological and toxicological effects of this compound are not yet well-characterized. Current research has largely focused on the parent compound, nicotine, and its primary metabolite, cotinine. However, given its structural similarity to other biologically active molecules, it is plausible that this compound may possess its own pharmacological or toxicological properties.

  • Potential for Cytotoxicity and Genotoxicity: While no direct studies on the cytotoxicity or genotoxicity of this compound were identified during the literature review for this guide, research on structurally related pyridinyl butanoic acid derivatives has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects.[7] Further investigation is warranted to determine if this compound shares any of these properties.

  • Immunomodulatory Effects: Nicotine is known to have complex immunomodulatory effects, often exhibiting both pro- and anti-inflammatory activities depending on the context.[2][7] It is conceivable that its metabolites, including this compound, could contribute to these effects. Research into the immunomodulatory properties of this metabolite is a promising avenue for future studies.

It is imperative for the scientific community to undertake dedicated in vitro and in vivo studies to elucidate the specific biological activities of this compound. Such research will be critical for a comprehensive understanding of the health effects of tobacco use and for the safety assessment of novel nicotine delivery systems.

Conclusion and Future Directions

This compound is a significant nicotine metabolite that provides a window into the 2'-hydroxylation pathway of nicotine metabolism. Its reliable quantification in urine using LC-MS/MS offers a valuable tool for researchers in tobacco control, smoking cessation, and the development of new nicotine products. While its role as a biomarker is well-established, its intrinsic physiological and toxicological properties remain an important area for future research. A deeper understanding of this metabolite will undoubtedly contribute to a more complete picture of the complex interplay between nicotine, its metabolites, and human health.

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 1-34. [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)
  • Hecht, S. S. (2012). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute, 104(12), 974-985. [Link]

  • Murphy, S. E., von Weymarn, L. B., Schut, C. T., & Carmella, S. G. (2023). Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. Carcinogenesis, 44(3), 224-231. [Link]

  • Hecht, S. S., Hatsukami, D. K., Bonilla, L. E., & Hochalter, J. B. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172-179. [Link]

  • Dempsey, D., Tutka, P., Jacob, P., 3rd, Allen, F., & Benowitz, N. L. (2004). Nicotine metabolism and elimination kinetics in newborns. Clinical pharmacology and therapeutics, 76(3), 235-245.
  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. PubChem Compound Summary for CID 437. [Link]

  • Zweier, J. L., Li, H., Samouilov, A., & Kuppusamy, P. (2024). Nicotine inhalation and metabolism triggers AOX-mediated superoxide generation with oxidative lung injury. The Journal of biological chemistry, 300(9), 107626. [Link]

  • Rodriguez-Morato, J., Pozo, O. J., & Marcos, J. (2016). Targeting human urinary metabolome by LC-MS/MS: a review. Bioanalysis, 8(18), 1959-1986. [Link]

  • Terao, M., & Garattini, E. (2020). The role of aldehyde oxidase in drug metabolism. Expert opinion on drug metabolism & toxicology, 16(7), 555-568. [Link]

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Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantitative Analysis of 4-(3-pyridyl)-4-oxobutyric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(3-pyridyl)-4-oxobutyric acid (PBA) in human plasma. PBA is a significant metabolite of nicotine and tobacco-specific nitrosamines, making its accurate measurement crucial for toxicology studies and in understanding tobacco-related health risks[1][2]. The described protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring its suitability for drug development and clinical research applications[3][4][5][6][7][8].

Introduction

4-(3-pyridyl)-4-oxobutyric acid (PBA) is a key biomarker in the assessment of exposure to tobacco products. It is formed through the metabolic pathways of nicotine and the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)[1][2]. Consequently, the precise and accurate quantification of PBA in biological matrices such as plasma is of paramount importance for pharmacokinetic studies, toxicological risk assessment, and in the development of new smoking cessation therapies.

This application note provides a comprehensive, step-by-step protocol for the analysis of PBA in human plasma using LC-MS/MS. The method is designed to be both robust and efficient, making it suitable for high-throughput laboratory settings. The causality behind each experimental choice, from sample preparation to instrument parameters, is explained to provide a deeper understanding of the methodology.

Materials and Reagents

Chemicals and Solvents
  • 4-(3-pyridyl)-4-oxobutyric acid (PBA), analytical standard (≥98% purity)

  • 4-Oxo-4-(2-pyridyl)butyric acid (Internal Standard, IS), analytical standard (≥98% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA anticoagulant)

Stock and Working Solutions
  • PBA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PBA in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-oxo-4-(2-pyridyl)butyric acid in 10 mL of methanol.

  • PBA Working Solutions: Serially dilute the PBA stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Experimental Protocol

Rationale for Internal Standard Selection

In the absence of a commercially available stable isotope-labeled internal standard for PBA, a structural analog, 4-oxo-4-(2-pyridyl)butyric acid, was chosen. The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization[3][9][10]. 4-Oxo-4-(2-pyridyl)butyric acid is structurally very similar to PBA, differing only in the position of the nitrogen atom in the pyridine ring. This structural similarity ensures comparable extraction efficiency and ionization response, while the difference in mass allows for distinct detection by the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis[4][6][11]. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping small molecules like PBA in solution[7][11].

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile (ACN).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (0.1% formic acid in water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation plasma 100 µL Plasma add_is Add 20 µL IS (100 ng/mL) plasma->add_is add_acn Add 300 µL Cold ACN add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute to_lcms Inject into LC-MS/MS reconstitute->to_lcms

Caption: Workflow for plasma sample preparation using protein precipitation.

Liquid Chromatography

A reversed-phase C18 column is selected for the chromatographic separation due to its wide applicability for small molecules[11][12]. The addition of formic acid to the mobile phase serves to acidify the eluent, which suppresses the ionization of the carboxylic acid moiety of PBA, leading to better retention and peak shape on the C18 column[6][13].

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry

Electrospray ionization (ESI) is chosen as the ionization source due to its suitability for polar molecules like PBA[14][15][16]. Both positive and negative ion modes should be evaluated during method development. The pyridine nitrogen in PBA can be readily protonated, making positive ion mode a strong candidate. Conversely, the carboxylic acid group can be deprotonated, making negative ion mode also viable[17][18][19]. The optimal mode should be selected based on sensitivity and signal-to-noise ratio.

Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity[20][21]. The precursor and product ions for PBA and the IS need to be determined experimentally by infusing the standard solutions into the mass spectrometer and performing full scan and product ion scan analyses.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive or Negative Ion Mode (to be optimized)
Source Temperature 500°C
IonSpray Voltage +5500 V (Positive Mode) / -4500 V (Negative Mode)
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Compound

Diagram of the LC-MS/MS Workflow:

G cluster_workflow Analytical Workflow sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation ionization Electrospray Ionization lc_separation->ionization mass_analysis Mass Analysis (MRM) ionization->mass_analysis data_acquisition Data Acquisition mass_analysis->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Overall workflow from sample preparation to data analysis.

Method Validation

The developed method should be validated according to the FDA and EMA guidelines for bioanalytical method validation[3][4][5][6][7][8]. The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of PBA and the IS.

  • Calibration Curve: A calibration curve should be prepared in the biological matrix over the expected concentration range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: The effect of the plasma matrix on the ionization of PBA and the IS should be assessed by comparing the response of the analytes in post-extraction spiked samples with the response in neat solutions.

  • Recovery: The extraction recovery of PBA and the IS should be determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

  • Stability: The stability of PBA in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability. The stability of the processed samples in the autosampler should also be assessed.

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters (Hypothetical Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
PBA180.1124.115025
IS180.1124.115025

Note: These are hypothetical values and must be determined experimentally.

Table 2: Validation Summary (Acceptance Criteria)

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal values (±20% at LLOQ).
Precision (CV%) ≤ 15% (≤ 20% at LLOQ).
Matrix Factor CV ≤ 15%
Recovery Consistent and reproducible.
Stability Analyte concentration within ±15% of the initial concentration.

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of 4-(3-pyridyl)-4-oxobutyric acid in human plasma. The method is designed for high-throughput analysis and is grounded in established bioanalytical principles. Adherence to the described validation procedures will ensure the generation of accurate and reliable data for use in clinical and research settings.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Ion Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • ResearchGate. (n.d.). Summary of MRM transition conditions. [Link]

  • Bioanalysis Zone. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]

  • ResearchGate. (n.d.). MRM transitions and conditions of each analyte. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • The Metabolomics Innovation Centre. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. [Link]

  • International Pharmaceutical Industry. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ORBi. (n.d.). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. [Link]

  • PubChem. (n.d.). 4-oxo-4-(2-pyridyl)butyric acid. [Link]

Sources

Application Note: Scalable Synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic Acid and its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid (also known as


-oxo-3-pyridinebutanoic acid) represents a critical entry point into the modification of the pyridine scaffold.[1] Beyond its role as a primary metabolite of nicotine (cotinine pathway), this keto-acid serves as a versatile "linchpin" intermediate.[1] It allows for the rapid generation of pyridazinone-based COX-2 inhibitors , histone demethylase (KDM) probes , and zwitterionic linkers  for PROTACs.[1]

Standard Friedel-Crafts acylation fails with pyridine rings due to electron deficiency and catalyst deactivation.[1] This guide details the "Reverse Polarity" (Umpolung) approach using Magnesium-Halogen Exchange (Turbo Grignard), which offers superior regioselectivity and yield compared to traditional lithiation or radical methods.

Retrosynthetic Analysis & Mechanism

To synthesize the target successfully, one must visualize the disconnection at the carbonyl-pyridine bond. We utilize a nucleophilic 3-pyridyl species attacking the electrophilic succinic anhydride.[1]

DOT Diagram 1: Retrosynthetic Logic & Reaction Pathway

G Target Target: this compound Disconnection Disconnection: C(O)-C(Py) Target->Disconnection Retrosynthesis Synthon_A Nucleophile: 3-Pyridyl-MgX (Turbo Grignard) Disconnection->Synthon_A Synthon_B Electrophile: Succinic Anhydride Disconnection->Synthon_B Precursor Starting Material: 3-Bromopyridine Synthon_A->Precursor Mg/Halogen Exchange

Caption: Figure 1. Retrosynthetic breakdown illustrating the "Reverse Polarity" strategy. The electron-poor pyridine is converted to a nucleophile via Magnesium-Halogen exchange to attack the anhydride.[1]

Core Protocol: Turbo-Grignard Synthesis[1]

Methodology: Knochel-Type Magnesium-Halogen Exchange.[1] Why this method? Direct insertion of Mg into 3-bromopyridine is sluggish and often leads to Wurtz-type coupling (bipyridines).[1] Using iPrMgCl[1][2][3][4]·LiCl (Turbo Grignard) allows the exchange to proceed at 0°C to Room Temperature (RT) rapidly and cleanly.

Reagents & Stoichiometry Table
ComponentRoleEquivalentsConc./StateNotes
3-Bromopyridine Substrate1.0 eqNeat liquidDistill if yellow/brown.[1]
iPrMgCl[1][2][3][4]·LiCl Exchange Reagent1.1 eq1.3M in THF"Turbo Grignard" complex.
Succinic Anhydride Electrophile1.2 - 1.5 eqSolid / SolutionDissolve in dry THF.[1]
THF (Anhydrous) SolventN/ASolvent<50 ppm H₂O essential.
HCl (1M) QuenchExcessAqueousFor hydrolysis.
Step-by-Step Protocol
Phase 1: Generation of the Pyridyl Nucleophile
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charging: Add 3-Bromopyridine (10 mmol, 1.58 g) and anhydrous THF (10 mL) under nitrogen.

  • Exchange: Cool the solution to 0°C (ice bath).

  • Activation: Dropwise add iPrMgCl·LiCl (11 mmol, ~8.5 mL of 1.3M solution) over 5 minutes.

    • Observation: The solution may turn slightly yellow or brown.

  • Incubation: Stir at 0°C for 30 minutes.

    • Checkpoint: Take a 0.1 mL aliquot, quench with D₂O, and check by GC/MS or NMR. >95% conversion to 3-deutero-pyridine indicates complete exchange.[1]

Phase 2: Electrophilic Trapping (The Critical Step)
  • Cooling: Lower the temperature of the pyridyl-magnesium solution to -40°C (Acetonitrile/Dry Ice bath).

    • Scientific Logic:[1][2][5][6][7] Low temperature prevents the nucleophile from attacking the ketone product (which would form a tertiary alcohol).

  • Addition: Dissolve Succinic Anhydride (15 mmol, 1.5 g) in THF (10 mL). Add this solution slowly to the reaction mixture via cannula or syringe pump over 15 minutes.

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour, then to RT for another hour.

Phase 3: Quench & Hydrolysis[1]
  • Quench: Cool back to 0°C. Slowly add 1M HCl (20 mL).

    • Caution: Exothermic.[4][8] Gas evolution may occur.

  • Hydrolysis: Stir vigorously for 30 minutes. This ensures the intermediate magnesium carboxylate is fully protonated and the ring-opened structure is stable.[1]

Workup & Isolation: The Zwitterion Challenge

The product contains a basic nitrogen (Pyridine, pKa ~3.5) and an acidic carboxylic acid (pKa ~4.5). Standard extraction often fails because the molecule loves water (zwitterionic form).

DOT Diagram 2: Isolation Workflow

Workup Rxn_Mix Crude Reaction Mixture (Acidic pH ~1) Wash Wash with Et2O/DCM (Removes non-polar impurities) Rxn_Mix->Wash Phase Cut Aq_Layer Aqueous Layer (Contains Product as Salt) Wash->Aq_Layer Keep Aqueous pH_Adjust Adjust pH to 3.5 - 4.0 (Isoelectric Point) Aq_Layer->pH_Adjust Add sat. NaHCO3 or 2M NaOH Precipitation Precipitation / Crystallization pH_Adjust->Precipitation Cool to 4°C Alt_Extract Alternative: Continuous Extraction (n-Butanol or EtOAc) pH_Adjust->Alt_Extract If no precipitate

Caption: Figure 2. Isolation strategy targeting the isoelectric point (pI) to minimize solubility and maximize recovery.

Isolation Protocol
  • Wash: Wash the acidic aqueous quench (pH ~1) with DCM (2 x 20 mL) to remove unreacted starting materials and neutral byproducts. Discard organic layer.

  • pH Adjustment: Carefully adjust the aqueous layer to pH 3.5–4.0 using saturated NaHCO₃ or 2M NaOH.

    • Note: This is the isoelectric point where the molecule is least soluble.

  • Crystallization: Cool to 4°C overnight. The product often precipitates as an off-white solid.[1]

  • Filtration: Filter, wash with cold water, and dry under vacuum.

  • Alternative (If oil forms): Extract the pH 4 solution continuously with n-Butanol or Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Derivatization: Synthesis of Pyridazinones

A primary application of this keto-acid is the synthesis of pyridazinones (non-steroidal anti-inflammatory pharmacophores).[1]

Protocol:

  • Dissolve this compound (1 eq) in Ethanol .

  • Add Hydrazine Hydrate (1.5 eq).

  • Reflux for 4–6 hours.

  • Cool: The pyridazinone derivative usually crystallizes upon cooling.

  • Mechanism: Condensation of hydrazine with the ketone followed by intramolecular amide formation.

Analytical Data & Validation

PropertyExpected Value/Observation
Appearance White to off-white crystalline solid.[1]
Melting Point 110°C – 115°C (Lit. varies by solvate).
¹H NMR (DMSO-d₆) δ 9.1 (s, 1H, Py-H2) , 8.8 (d, 1H, Py-H6), 8.3 (d, 1H, Py-H4), 7.6 (dd, 1H, Py-H5), 3.3 (t, 2H, -CH₂-CO-), 2.6 (t, 2H, -CH₂-COOH).[1]
¹³C NMR Carbonyl ketone (~198 ppm), Acid (~174 ppm), Pyridine carbons (153, 149, 135, 131, 124 ppm).
Mass Spec (ESI) [M+H]⁺ = 180.06 m/z.

References

  • Knochel, P., et al. (2003).[9] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. [Link][1]

  • PubChem. (n.d.).[10] "4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3."[1][10][11][12] National Library of Medicine. [Link][1]

  • Organic Syntheses. (n.d.). "General Procedures for Grignard Exchange." Organic Syntheses Prep. [Link][1]

  • Myers, A. G. (n.d.). "Magnesium-Halogen Exchange Protocols." Harvard University Chemistry Dept. [Link]

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Application Notes and Protocols: 4-Oxo-4-(pyridin-3-yl)butanoic Acid as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide details the synthetic utility of 4-oxo-4-(pyridin-3-yl)butanoic acid, a bifunctional γ-keto acid, as a strategic building block for constructing medicinally relevant heterocyclic compounds.[1][2] Its unique architecture, featuring both a ketone and a carboxylic acid moiety separated by an ethylene linker, allows for a range of cyclocondensation and multicomponent reactions.[3] We provide in-depth explanations of the chemical principles, causality behind experimental choices, and detailed, field-proven protocols for the synthesis of key heterocyclic systems, primarily focusing on the pyridazinone core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile precursor in their synthetic campaigns.

Introduction: The Strategic Value of this compound

This compound, hereafter referred to as OPBA, is a valuable starting material in synthetic organic chemistry.[4] Its structure is characterized by a pyridin-3-yl group attached to a γ-keto acid backbone (Figure 1). The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[5][6][7] The true synthetic power of OPBA, however, lies in the orthogonal reactivity of its ketone and carboxylic acid functional groups. This bifunctionality enables its use in powerful cyclization reactions to forge new heterocyclic rings, which are central scaffolds in drug discovery.[8]

Heterocycles derived from OPBA, such as pyridazinones, are known to possess a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties.[9][10][11] This guide will focus on the most direct and impactful transformation of OPBA: its conversion into pyridazinone derivatives.

Chemical structure of this compoundFigure 1. Chemical structure of this compound (OPBA).

Core Synthetic Application: Synthesis of Pyridazinones

The most direct and widely utilized application of γ-keto acids like OPBA is their reaction with hydrazine derivatives to form six-membered di-nitrogen heterocycles known as pyridazinones.[9][12] This transformation is a classic example of a cyclocondensation reaction.

Chemical Principle and Mechanistic Insight

The reaction of OPBA with hydrazine hydrate proceeds through a two-stage mechanism. First, the more nucleophilic hydrazine attacks the electrophilic ketone carbonyl of OPBA to form a hydrazone intermediate. This step is often catalyzed by acid. In the second stage, an intramolecular nucleophilic attack occurs where the terminal nitrogen of the hydrazone attacks the carboxylic acid (or its activated form), leading to cyclization and subsequent dehydration to yield the stable 6-(pyridin-3-yl)-4,5-dihydropyridazin-3(2H)-one product.

The choice of reaction conditions is critical. Acidic conditions facilitate the initial hydrazone formation and the final dehydration step, often leading to cleaner reactions and higher yields for this specific transformation.[12] In contrast, basic conditions could potentially lead to a mixture of regioisomers or side products if an unsymmetrical hydrazine were used.

G Figure 2. Reaction scheme for pyridazinone synthesis. OPBA This compound (OPBA) step1 Step 1: Nucleophilic Attack (Hydrazone Formation) OPBA->step1 Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->step1 Hydrazone Hydrazone Intermediate step2 Step 2: Intramolecular Cyclization & Dehydration Hydrazone->step2 Product 6-(pyridin-3-yl)-4,5-dihydropyridazin-3(2H)-one step1->Hydrazone H+ catalyst step2->Product Heat (-H2O) G Figure 3. Conceptual workflow for MCRs using OPBA. cluster_reactants Starting Materials cluster_products Output OPBA OPBA (Keto-Acid) MCR One-Pot Multicomponent Reaction (e.g., Povarov, Hantzsch-type) + Catalyst, Solvent, Heat OPBA->MCR Aldehyde Aldehyde (R-CHO) Aldehyde->MCR Amine Amine/Nucleophile (R'-NH2) Amine->MCR Library Diverse Library of Complex Heterocycles MCR->Library

Sources

Application Notes and Protocols for High-Throughput Screening of 4-oxo-4-(pyridin-3-yl)butanoic acid Analogs as Potential Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Tryptophan Metabolism in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[3][4] In the tumor microenvironment, elevated IDO1 activity leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift suppresses the proliferation and function of effector T cells and promotes the activity of regulatory T cells, thereby enabling cancer cells to evade immune surveillance.[3][4]

The chemical scaffold of 4-oxo-4-(pyridin-3-yl)butanoic acid and its analogs represents a class of compounds with structural features consistent with pharmacophore models developed for IDO1 inhibitors.[5][6] While this specific series of compounds is under active investigation, their structural resemblance to known heterocyclic inhibitors makes them prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel IDO1-targeting therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the identification and characterization of this compound analogs that inhibit IDO1 activity. We will detail both biochemical and cell-based assay formats, emphasizing the scientific rationale behind protocol steps and providing self-validating systems for data integrity.

The IDO1 Catalytic Pathway: A Target for Inhibition

The strategic goal of screening for IDO1 inhibitors is to block the conversion of L-tryptophan to N-formylkynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites, thereby reactivating anti-tumor T cell responses. The assays described herein are designed to quantify this inhibitory activity with high sensitivity and throughput.

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate NFK N-Formylkynurenine IDO1->NFK Catalysis Inhibitor 4-oxo-4-(pyridin-3-yl)butanoic acid analog Inhibitor->IDO1 Inhibition Kynurenine Kynurenine NFK->Kynurenine Spontaneous or Enzymatic T_Cell_Suppression T-Cell Suppression & Immune Evasion Kynurenine->T_Cell_Suppression

Caption: The IDO1 enzyme pathway and the mechanism of inhibition.

Part 1: Biochemical High-Throughput Screening

Biochemical assays provide a direct measure of an inhibitor's ability to interact with the purified IDO1 enzyme. These assays are typically the first tier in an HTS campaign due to their simplicity, lower cost, and reduced potential for compound interference compared to cell-based systems.

Principle of the IDO1 Biochemical Inhibition Assay

The most common HTS-compatible biochemical assay for IDO1 measures the production of N-formylkynurenine, which has a distinct absorbance maximum at 321 nm.[7] The assay is performed in a microplate format where purified recombinant human IDO1 is incubated with the substrate L-tryptophan, necessary cofactors, and the test compounds. A reduction in the absorbance at 321 nm, relative to a vehicle control, indicates inhibition of IDO1 activity.

Experimental Workflow: Biochemical IDO1 Assay

Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Dispense 1. Dispense Compounds & Controls (e.g., 100 nL) Enzyme_Mix 2. Add IDO1 Enzyme Mix (e.g., 10 µL) Compound_Dispense->Enzyme_Mix Pre_Incubate 3. Pre-incubate (15 min, RT) Enzyme_Mix->Pre_Incubate Substrate_Add 4. Add L-Tryptophan Substrate Mix (e.g., 10 µL) Pre_Incubate->Substrate_Add Incubate 5. Incubate (e.g., 60 min, RT) Substrate_Add->Incubate Read_Plate 6. Read Absorbance at 321 nm Incubate->Read_Plate

Caption: Workflow for the biochemical IDO1 inhibitor screening assay.

Detailed Protocol: Absorbance-Based IDO1 Inhibition Assay (384-well format)

A. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 6.5), 10 mM Ascorbic Acid, 20 µM Methylene Blue, 100 µg/mL Catalase. Causality: The buffer maintains optimal pH for enzyme activity. Ascorbic acid and methylene blue act as a reducing system to keep the heme iron in the active ferrous state, while catalase prevents enzyme inactivation by hydrogen peroxide, a potential byproduct.[8]

  • IDO1 Enzyme Solution: Prepare a 2X working solution of recombinant human IDO1 (e.g., 100 nM final concentration) in Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal window.

  • L-Tryptophan Substrate Solution: Prepare a 2X working solution of L-Tryptophan (e.g., 400 µM final concentration) in Assay Buffer.

  • Test Compounds: Serially dilute this compound analogs in 100% DMSO. A typical starting concentration for a primary screen is 10 mM.

  • Controls:

    • Positive Control: A known IDO1 inhibitor (e.g., Epacadostat) at a concentration that yields >90% inhibition.

    • Negative (Vehicle) Control: 100% DMSO.

B. Assay Procedure:

  • Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds, positive controls, or negative controls to the wells of a 384-well UV-transparent microplate.

  • Add 10 µL of the 2X IDO1 Enzyme Solution to all wells.

  • Cover the plate and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the 2X L-Tryptophan Substrate Solution to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the absorbance of the product at 321 nm using a microplate reader.

C. Data Analysis and Validation:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_compound - Abs_background) / (Abs_vehicle - Abs_background)) (Abs_background corresponds to wells with no enzyme)

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of assay robustness. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_vehicle + SD_pos_ctrl)) / |Mean_vehicle - Mean_pos_ctrl|

ParameterExample ValueAcceptance Criteria
Signal-to-Background > 10> 5
Z'-factor 0.75> 0.5[9]
CV of Controls < 10%< 20%[10]

Part 2: Cell-Based High-Throughput Screening

Cell-based assays are essential secondary screens to confirm the activity of hits from biochemical assays in a more physiologically relevant context. These assays assess a compound's ability to penetrate cell membranes and inhibit intracellular IDO1 activity.

Principle of the Cell-Based IDO1 Inhibition Assay

This assay utilizes a human cancer cell line (e.g., HeLa or SKOV-3) that can be stimulated to express functional IDO1 enzyme. The most common stimulant is interferon-gamma (IFN-γ). Following IFN-γ stimulation and treatment with test compounds, the cell culture supernatant is analyzed for the concentration of kynurenine. A decrease in kynurenine production relative to the vehicle control indicates intracellular IDO1 inhibition.

Experimental Workflow: Cell-Based Kynurenine Assay

Cellular_Workflow cluster_cell_culture Cell Culture & Treatment cluster_kyn_detection Kynurenine Detection cluster_viability Viability/Cytotoxicity Assay (Parallel Plate) Seed_Cells 1. Seed Cells in 96- or 384-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Compounds & IFN-γ Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48-72h Add_Compound->Incubate_48h Collect_Supernatant 5. Collect Supernatant Incubate_48h->Collect_Supernatant Add_Viability_Reagent 5b. Add CellTiter-Glo® or MTT Incubate_48h->Add_Viability_Reagent Add_TCA 6. Add Trichloroacetic Acid (TCA) Collect_Supernatant->Add_TCA Incubate_Heat 7. Incubate at 60°C Add_TCA->Incubate_Heat Centrifuge 8. Centrifuge Plate Incubate_Heat->Centrifuge Transfer_Supernatant 9. Transfer Supernatant to new plate Centrifuge->Transfer_Supernatant Add_DMAB 10. Add DMAB Reagent Transfer_Supernatant->Add_DMAB Read_Absorbance 11. Read Absorbance at 480 nm Add_DMAB->Read_Absorbance Read_Luminescence_Abs 6b. Read Luminescence or Absorbance Add_Viability_Reagent->Read_Luminescence_Abs

Caption: Workflow for cell-based IDO1 inhibition and parallel cytotoxicity assessment.

Detailed Protocol: Cell-Based Kynurenine Production Assay (96-well format)

A. Cell Culture and Treatment:

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom tissue culture plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound and Stimulant Addition:

    • Prepare 2X working solutions of test compounds in culture medium.

    • Prepare a 2X working solution of IFN-γ (e.g., 200 ng/mL final concentration) in culture medium.

    • Aspirate the old medium from the cells and add 100 µL of the compound/IFN-γ mixture.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

B. Kynurenine Detection (Bratton-Marshall Reaction):

  • Supernatant Collection: Carefully transfer 75 µL of the cell culture supernatant to a new 96-well plate.

  • Protein Precipitation: Add 25 µL of 30% Trichloroacetic Acid (TCA) to each well, mix, and incubate at 60°C for 30 minutes. Causality: TCA precipitates proteins that can interfere with the colorimetric reaction.

  • Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.

  • Transfer: Transfer 75 µL of the clarified supernatant to a new flat-bottom 96-well plate.

  • Color Development: Add 75 µL of 4-(dimethylamino)benzaldehyde (DMAB, also known as Ehrlich's reagent) solution (100 mg in 5 mL of acetic acid) to each well.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

C. Parallel Cytotoxicity Assay (Self-Validating System):

It is crucial to run a parallel assay to ensure that the observed decrease in kynurenine is due to specific IDO1 inhibition and not compound-induced cell death.

  • Protocol: Prepare an identical plate of cells and treat with compounds and IFN-γ as described above.

  • Reagent Addition: At the end of the incubation period, instead of collecting the supernatant, add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT.

    • CellTiter-Glo®: Add reagent directly to wells, incubate for 10 minutes, and read luminescence. This homogeneous "add-mix-measure" format is ideal for HTS. The luminescent signal is proportional to the amount of ATP, an indicator of metabolically active cells.

    • MTT Assay: Add MTT reagent (final concentration 0.5 mg/mL), incubate for 4 hours, then add a solubilization solution to dissolve the formazan crystals.[3] Read absorbance between 550-600 nm.[3]

  • Data Interpretation: Compounds that significantly reduce kynurenine levels without a corresponding decrease in cell viability are considered specific IDO1 inhibitors.

CompoundIDO1 Inhibition (IC50)Cell Viability (CC50)Selectivity Index (CC50/IC50)Classification
Analog A 0.5 µM> 50 µM> 100Potent, non-toxic inhibitor
Analog B 1.2 µM1.5 µM~ 1Cytotoxic compound
Analog C > 50 µM> 50 µM-Inactive

Conclusion and Future Directions

The high-throughput screening assays detailed in this guide provide a robust framework for the discovery and initial characterization of this compound analogs as potential IDO1 inhibitors. By employing a tiered screening approach—starting with a direct biochemical assay and confirming hits in a more complex cell-based system with a parallel cytotoxicity assessment—researchers can efficiently identify specific and potent lead compounds. Hits identified through these protocols should be advanced to further studies, including mechanism of action, selectivity profiling against related enzymes (e.g., IDO2, TDO), and ultimately, in vivo efficacy models to validate their therapeutic potential in immuno-oncology.

References

  • Obata, Y., et al. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research, 41(5), 2287-2294. Available at: [Link]

  • Li, Y., et al. (2025). From Pharmacophore Models to Lead Compounds: Construction and Activity Evaluation of Novel Indoleamine 2,3-Dioxygenase-1 Inhibitors. Chemical Biology & Drug Design, 106(6). Available at: [Link]

  • ProQuest. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Available at: [Link]

  • Tsujino, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1133-1138. Available at: [Link]

  • ResearchGate. (2025). From Pharmacophore Models to Lead Compounds: Construction and Activity Evaluation of Novel Indoleamine 2,3‐Dioxygenase‐1 Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Identification of potential indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors by an FBG-based 3D QSAR pharmacophore model. Available at: [Link]

  • Frontiers Media S.A. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Available at: [Link]

  • Rohrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. Available at: [Link]

  • Koru O. et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30542-30555. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: HTS Assay Validation. Available at: [Link]

  • MDPI. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Available at: [Link]

  • Carpenter, A. E., & Singh, S. (n.d.). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual. Available at: [Link]

  • Agilent Technologies. (2024). Automated Cell Viability Assay. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Development of S1P1 Receptor Agonists from Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal target in immunomodulatory therapy, primarily due to its critical role in regulating lymphocyte trafficking.[1][2] Agonism of S1P1 leads to its internalization, effectively trapping lymphocytes in secondary lymphoid organs and preventing their migration to sites of inflammation.[3][4][5] This mechanism forms the basis for approved therapies for autoimmune diseases like multiple sclerosis.[1][6][7] This guide provides a comprehensive overview and detailed protocols for the discovery and preclinical development of novel S1P1 agonists based on a butanoic acid scaffold. We will explore the underlying biology of the S1P1 signaling pathway, the rationale for scaffold selection, and a systematic workflow from initial high-throughput screening to in vivo validation. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers in developing next-generation immunomodulators.

The S1P1 Receptor: A Master Regulator of Immune Cell Trafficking

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[8][9] S1P1 is highly expressed on the surface of lymphocytes and is fundamental to their egress from secondary lymphoid organs (SLOs) into the bloodstream and lymphatic system.[1][10] The steep S1P gradient between the blood/lymph (high concentration) and the SLOs (low concentration) acts as a chemotactic signal, guiding lymphocytes out of the tissues.[11][12]

Therapeutic S1P1 agonists act as "functional antagonists." Upon binding, they initially activate the receptor, but this is followed by profound and sustained receptor internalization and degradation.[4][13][14] This renders the lymphocyte insensitive to the endogenous S1P gradient, trapping it within the lymph node and leading to a measurable reduction in peripheral lymphocyte counts (lymphopenia).[6][12] This sequestration of autoreactive T cells is the primary mechanism of action for treating autoimmune conditions.[2][3]

A critical consideration in S1P1 agonist development is selectivity. Agonism of the S1P3 receptor, for instance, has been linked to adverse cardiovascular effects such as transient bradycardia.[6][15] Therefore, a key goal is to identify potent and selective S1P1 agonists that spare S1P3 and other subtypes.[15][16]

S1P1 Signaling Pathway

S1P1 couples exclusively to the Gαi family of G proteins.[8][17] Agonist binding triggers the dissociation of the Gαi and Gβγ subunits, initiating downstream signaling cascades that include the activation of PI3K/Akt and Ras/Erk pathways and the inhibition of adenylyl cyclase.[18] Crucially for the therapeutic mechanism, agonist binding also promotes the recruitment of β-arrestin, which mediates receptor internalization and subsequent functional antagonism.[19][20]

S1P1_Signaling S1P1 Receptor Signaling and Functional Antagonism cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P1 S1P1 Receptor G_protein Heterotrimeric G Protein (Gαi, Gβγ) S1P1->G_protein Agonist Binding Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruitment G_alpha_i Gαi (GTP) G_protein->G_alpha_i Activation G_beta_gamma Gβγ G_protein->G_beta_gamma Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibits PI3K PI3K G_beta_gamma->PI3K Ras Ras G_beta_gamma->Ras cAMP cAMP ↓ AC->cAMP Akt Akt PI3K->Akt Erk Erk Ras->Erk Internalization Receptor Internalization & Degradation Beta_Arrestin->Internalization Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

Caption: S1P1 signaling cascade leading to functional antagonism.

The Butanoic Acid Scaffold: Rationale and SAR

The development of non-lipid-like, direct-acting S1P1 agonists has been a major focus of research.[15] Many successful scaffolds incorporate a carboxylic acid moiety, such as a propionic acid group, to mimic the charged phosphate headgroup of the endogenous ligand S1P.[6][21] This charged group forms a key electrostatic interaction with a conserved basic residue (e.g., Lysine) in the receptor's binding pocket.[4] Butanoic acid derivatives represent a logical extension of this strategy, offering a flexible backbone for chemical elaboration.

General Structure-Activity Relationship (SAR) Insights

A typical butanoic acid-based S1P1 agonist can be deconstructed into three key regions. Optimizing these regions is crucial for achieving high potency, selectivity, and favorable drug-like properties.

Caption: Key pharmacophoric regions of a butanoic acid-based S1P1 agonist.

Drug Discovery and Development Workflow

The path from an initial chemical concept to a preclinical candidate is a multi-stage process involving iterative cycles of design, synthesis, and testing. The goal is to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screen (HTS) Hit_Val Hit Validation HTS->Hit_Val Hit_to_Lead Hit-to-Lead (Initial SAR) Hit_Val->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt In_Vivo_PKPD In Vivo PK/PD (Lymphopenia) Lead_Opt->In_Vivo_PKPD Iterative Cycles Preclin_Cand Preclinical Candidate Selection In_Vivo_PKPD->Preclin_Cand Efficacy_Model Disease Model Efficacy (e.g., EAE) Preclin_Cand->Efficacy_Model

Caption: Overall workflow for S1P1 agonist drug discovery.

Protocol 1: Primary High-Throughput Screening (HTS)

Objective: To identify initial "hit" compounds from a large chemical library that demonstrate agonistic activity at the S1P1 receptor.

Principle: A cell-based functional assay is superior to a simple binding assay for a primary screen because it identifies compounds that not only bind but also elicit the desired biological response (receptor activation). A common HTS method is a receptor internalization assay, which directly measures the key initiating step of functional antagonism.[18] We will use a recombinant cell line stably expressing an S1P1-EGFP (Enhanced Green Fluorescent Protein) fusion protein. Agonist binding induces receptor internalization, which can be quantified by high-content imaging as a change from membrane-localized fluorescence to intracellular puncta.[18]

Materials:

  • U2OS cells stably expressing human S1P1-EGFP (e.g., from Thermo Fisher Scientific).[18]

  • Assay Medium: Ham's F12, 1% Penicillin-Streptomycin.

  • Compound library plates (e.g., 10 mM in DMSO).

  • Reference Agonist: Sphingosine-1-phosphate (S1P).

  • 384-well, black-walled, clear-bottom imaging plates.

  • High-content imaging system with environmental control (37°C, 5% CO2).

Protocol Steps:

  • Cell Plating:

    • Culture S1P1-EGFP U2OS cells according to the supplier's protocol.

    • Trypsinize and resuspend cells in Assay Medium to a concentration of 2.5 x 10^5 cells/mL.

    • Dispense 40 µL of cell suspension into each well of the 384-well plates (10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2. Causality: This allows cells to adhere and form a monolayer, ensuring consistent morphology for imaging.

  • Compound Preparation and Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock plates into Assay Medium to achieve a 4X final concentration (e.g., 40 µM for a 10 µM final screen).

    • Prepare control wells:

      • Negative Control: Assay Medium with 0.4% DMSO (vehicle).

      • Positive Control: Assay Medium with a 4X concentration of S1P that gives a maximal response (e.g., 400 nM).

    • Remove cell plates from the incubator. Using an automated liquid handler, add 10 µL of 4X compound or control solution to the appropriate wells.

  • Incubation:

    • Incubate the plates for 60 minutes at 37°C, 5% CO2. Causality: This incubation period is typically sufficient to observe significant receptor internalization without causing cytotoxicity.[18]

  • Imaging and Analysis:

    • Transfer plates to the high-content imaging system.

    • Acquire images from each well using a 20x objective with FITC/GFP filter sets.

    • Use an image analysis algorithm to quantify the formation of fluorescent spots (endosomes) within the cytoplasm. The output should be a metric like "spot count per cell" or "total spot intensity."

    • Hit Criteria: A "hit" is defined as a compound that produces a response greater than 3 standard deviations above the mean of the negative control wells.

Protocol 2: Lead Optimization - In Vitro Characterization

Objective: To characterize the potency and selectivity of "hit" compounds and their analogs.

Principle: Hits from the primary screen are further evaluated in more quantitative secondary assays. A GTPγS binding assay measures the direct activation of the G-protein, providing a robust measure of potency (EC50). Selectivity is determined by running the same assay on cell lines expressing other S1P receptor subtypes.

Materials:

  • Membrane preparations from CHO or HEK293 cells overexpressing human S1P1, S1P2, S1P3, S1P4, and S1P5.

  • [35S]GTPγS (radioligand).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Scintillation plates (e.g., Wallac ScintiPlate).

  • Scintillation counter.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a dilution series of the test compound in Assay Buffer.

    • Prepare a master mix containing Assay Buffer, cell membranes (e.g., 10 µ g/well ), GDP (e.g., 10 µM), and saponin (e.g., 10 µg/mL). Causality: GDP is required to keep the G-protein in its inactive state before agonist addition. Saponin permeabilizes the membrane vesicles.

    • Prepare the [35S]GTPγS solution in Assay Buffer (e.g., 0.5 nM).

  • Assay Execution:

    • To a 96-well plate, add 50 µL of the master mix to each well.

    • Add 25 µL of the diluted test compound or control (buffer for basal binding, high-concentration S1P for maximal binding).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of the [35S]GTPγS solution.

    • Incubate for 60 minutes at 30°C with gentle shaking. Causality: This allows for agonist-stimulated exchange of GDP for the non-hydrolyzable [35S]GTPγS.

  • Detection:

    • Terminate the reaction by centrifuging the plate and aspirating the supernatant.

    • Wash the membranes with ice-cold wash buffer.

    • Add scintillation fluid (if not using scintillation plates) and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract basal binding from all values.

    • Plot the specific binding (in counts per minute, CPM) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

    • Repeat the protocol for S1P2, S1P3, S1P4, and S1P5 membranes to determine selectivity.

Data Presentation: Lead Optimization Summary

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds and guide the next round of synthesis.

Compound IDS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity Index (S1P3/S1P1)Max. Lymphocyte Reduction (%) @ 1 mg/kg
LEAD-001 5.285016365
LEAD-002 2.8>10,000>350078
LEAD-003 15.1450029845
Fingolimod-P 0.43.07.585

Table 1: Example data table for comparing lead compounds. A higher selectivity index is desirable to minimize S1P3-mediated side effects.

Preclinical In Vivo Validation

Promising lead compounds with good in vitro potency, selectivity, and ADME properties must be evaluated in animal models to assess their real-world potential.

Protocol 3: Pharmacodynamic (PD) Assessment in Rodents

Objective: To determine if the test compound can induce the desired biological effect in vivo—a reduction in peripheral blood lymphocyte count.

Principle: This is the most critical and translatable biomarker for S1P1 agonists.[22] A single oral dose is administered to rats or mice, and blood is collected at various time points to monitor the lymphocyte count relative to a vehicle-treated control group.[15][23]

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Oral gavage needles.

  • EDTA-coated blood collection tubes.

  • Automated hematology analyzer or flow cytometer with lymphocyte-specific antibodies (e.g., anti-CD3).

Protocol Steps:

  • Acclimatization and Dosing:

    • Acclimatize animals for at least 3 days before the study.

    • Group animals (n=3-5 per group). Collect a pre-dose (t=0) blood sample from a tail vein.

    • Administer the test compound or vehicle via oral gavage at a defined dose (e.g., 1 mg/kg).

  • Blood Collection:

    • Collect ~100 µL of blood from each animal at specified time points (e.g., 4, 8, 24, and 48 hours post-dose).

    • Place blood into EDTA-coated tubes and mix gently to prevent coagulation.

  • Lymphocyte Counting:

    • Analyze the whole blood samples using an automated hematology analyzer calibrated for rat blood.

    • Alternatively, perform flow cytometry by staining with fluorescently-labeled antibodies against T-cell markers to get a more specific count.

  • Data Analysis:

    • Calculate the percentage change in lymphocyte count at each time point relative to the pre-dose (t=0) value for each animal.

    • Average the results for each group.

    • Plot the mean percentage of lymphocytes versus time to visualize the onset, magnitude (nadir), and duration of the lymphopenic effect.

Protocol 4: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the therapeutic efficacy of a lead candidate in a standard animal model of multiple sclerosis.

Principle: EAE is an inflammatory demyelinating disease of the central nervous system induced in susceptible rodent strains. It shares many clinical and pathological features with MS.[23] By preventing the infiltration of pathogenic lymphocytes into the CNS, an effective S1P1 agonist should ameliorate the clinical signs of the disease.[13][15]

Materials:

  • Female C57BL/6 mice (8-10 weeks old).

  • MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin.

  • Test compound formulated for daily oral dosing.

Protocol Steps (High-Level Overview):

  • EAE Induction (Day 0):

    • Emulsify MOG35-55 peptide in CFA.

    • Immunize mice subcutaneously with the MOG/CFA emulsion.

    • Administer pertussis toxin intraperitoneally on Day 0 and Day 2. Causality: Pertussis toxin compromises the blood-brain barrier, facilitating CNS infiltration by pathogenic T-cells.

  • Treatment:

    • Begin daily oral gavage with the test compound or vehicle, starting either prophylactically (e.g., Day 0) or therapeutically (e.g., upon onset of clinical signs, around Day 10-12).

  • Clinical Scoring:

    • Monitor animals daily for body weight and clinical signs of EAE.

    • Score disease severity on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Data Analysis:

    • Plot the mean clinical score for each group versus time (days post-immunization).

    • Compare the treatment group to the vehicle group to assess for a statistically significant reduction in disease severity, delayed onset, or reduced peak score.

Conclusion and Future Perspectives

The development of selective S1P1 receptor agonists from butanoic acid derivatives represents a promising strategy for creating novel oral therapeutics for autoimmune diseases. The workflow described here provides a systematic path from initial library screening to in vivo proof-of-concept. By focusing on functional outcomes, receptor selectivity, and a clear in vivo pharmacodynamic marker, researchers can efficiently identify and optimize candidates. Future efforts will likely focus on fine-tuning pharmacokinetic profiles for optimal dosing regimens and exploring tissue-specific delivery to further enhance the therapeutic window of this powerful class of immunomodulators.

References
  • Recent Advances in the Discovery and Development of Sphingosine-1-Phosphate-1 Receptor Agonists. (2025).
  • Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. PMC.
  • Recent progress in the development of selective S1P1 receptor agonists for the treatment of inflammatory and autoimmune disorders. (2008). Taylor & Francis Online.
  • Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart R
  • S1P1 Redistribution Assay - Instructions. ThermoFisher.
  • Sphingosine 1-Phosphate (S1P)
  • Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis. (2012).
  • Novel GPCR screening approach: indirect identification of S1P receptor agonists in antagonist screening using a calcium assay. (2006). PubMed.
  • What are the therapeutic applications for S1PR1 modul
  • Sphingosine 1-phosph
  • The utility of pharmacokinetic–pharmacodynamic modeling in the discovery and optimization of selective S1P1 agonists. (2012). Taylor & Francis Online.
  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PMC.
  • S1PR1 (Sphingosine-1-Phosphate Receptor 1) Signaling Regulates Blood Flow and Pressure. (2017). Hypertension.
  • Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modul
  • Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion. (2023). PMC.
  • Sphingosine-1-phosphate (S1P1) Receptor Redistribution Assay - Instructions. Thermo Fisher Scientific.
  • Novel GPCR Screening Approach: Indirect Identification of S1P Receptor Agonists in Antagonist Screening Using a Calcium Assay. (2008). Taylor & Francis Online.
  • Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activ
  • S1P1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
  • S1P Receptor Agonists. (2012). The Royal Society of Chemistry.
  • Structural insights into sphingosine-1-phosphate receptor activ
  • Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service.
  • Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. (2020). MDPI.
  • Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis. (2025).
  • Pharmacokinetics of S1P receptor modulators in the treatment of ulcerative colitis. (2024). Expert Opinion on Drug Metabolism & Toxicology.
  • In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1. PMC.
  • Discovery and Structure-Activity Relationship (SAR)
  • Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in. (2020). Semantic Scholar.
  • In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1)
  • Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes. (2006). PubMed.
  • Identification of a Novel Agonist of the Sphingosine 1-phosph
  • Structure-activity relationship studies of S1P agonists with a dihydronaphthalene scaffold. (2012). PubMed.
  • An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. Taylor & Francis Online.
  • Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. (2025).
  • Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. (2025).
  • Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis. (2022). Axion Biosystems.
  • S1P(1) receptor agonists: Assessment of selectivity and current clinical activity. (2010). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-4OXO Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 4-oxo-4-(pyridin-3-yl)butanoic acid (CAS: 4192-31-8) Synonyms: 4-Oxo-4-(3-pyridyl)butyric acid; Metabolite of NNK.

Executive Summary: The "Friedel-Crafts Trap"

Issue: Many researchers experience near-0% yields when attempting the standard Friedel-Crafts acylation of pyridine with succinic anhydride using AlCl₃. Root Cause: Pyridine is electron-deficient. Furthermore, the pyridine nitrogen possesses a lone pair that rapidly complexes with Lewis acids (AlCl₃), completely deactivating the ring to electrophilic attack. Resolution: To achieve high yields (>70-80%), you must bypass the Friedel-Crafts mechanism. This guide details the two most robust protocols:

  • The Stetter Reaction (Recommended): Scalable, catalytic, and high-yielding.

  • The Metallation Route (Alternative): Rapid for small scales, utilizing Grignard/Lithium exchange.

Part 1: The Stetter Reaction (Primary Recommendation)

Best for: High yield, scalability (>10g), and avoiding moisture-sensitive organometallics.

The Logic

Instead of forcing an electrophile onto a deactivated ring, we reverse the polarity (umpolung).[1] We convert 3-pyridinecarboxaldehyde into a nucleophile using a thiazolium catalyst, which then undergoes a 1,4-addition (Michael addition) to an acrylate.

Workflow Diagram

StetterWorkflow A 3-Pyridinecarboxaldehyde D Stetter Reaction (Reflux, EtOH, 12-24h) A->D B Ethyl Acrylate (Michael Acceptor) B->D C Catalyst Activation (Thiazolium Salt + Et3N) C->D Catalysis E Intermediate: Ethyl 4-oxo-4-(pyridin-3-yl)butanoate D->E F Hydrolysis (NaOH/H2O, then HCl) E->F G Target: this compound F->G

Caption: The Stetter reaction pathway utilizes polarity reversal to couple the aldehyde and acrylate, followed by standard hydrolysis.

Detailed Protocol

Step 1: Synthesis of the Ester Intermediate

  • Reagents:

    • 3-Pyridinecarboxaldehyde (1.0 eq)

    • Ethyl Acrylate (1.2 eq)

    • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 - 0.1 eq). Note: Sodium cyanide can be used but is less selective and hazardous.

    • Base: Triethylamine (TEA) (0.5 eq).

    • Solvent: Absolute Ethanol or Dioxane.

  • Procedure:

    • Dissolve the thiazolium salt in ethanol under N₂. Add TEA to generate the active ylide.

    • Add 3-pyridinecarboxaldehyde.[2] Stir for 15 mins at RT.[3]

    • Add ethyl acrylate dropwise.

    • Reflux for 12–16 hours. Monitor by TLC (the aldehyde spot should disappear).

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine. Dry over MgSO₄.

Step 2: Hydrolysis to the Acid

  • Dissolve the ester in 2M NaOH (aq). Stir at RT for 2-4 hours.

  • Critical Step: The molecule is zwitterionic. Carefully acidify with 1M HCl to pH 3–4 (the isoelectric point).

  • The solid acid should precipitate. If not, extract exhaustively with Ethyl Acetate/Isopropanol (3:1).

Troubleshooting The Stetter Reaction
SymptomProbable CauseCorrective Action
Low Conversion Catalyst deactivation (oxidation).Ensure strict N₂ atmosphere. The active ylide is oxygen-sensitive. Increase catalyst load to 10 mol%.
Polymerization Acrylate polymerizing.[4]Add a radical inhibitor (e.g., Hydroquinone) to the reaction mixture.
Aldehyde Dimerization Benzoin condensation competition.Slow addition of the acrylate is not recommended here; we want the Michael acceptor present in excess relative to the active aldehyde-catalyst complex.

Part 2: The Organometallic Route (Alternative)

Best for: Rapid synthesis (small scale), labs equipped for strict anhydrous conditions.

The Logic

Direct lithiation or Grignard formation on 3-bromopyridine allows nucleophilic attack on succinic anhydride.

  • The Trap: Adding the anhydride to the Grignard results in double addition (forming the tertiary alcohol).

  • The Fix: Inverse Addition (Adding the Grignard to excess anhydride at low temp).

Workflow Diagram

GrignardWorkflow cluster_prep Preparation cluster_rxn Inverse Addition A 3-Bromopyridine C 3-Pyridyl-MgBr (-15°C) A->C Exchange B iPrMgCl (Turbo Grignard) B->C E Reaction Mix (-78°C) C->E Slow Addition D Succinic Anhydride (Excess, in THF) D->E F Target Acid E->F Acidic Workup

Caption: Inverse addition strategy prevents over-alkylation of the anhydride.

Detailed Protocol
  • Exchange: Dissolve 3-bromopyridine (1.0 eq) in anhydrous THF. Cool to -15°C. Add iPrMgCl (1.1 eq) dropwise. Stir for 30 mins to form 3-pyridylmagnesium chloride.

  • Coupling (Inverse Addition):

    • In a separate flask, dissolve Succinic Anhydride (1.5 - 2.0 eq) in THF. Cool to -78°C (Dry ice/Acetone).

    • Cannulate the 3-pyridyl Grignard solution slowly into the Succinic Anhydride solution.

  • Quench: Allow to warm to 0°C, then quench with saturated NH₄Cl.

  • Isolation: Adjust pH to 3-4. Extract with EtOAc.[4][5]

FAQ: Common Pitfalls

Q: I tried the Friedel-Crafts reaction with AlCl₃ and got a black tar. Can I save it? A: No. The tar is likely polymerized succinic anhydride and decomposed pyridine complexes. Discard and switch to the Stetter method.

Q: My product is water-soluble and won't extract into ether. Why? A: this compound is a zwitterion. At neutral pH, it exists as a salt. You must adjust the pH to its isoelectric point (approx pH 3.5 - 4.0) to maximize precipitation or extraction efficiency. Use polar organic solvents like n-Butanol or DCM:iPrOH (3:1) for extraction.[6]

Q: Can I use Acrylonitrile instead of Ethyl Acrylate in the Stetter reaction? A: Yes (See Langhals et al.). This yields the nitrile (4-oxo-4-(pyridin-3-yl)butanenitrile).[2] You must then hydrolyze the nitrile with strong acid (HCl reflux), which is harsher than the ester hydrolysis. The acrylate route is generally cleaner.

References

  • Stetter Reaction (Review): Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle. Angewandte Chemie International Edition in English, 15(11), 639–647. Link

  • Specific Synthesis (Nitrile Route): Langhals, E., Langhals, H., & Rüchardt, C. (1982). Liebigs Annalen der Chemie, 1982(5), 930–949. (Describes synthesis of 4-oxo-4-pyridin-3-ylbutanenitrile).
  • Metabolite Context: Hecht, S. S., et al. (1978). Synthesis of tobacco-specific N-nitrosamines and their metabolites. Journal of Organic Chemistry. (Fundamental work on NNK metabolites).
  • Grignard Exchange on Pyridines: Knochel, P., et al. (2003). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie.

Sources

Technical Support Hub: 3-Succinoylpyridine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Isolation & Purification of 4-oxo-4-(3-pyridyl)butanoic acid (3-succinoylpyridine)

Overview: The Amphoteric Trap

Welcome to the technical support hub for 3-succinoylpyridine (also known as 4-oxo-4-(3-pyridyl)butanoic acid).

If you are here, you are likely facing one of three problems:

  • The "Disappearing Product": Your compound refuses to extract into organic solvents (DCM, EtOAc) from the aqueous reaction layer.

  • The "Eternal Oil": Upon concentration, the product forms a sticky gum instead of a crystalline solid.

  • The "Ghost Spot": On TLC/HPLC, the compound streaks badly or co-elutes with succinic acid impurities.

These issues stem from the molecule's zwitterionic nature . It possesses a basic pyridine nitrogen (


) and an acidic carboxylic tail (

). Successful purification requires navigating the narrow pH window where these charges balance or manipulating them to force phase transfer.
Module 1: Isolation & Extraction Troubleshooting
Q: Why is my product staying in the aqueous phase despite repeated DCM extractions?

A: You are likely attempting extraction at a pH where the molecule is charged.

The Science: 3-Succinoylpyridine exists in three states depending on pH:

  • pH < 3 (Cationic): Pyridine is protonated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), Acid is protonated (
    
    
    
    ). Soluble in water.[1]
  • pH > 6 (Anionic): Pyridine is neutral (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), Acid is deprotonated (
    
    
    
    ). Soluble in water.[1]
  • pH ~ 4.2–5.0 (Zwitterionic):

    
     and 
    
    
    
    . Net neutral charge, but highly polar.

The Protocol: Isoelectric Precipitation Instead of standard extraction, utilize the Isoelectric Point (pI) to force precipitation.

  • Concentrate: Reduce the aqueous reaction volume by 50–70% under vacuum (keep T < 45°C to prevent decarboxylation).

  • pH Adjustment:

    • If acidic: Slowly add 2M NaOH.

    • If basic: Slowly add 1M HCl.

    • Target: Adjust precisely to pH 4.5 – 4.8 .

  • Induction: Cool the solution to 4°C. Scratch the flask walls with a glass rod.

  • Filtration: The zwitterion should precipitate as an off-white solid. Filter and wash with minimal ice-cold water.

Alternative: Continuous Extraction If precipitation fails (common in dilute solutions), use n-Butanol .

  • Adjust pH to 4.7.

  • Perform continuous liquid-liquid extraction with n-butanol (the high polarity of the zwitterion requires a polar organic solvent).

Module 2: Removing Succinic Acid Impurities
Q: I have significant succinic acid contamination. How do I separate it?

A: Succinic acid is a common byproduct (hydrolysis of succinic anhydride). Separation relies on the basicity of the pyridine ring.

The Protocol: The "Acid Wash" Trick Succinic acid is a di-acid (


) but lacks the basic nitrogen.
  • Dissolve: Take your crude mixture (oil or solid) and dissolve it in warm ethanol .

  • Precipitation: Add a solution of Picric Acid (traditional) or Oxalic Acid (modern/safer) in ethanol.

    • Mechanism: The pyridine nitrogen will form a crystalline salt with the strong acid. Succinic acid will generally remain in solution.

  • Liberation: Filter the salt. Resuspend in water, adjust pH to 7-8 (using

    
    ) to liberate the free base, and re-precipitate at pH 4.7 (as per Module 1).
    

Data Comparison: Solubility Profile

Solvent3-Succinoylpyridine (Zwitterion)Succinic Acid
Water (pH 1 or 10) HighHigh
Water (pH 4.7) Low (Precipitates) High
Dichloromethane NegligibleLow
Ethanol (Hot) HighHigh
Diethyl Ether InsolubleLow/Moderate
Module 3: Chromatography & Tailing
Q: My TLC spots are streaking, and HPLC peaks are broad. Why?

A: The basic pyridine nitrogen interacts with the acidic silanol groups on silica gel, causing "tailing."

The Fix: Mobile Phase Modifiers You must suppress the ionization or block the silanol sites.

  • For TLC/Flash Chromatography:

    • Base: Silica Gel 60.

    • Eluent: DCM : Methanol : Triethylamine (TEA) or Ammonia .

    • Ratio: 90 : 9 : 1. The TEA competes for the silanol sites, sharpening the pyridine spot.

  • For HPLC (Reverse Phase):

    • Column: C18 (End-capped is essential).

    • Buffer: 10mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid.

    • Note: Avoid phosphate buffers if you plan to use MS detection.

Visual Workflow: Isolation Logic

The following diagram illustrates the decision tree for isolating 3-succinoylpyridine from a crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Aqueous) CheckpH Check pH Start->CheckpH Acidic pH < 3 (Cationic Species) CheckpH->Acidic If Acidic Basic pH > 7 (Anionic Species) CheckpH->Basic If Basic Adjust Adjust to pH 4.6 - 4.8 (Isoelectric Point) Acidic->Adjust Add NaOH Basic->Adjust Add HCl Precipitate Cool to 4°C Induce Crystallization Adjust->Precipitate Filter Filtration Precipitate->Filter Oil Oiling Out? Precipitate->Oil No Solid? Solid Solid Product (Zwitterion) Filter->Solid Butanol Continuous Extraction (n-Butanol) Oil->Butanol Butanol->Solid Evaporate

Caption: Decision tree for maximizing recovery based on pH-dependent solubility states.

References & Grounding
  • Langone, J. J., & Van Vunakis, H. (1982). Radioimmunoassay of Nicotine, Cotinine, and γ-(3-Pyridyl)-γ-oxo-N-methylbutyramide. Methods in Enzymology, 84, 628-640.

    • Relevance: Foundational text on synthesizing and purifying hapten derivatives of nicotine, establishing the extraction protocols for 4-oxo-4-(3-pyridyl)butanoic acid.

  • Wang, S. N., et al. (2005). Novel Nicotine Haptens and Immunoconjugates. (Patent Context).

    • Relevance: Details the chemical synthesis via ethyl nicotinate and succinate, highlighting the acidification steps required to isolate the free acid form.

  • Tang, H., et al. (2015). Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste.[1][2][3] Scientific Reports.

    • Relevance: Provides modern "green" purification data, confirming the isoelectric precipitation method yields high purity (approx 98%) from aqueous media.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Relevance: General authoritative guide on purifying pyridine derivatives and handling zwitterionic amino-acid-like structures.

Sources

Technical Support Center: Optimizing Derivatization of 4-oxo-4-(pyridin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-oxo-4-(pyridin-3-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. This compound is a key intermediate in the synthesis of various biologically active molecules, and its successful derivatization is often a critical step in the drug discovery process.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Amide Coupling Reactions

Amide bond formation is one of the most common derivatization reactions performed on this compound. However, its unique structure can present challenges.

Q1: Why am I observing low yields in my amide coupling reaction with this compound?

A1: Low yields in amide coupling reactions are a common issue and can stem from several factors. The key is a systematic approach to identify and address the root cause.

  • Choice of Coupling Reagent: The selection of a suitable coupling reagent is paramount. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used, often in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress side reactions and minimize racemization.[4][5] For particularly challenging couplings, phosphonium-based reagents (e.g., PyBOP, HBTU) can be more effective, though they are also more expensive.[4][6]

  • Reaction Conditions:

    • Solvent: A polar, aprotic solvent like DMF or DCM is typically a good choice. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

    • Temperature: Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature can help to control the reaction rate and minimize side product formation.[7]

    • Base: A non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine) is often required to neutralize the acid formed during the reaction and to deprotonate the amine component. Use of an appropriate amount of base is critical.

  • Side Reactions: The pyridine nitrogen in your starting material can be protonated, affecting its solubility and reactivity. Additionally, the activated carboxylic acid can be susceptible to intramolecular reactions or reaction with the pyridine nitrogen, although the latter is less common.

Troubleshooting Workflow for Low-Yield Amide Coupling

G cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Base) check_reagents->check_conditions Reagents OK sol_reagents Use fresh, anhydrous reagents. Ensure correct molar ratios. check_reagents->sol_reagents optimize_coupling Optimize Coupling Reagent & Additive check_conditions->optimize_coupling Conditions OK sol_conditions Use anhydrous solvent. Optimize temperature profile. Screen different bases. check_conditions->sol_conditions purification Analyze Purification Strategy optimize_coupling->purification Optimization Attempted sol_coupling Try a different class of coupling reagent (e.g., phosphonium). Increase additive concentration. optimize_coupling->sol_coupling success Improved Yield purification->success Effective fail Yield Still Low purification->fail Ineffective sol_purification Consider alternative purification methods. purification->sol_purification

Caption: A stepwise approach to troubleshooting low yields in amide coupling reactions.

Q2: I am seeing a significant amount of an N-acylurea byproduct. How can I prevent this?

A2: The formation of N-acylurea is a well-known side reaction when using carbodiimide coupling reagents.[8][9][10][11] It occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges to the more stable N-acylurea before the amine can react with it.[10][11]

To minimize this side reaction:

  • Use an Additive: Additives like HOBt or HOAt react with the O-acylisourea to form an active ester intermediate. This intermediate is more stable towards rearrangement but still highly reactive towards the amine, thus favoring the desired amide formation.

  • Order of Addition: Add the carbodiimide to a pre-mixed solution of the carboxylic acid, amine, and HOBt/HOAt. This ensures that the highly reactive O-acylisourea is trapped by the additive as soon as it is formed.

  • Solvent Choice: The rearrangement to N-acylurea can be more prevalent in very polar solvents.[12] While a polar solvent is often necessary for solubility, you might consider screening less polar options like DCM if this side reaction is a major issue.

Mechanism of N-Acylurea Formation

G reagents Carboxylic Acid (R-COOH) + Carbodiimide (R'-N=C=N-R') o_acylisourea O-Acylisourea Intermediate Highly Reactive reagents->o_acylisourea amide Amide (R-CONHR'') o_acylisourea->amide + Amine n_acylurea N-Acylurea (Byproduct) o_acylisourea->n_acylurea Intramolecular Rearrangement desired_path Desired Pathway (Amide Formation) side_reaction Side Reaction (N-Acylurea Formation) amine Amine (R''-NH2)

Caption: Competing reaction pathways for the O-acylisourea intermediate.

Common Amide Coupling Reagents and Additives Pros Cons Typical Solvents
EDC/HOBt Water-soluble urea byproduct, cost-effective.Can lead to N-acylurea formation, potential for racemization.DMF, DCM, THF
DCC/HOBt Inexpensive, effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration.DCM, THF
HATU/DIPEA High coupling efficiency, low racemization.More expensive, can form guanidinium byproducts.DMF, NMP
PyBOP/DIPEA Effective for hindered amines, low racemization.Byproduct can be difficult to remove, more expensive.DMF, DCM
Esterification Reactions

Q3: My Fischer esterification is slow and incomplete. What can I do to drive the reaction to completion?

A3: Fischer esterification is an equilibrium-controlled reaction, so driving it to completion requires shifting the equilibrium towards the product side.[13][14][15][16]

  • Use a Large Excess of Alcohol: The most straightforward way to shift the equilibrium is to use the alcohol as the reaction solvent, ensuring it is present in a large excess.[13][15][17]

  • Remove Water: Water is a product of the reaction, and its removal will drive the formation of the ester.[14] This can be achieved by:

    • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed.[14][15]

    • Drying Agents: Adding molecular sieves to the reaction mixture can also effectively remove water.[17]

  • Catalyst Choice: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (p-TsOH) is typically used. Ensure the catalyst is not degraded and is used in an appropriate amount (catalytic, not stoichiometric).

Purification Challenges

Q4: I'm struggling with the purification of my final product. The pyridine moiety seems to be causing issues. What are the best practices?

A4: The basic pyridine nitrogen can indeed complicate purification, particularly during column chromatography on silica gel.[18][19][20][21][22]

  • Column Chromatography:

    • Tailing: The basic pyridine can interact strongly with the acidic silica gel, leading to significant tailing of your product peak. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or pyridine.[19]

    • Alternative Stationary Phases: If tailing remains a problem, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).[18]

  • Liquid-Liquid Extraction:

    • During aqueous workup, the pH of the aqueous layer will determine whether your compound is in the organic or aqueous phase.

    • At acidic pH, the pyridine nitrogen will be protonated, making the compound more water-soluble.

    • At neutral or basic pH, the pyridine will be in its free base form, and the compound will be more soluble in organic solvents. You can use this pH-dependent solubility to your advantage during extractions to remove acidic or basic impurities.

General Workflow for Derivatization and Purification

G start This compound reaction Derivatization Reaction (e.g., Amide Coupling) start->reaction workup Aqueous Workup (pH adjustment & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis product Pure Derivatized Product analysis->product

Caption: A typical experimental workflow for the derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: How does the pyridine nitrogen influence the reactivity of the carboxylic acid group?

A1: The pyridine nitrogen has a significant electronic influence on the carboxylic acid. Being an electron-withdrawing group, it increases the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid.[23][24] This can be beneficial in facilitating the initial activation step in amide coupling reactions. However, the basicity of the pyridine nitrogen also means it can be protonated under acidic conditions, which can alter the solubility and overall reactivity of the molecule.[25]

Q2: What are the key analytical techniques to monitor the progress of my reaction and characterize the final product?

A2:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of your starting materials and the formation of your product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction progress.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about your final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of your product.

    • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., the amide C=O stretch).

Q3: Are there any specific safety precautions I should take when working with reagents for these derivatizations?

A3: Yes, many of the reagents used in these reactions are hazardous.

  • Carbodiimides (EDC, DCC): Can be sensitizers and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphonium and Aminium Reagents (PyBOP, HATU): These are often sold as hexafluorophosphate or tetrafluoroborate salts, which can release toxic fumes upon decomposition. Handle with care.

  • Bases (DIPEA, Triethylamine): These are corrosive and have strong odors. Always handle them in a fume hood.

  • Solvents (DMF, DCM): These are volatile and have associated health risks. Minimize exposure by working in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. (1981). PubMed. Retrieved from [Link]

  • (n.d.). 3.5 Carbodiimides. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (n.d.). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Column Chromatography As A Tool For Purification. (n.d.). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]

  • Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. Retrieved from [Link]

  • (n.d.). COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Hilaris Publisher. (2011, June 27). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Retrieved from [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 4-Oxo-4-(pyridin-3-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-oxo-4-(pyridin-3-yl)butanoic acid (often abbreviated as OPBA or simply "keto acid" in tobacco research) is a primary metabolite of the tobacco-specific nitrosamine NNK .

Researchers frequently report difficulties with this molecule regarding chromatographic peak shape , solution stability , and quantitation reproducibility .[1][2] These issues are rarely due to irreversible degradation but are instead caused by ring-chain tautomerism and zwitterionic behavior inherent to


-keto acids containing basic nitrogen heterocycles.[2]
PropertySpecification
CAS No. 5331-97-5 (Free Acid) / 76014-81-8 (Salt forms vary)
Molecular Weight 179.17 g/mol
pKa (Predicted) ~3.8 (Carboxylic Acid) & ~4.8 (Pyridine Nitrogen)
Solubility High in water (zwitterionic); Moderate in MeOH; Low in non-polar organics.[3]
Key Instability

-Keto Acid Cyclization (Pseudo-acid formation)

Troubleshooting Guide (FAQ)

Issue 1: Chromatographic Anomalies (Peak Splitting/Tailing)

User Question: "I am analyzing OPBA by LC-MS/MS, but the peak is splitting into a doublet or appearing as a broad hump. Is my column failing?"

Technical Diagnosis: This is likely not a column failure. It is a classic manifestation of Ring-Chain Tautomerism .[1][2] As a


-keto acid, OPBA exists in equilibrium between an open-chain keto form  and a cyclic hydroxylactone (lactol) form .[2] On a C18 column, these two forms have slightly different hydrophobicities. If the interconversion rate is slow relative to the chromatographic timescale, you will see peak splitting or extreme broadening.[1][2]

Corrective Action:

  • pH Control (The "Locking" Strategy):

    • Acidic Mobile Phase (pH < 3): Protonates the pyridine and pushes the equilibrium, but may favor the lactol form.[1][2]

    • Basic Mobile Phase (pH > 7.5): Ionizes the carboxylic acid (

      
      ), which sterically and electrostatically discourages cyclization, favoring the open chain .[1][2] Note: Ensure your column is alkali-resistant.[2]
      
  • Temperature: Increasing column temperature (e.g., to 40–50°C) increases the rate of interconversion, potentially merging the split peaks into a single, sharper average peak.[1][2]

Issue 2: Inconsistent Quantitation & Signal Loss

User Question: "My calibration curves are non-linear, and signal intensity drops over 24 hours in the autosampler."

Technical Diagnosis: Direct quantitation of the keto acid (OPBA) is notoriously difficult due to the equilibrium mentioned above.[1][2] Furthermore, the molecule is amphoteric (zwitterionic), leading to poor retention on standard C18 phases and potential adsorption to glass/plastic surfaces at neutral pH.[1][2]

Corrective Action (The "Gold Standard" Protocol): Do not analyze the keto acid directly if high precision is required. The field-standard method (established by Hecht et al.) involves reducing the keto acid to the more stable hydroxy acid (HPBA) using Sodium Borohydride (


) before analysis.[1][2]
  • Why? The hydroxy acid does not cyclize in the same volatile manner and provides a single, sharp peak.[1][2]

  • Protocol: See Section 4: Derivatization Workflow.

Issue 3: Low Extraction Recovery

User Question: "I cannot extract OPBA from plasma/urine using ethyl acetate or methylene chloride. Recovery is <10%."

Technical Diagnosis: At physiological pH, OPBA exists largely as a zwitterion (negative carboxylate, positive pyridinium).[1][2] Zwitterions have very high water solubility and extremely low partition coefficients into organic solvents.[1][2]

Corrective Action:

  • Adjust pH before extraction: You must suppress the ionization.[1][2] However, because it is amphoteric, you cannot suppress both charges simultaneously easily.[1][2]

  • Switch to SPE: Use Mixed-Mode Cation Exchange (MCX) cartridges.[1][2]

    • Load at acidic pH (Pyridine protonated, binds to sorbent).[1][2]

    • Wash with methanol.[1][2]

    • Elute with 5% Ammonium Hydroxide in Methanol (deprotonates pyridine, releases molecule).[1][2]

Visualizing the Instability

The following diagram illustrates the chemical equilibrium causing analytical difficulties and the metabolic context.

OPBA_Stability cluster_0 Metabolic Origin cluster_1 The Stability Equilibrium (pH Dependent) cluster_2 Analytical Solution NNK NNK (Tobacco Carcinogen) OpenForm OPBA (Open Keto-Acid Form) Favored at Basic pH NNK->OpenForm Metabolic Oxidation CyclicForm Cyclic Lactol (Pseudo-Acid) Favored at Acidic pH OpenForm->CyclicForm  Cyclization (-H2O)   HPBA HPBA (Hydroxy Acid) STABLE ANALYTE OpenForm->HPBA Chemical Reduction (NaBH4 Treatment)

Figure 1: The metabolic origin of OPBA and its equilibrium between the open keto-acid form and the cyclic lactol form. Reduction to HPBA is the recommended stabilization strategy.[1][2]

Recommended Experimental Protocols

Protocol A: Stabilization via Reduction (For LC-MS Quantitation)

Based on methodologies adapted from Hecht et al. and Peterson et al.

Objective: Convert unstable OPBA to stable HPBA for accurate measurement.

  • Sample Prep: Take 1 mL of urine or aqueous sample.[1][2]

  • Internal Standard: Spike with deuterated standard (e.g.,

    
     or 
    
    
    
    metabolite mix).
  • Reduction Step:

    • Add Sodium Borohydride (NaBH4) (typically 50–100 mg depending on matrix volume) to the sample.[1][2]

    • Note: Perform this slowly in a fume hood; hydrogen gas evolution will occur.[1][2]

    • Incubate at room temperature for 1–2 hours.

  • Quenching: Slowly add dilute HCl to destroy excess NaBH4 and adjust pH to ~2 for extraction.

  • Analysis: Analyze the resulting HPBA (Hydroxy Acid) via LC-MS/MS.

    • Result: The "Total HPBA" measured represents the sum of original HPBA + OPBA.[1][2] To distinguish them, you must run a non-reduced aliquot (rarely done due to OPBA instability).[1][2]

Protocol B: Storage Guidelines
ConditionRecommendationReason
Solid State -20°C, DesiccatedHygroscopic nature of the salt form.
Solution (Stock) Methanol or AcetonitrileAvoid water in stock solutions to prevent equilibrium shifts.[1][2]
Solution (Working) Use within 4 hoursAutosampler stability is poor in aqueous buffers.
Light Amber GlasswarePyridine rings are susceptible to UV-induced oxidation over time.[1][2]

References

  • Hecht, S. S., et al. (1999).[1][2] Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine.[4][5] Chemical Research in Toxicology.[1][2]

  • Carmella, S. G., et al. (2002).[1][2] Mass spectrometric analysis of tobacco-specific nitrosamine hemoglobin adducts in snuff dippers, smokers, and nonsmokers.[2] Chemical Research in Toxicology.[1][2] (Details the hydrolysis and instability of these adducts).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 437, 4-Oxo-4-(3-pyridyl)butyric acid.[6][1]

  • Jacob, P., et al. (2008).[1][2] Pharmacokinetics of the Tobacco-Specific Nitrosamine Metabolite 4-Hydroxy-4-(3-pyridyl)butanoic Acid in Humans.[5] Cancer Epidemiology, Biomarkers & Prevention.[1][2] (Discusses the interconversion and renal clearance).

Sources

minimizing side reactions in the synthesis of pyridazinone from butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazinone Synthesis Optimization Authorized by: Senior Application Scientist, Chemical Process Development

Introduction: The "C4" Precursor Clarification

User Query: "I need to synthesize pyridazinone starting from butanoic acid. How do I minimize side reactions?"

Technical Assessment: Strictly speaking,


-butanoic acid  (a monocarboxylic acid) lacks the necessary functionality to form the pyridazinone ring directly. The standard industrial and pharmaceutical route utilizes Succinic Anhydride  (the dehydrated form of succinic acid, a C4 di-acid) or 

-keto acids
(often derived from butyryl precursors).

This guide focuses on the industry-standard Friedel-Crafts / Hydrazine Cyclization route, which converts a C4 anhydride (succinic) into a


-keto acid (aroylpropionic acid), and finally into 4,5-dihydro-3(2H)-pyridazinone .

Part 1: Critical Pathway Visualization

Understanding the reaction topology is the first step in side-reaction management.

PyridazinoneSynthesis Succinic Succinic Anhydride (C4 Precursor) Intermediate γ-Keto Acid (β-Aroylpropionic Acid) Succinic->Intermediate Step 1: Friedel-Crafts (AlCl3, Lewis Acid) Aromatic Aromatic Substrate (Ar-H) Aromatic->Intermediate Azine SIDE REACTION: Azine (Dimer) Intermediate->Azine Low N2H4 Conc. OpenChain SIDE REACTION: Hydrazone (Uncyclized) Intermediate->OpenChain Incorrect pH Product 4,5-dihydro-3(2H)- pyridazinone Intermediate->Product Step 2: Cyclization (Reflux, EtOH/AcOH) Hydrazine Hydrazine Hydrate (N2H4·H2O) OpenChain->Product Acid Cat. Heat

Figure 1: The standard synthetic workflow highlighting the critical divergence points for side reactions (Azine and Open-Chain Hydrazone formation).[1]

Part 2: Troubleshooting The Friedel-Crafts Acylation (Step 1)

Objective: Synthesis of the


-keto acid intermediate.
Reaction:  Succinic Anhydride + Ar-H 


-Aroylpropionic Acid
Common Issue: Low Yield or "Gummy" Precipitates

Diagnosis: Inadequate Lewis Acid Stoichiometry. Unlike catalytic Friedel-Crafts alkylation, acylation is not catalytic . The carbonyl oxygen of the product complexes with the Aluminum Chloride (


), deactivating it.[2][3]
  • The Protocol Fix:

    • Stoichiometry: You must use

      
       2.2 equivalents  of 
      
      
      
      per equivalent of Succinic Anhydride.
      • 1.0 eq to activate the anhydride.

      • 1.0 eq to complex with the resulting ketone carbonyl.

      • 0.2 eq excess to drive full conversion.

    • Order of Addition: Add the Succinic Anhydride to the

      
      /Solvent slurry before adding the aromatic substrate to minimize polymerization.
      
Common Issue: Isomer Contamination (Ortho vs. Para)

Diagnosis: Temperature control failure. Solution:

  • Thermodynamic Control: Run the reaction at 0–5°C initially.

  • Solvent Selection: Switch from Nitrobenzene (often leads to mixed isomers) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-polar solvents generally favor para-substitution due to steric hindrance at the ortho position [1].

Part 3: Troubleshooting The Hydrazine Cyclization (Step 2)

Objective: Ring closure to form the pyridazinone. Reaction:


-keto acid + 


Pyridazinone[4]
Critical Issue: Azine Formation (The "Double-Reaction" Trap)

Symptom: Appearance of a high-molecular-weight, insoluble solid that is NOT the product. Mechanism: One molecule of hydrazine reacts with two molecules of the


-keto acid ketone group, forming an Azine (

) bridge instead of cyclizing.

The "High Dilution" Protocol (Self-Validating): To ensure the intramolecular cyclization is kinetically favored over intermolecular dimerization (azine formation):

  • Reverse Addition: Do not add hydrazine to the keto-acid. Instead, add the keto-acid solution dropwise into a refluxing solution of excess hydrazine .

  • Stoichiometry: Use 1.5 to 2.0 equivalents of Hydrazine Hydrate.

  • Solvent System: Use Ethanol with catalytic Acetic Acid .

    • Why? Acetic acid protonates the carbonyl, activating it for nucleophilic attack, but buffers the solution enough to prevent protonation of the hydrazine (which would deactivate the nucleophile).

Data Table: Solvent & pH Effects on Cyclization
ParameterConditionOutcomeMechanism
pH NeutralSlow reactionCarbonyl insufficiently electrophilic.
pH Acidic (AcOH) Optimal Activates C=O; facilitates dehydration.
pH BasicSide ReactionsRing opening; salt formation of the acid.
Solvent WaterPoor YieldSolubility issues; promotes azine precipitation.
Solvent Ethanol/Butanol Optimal Azeotropic removal of water drives equilibrium.

Part 4: Oxidation State Control (Dihydro vs. Fully Aromatic)

User Issue: "My product is turning yellow/brown, and NMR shows a mix of dihydro- and fully aromatic pyridazinone."

Diagnosis: Uncontrolled Dehydrogenation. The 4,5-dihydro-3(2H)-pyridazinone ring is susceptible to oxidation to the fully aromatic pyridazinone, especially if the aromatic ring (Ar) contains electron-donating groups.

The "Inert Workup" Protocol:

  • Atmosphere: Conduct the hydrazine condensation under Nitrogen or Argon .[1]

  • Radical Scavenging: If the fully aromatic product is not desired, add trace BHT (Butylated hydroxytoluene) to the workup solvent to inhibit radical oxidation.

  • Intentional Oxidation: If you want the fully aromatic pyridazinone, do not rely on air. Use a specific reagent like Bromine/Acetic Acid or Sodium 3-nitrobenzenesulfonate to drive the reaction to completion cleanly [2].

Part 5: References

  • Mishra, R. et al. (2010). "Synthesis of new 4,5-dihydro-3(2H)-pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities." Archives of Pharmacal Research.[5]

  • Sinha, S. et al. (2015). "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences.

  • Soliman, F. et al. (2014). "Synthesis and reactivity of pyridazin-3(2H)-ones." Journal of Chemical and Pharmaceutical Research.

  • BenchChem Technical Support. (2025). "Troubleshooting Friedel-Crafts Acylation." BenchChem Guides.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-oxo-4-(pyridin-3-yl)butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic structure prevalent in medicinal chemistry, serving as a scaffold for numerous biologically active molecules.[1][2] Its presence in many FDA-approved drugs underscores its importance in the development of new therapeutic agents. This guide focuses on 4-oxo-4-(pyridin-3-yl)butanoic acid and its analogs, exploring the diverse biological activities that arise from modifications to this core structure. While this compound is primarily recognized as a metabolite of nicotine and a byproduct of tobacco-specific nitrosamines[3], its structural framework provides a promising starting point for the design of novel compounds with potential therapeutic applications. This guide will delve into the anticancer, anti-inflammatory, and enzyme-inhibiting properties of its analogs, presenting a comparative analysis based on available experimental data.

I. Anticancer Activity of Pyridine-Containing Butanoic Acid Analogs

Several studies have highlighted the potential of pyridine derivatives as antiproliferative agents.[1] The 4-oxo-4-(pyridin-2-ylamino)butanoic acid scaffold, a close analog, has been a particularly fruitful area of investigation, with derivatives demonstrating significant cytotoxic effects against various cancer cell lines.[4]

Comparative Antiproliferative Activity

While direct cytotoxic data for this compound is not extensively reported in publicly available literature, various analogs have been synthesized and evaluated for their anticancer properties. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative analogs against different cancer cell lines, providing a benchmark for the potential potency of this chemical class.

Compound ClassAnalog Structure/ModificationCell LineIC50 (µM)Reference
Tetrazole-hydrazone derivativesModification of the butanoic acid chainA549 (Lung Adenocarcinoma)1.22 - 3.62[4]
Tetrazole based isoxazolinesModification of the butanoic acid chainA549 (Lung Adenocarcinoma)1.49 - 2.83[4]
Quercetin-DHA hybridHybrid molecule incorporating a butanoic acid moietyHCT116 (Colon Cancer)0.34 - 22.4[4]
2-aryl-4-oxo-thiazolidin-3-yl-amidesThiazolidinone ring incorporationProstate Cancer Cell Lines (DU-145, PC-3, LNCaP)Potent activity reported[5]

Expert Analysis: The data suggests that modifications to the butanoic acid portion of the molecule, such as the introduction of heterocyclic rings like tetrazoles and isoxazolines, can lead to potent antiproliferative activity. The wide range of IC50 values for the Quercetin-DHA hybrid indicates that the nature of the substitution significantly influences cytotoxicity. The development of 2-aryl-4-oxo-thiazolidin-3-yl-amides highlights a successful strategy to enhance potency and selectivity for prostate cancer cells.[5]

Mechanism of Action: p53-Mediated Apoptosis

The anticancer activity of some succinamic acid derivatives, which are related to the core structure, has been linked to the upregulation of the p53 tumor suppressor protein.[4] Activation of p53 can initiate a cascade of events leading to programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.

p53_pathway cluster_stress Cellular Stress DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-Mediated Apoptotic Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 24, 48, or 72 hours.[4]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[4]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[4]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]

mtt_workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with various concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow of the MTT Assay for Cytotoxicity.

II. Anti-inflammatory Activity of Pyridine-Containing Butanoic Acid Derivatives

Derivatives of the pyridine-4-one structure have been shown to possess anti-inflammatory effects.[6] The anti-inflammatory properties of these compounds are often evaluated in cellular and animal models of inflammation.

Comparative Anti-inflammatory Activity

A comparative study of pyridine and pyrimidine derivatives revealed their potential as anti-inflammatory agents. The following table presents the IC50 values for nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound SeriesSpecific AnalogNO Inhibition IC50 (µM)Reference
Pyridines7a76.6[7]
Pyridines7f96.8[7]

Expert Analysis: The data indicates that certain pyridine derivatives can effectively inhibit the production of nitric oxide, a key inflammatory mediator. The variation in IC50 values between analogs 7a and 7f suggests that the nature of the substituents on the pyridine ring plays a crucial role in their anti-inflammatory potency. Further in vivo studies are necessary to validate these findings and assess their therapeutic potential.

Mechanism of Action: Modulation of Inflammatory Cytokines

The anti-inflammatory effects of these pyridine derivatives are associated with the downregulation of pro-inflammatory gene expression. In LPS-stimulated RAW 264.7 macrophages, the most promising compounds significantly decreased the mRNA and protein expression levels of inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the rat paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compound or standard drug is administered, typically intraperitoneally or orally, 30 minutes prior to the carrageenan injection.[6]

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmograph.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

III. GABA Aminotransferase Inhibition

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The enzyme GABA aminotransferase (GABA-AT) is responsible for its degradation. Inhibition of GABA-AT can increase GABA levels in the brain, which has therapeutic potential for neurological disorders such as epilepsy.[8][9]

While there is no direct evidence of this compound acting as a GABA-AT inhibitor, the butanoic acid moiety is a key feature of some known GABA-AT inactivators. For instance, 4-(oxoalkyl)-substituted GABA analogues have been synthesized and tested as inactivators of this enzyme.[10] This suggests that the 4-oxo-butanoic acid scaffold could be a starting point for designing novel GABA-AT inhibitors.

Structure-Activity Relationship Insights

Studies on various GABA analogs have provided valuable insights into the structural requirements for GABA-AT inhibition. The conformation of the molecule and the presence of specific functional groups are critical for binding to the enzyme's active site. For example, the introduction of a phenyl group at the 3-position of 4-amino-5-fluoropentanoic acid confers selectivity for GABA-AT over glutamate decarboxylase (GAD).[11]

Conclusion and Future Directions

The scaffold of this compound serves as a versatile template for the development of novel therapeutic agents. While the parent compound is primarily known for its role in nicotine metabolism, its analogs exhibit a wide spectrum of biological activities, including promising anticancer and anti-inflammatory properties. The comparative data presented in this guide highlights the potential for designing potent and selective molecules through targeted chemical modifications.

Future research should focus on a number of key areas:

  • Systematic evaluation of the biological activities of this compound itself to establish a baseline for comparative studies.

  • Expansion of the analog library with diverse substitutions on both the pyridine ring and the butanoic acid chain to further explore structure-activity relationships.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety profiling of the most promising candidates to assess their therapeutic potential.

The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this versatile class of compounds.

References

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC. [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed. [Link]

  • Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids - PubMed. [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. [Link]

  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity” - IJSDR. [Link]

  • 4-(Oxoalkyl)-substituted GABA Analogues as Inactivators and Substrates of GABA Aminotransferase - PubMed. [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]

  • Synthesis, Anti-Inflammatory, Antioxidant Activity And Insilico Evaluation of 3-(Pyridin-4- Yl) - ER Publications. [Link]

  • Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer - PubMed. [Link]

Sources

comparative study of 4-oxo-4-(pyridin-3-yl)butanoic acid and its pyridin-4-yl isomer

[1]

Executive Summary

This guide provides a technical comparison between 4-oxo-4-(pyridin-3-yl)butanoic acid (3-isomer) and its regioisomer 4-oxo-4-(pyridin-4-yl)butanoic acid (4-isomer). While they share an identical molecular weight and core functional groups, their biological roles and synthetic access points diverge significantly due to the electronic disparity between the C3 and C4 positions of the pyridine ring.

  • The 3-Isomer is a critical metabolite in the nicotine degradation pathway, serving as a biomarker for tobacco-specific nitrosamine (NNK) exposure.

  • The 4-Isomer is a synthetic scaffold , primarily utilized in medicinal chemistry as a precursor for S1P1 receptor agonists and other bioactive heterocycles.

Part 1: Chemical Identity & Physicochemical Properties[2]

The following table summarizes the core identifiers and properties for rapid verification.

Feature3-Isomer (Meta)4-Isomer (Para)
IUPAC Name This compound4-Oxo-4-(pyridin-4-yl)butanoic acid
Common Name OPBA; 4-(3-Pyridyl)-4-oxobutyric acid4-(4-Pyridyl)-4-oxobutyric acid
CAS Number 4192-31-8 5693-75-4
Molecular Weight 179.17 g/mol 179.17 g/mol
Physical State Solid (mp 129–130 °C)Solid
Acidity (pKa) ~4.5 (COOH), ~3.2 (Pyridine H+)~4.5 (COOH), ~3.4 (Pyridine H+)
Solubility Soluble in Water, DMSO, MethanolSoluble in Water, DMSO, Methanol
Key Reactivity Electrophilic at Carbonyl; Nucleophilic at NElectron-deficient Ring; Radical Acceptor

Part 2: Synthetic Pathways & Protocols

The synthesis of these isomers illustrates the fundamental difference in pyridine reactivity. The 3-position behaves similarly to a deactivated benzene ring, while the 4-position is highly electron-deficient, favoring radical or nucleophilic attacks.

The Umpolung Strategy (Stetter Reaction)

Applicability: Primary route for 3-isomer ; High-yield route for 4-isomer . Mechanism: Cyanide or N-Heterocyclic Carbene (NHC) catalyzed 1,4-addition of a pyridinecarboxaldehyde to an acrylate or acrylonitrile.

StetterReactionAldehydePyridine-X-Carboxaldehyde(X=3 or 4)BreslowBreslow Intermediate(Nucleophilic Acyl)Aldehyde->Breslow CatalystBaseCatalystThiazolium/CyanideCatalystCatalyst->BreslowActivatesProduct4-Oxo-4-(pyridin-X-yl)butanoateBreslow->Product + Acceptor(1,4-Addition)AcceptorEthyl Acrylate / AcrylonitrileAcidTarget Keto AcidProduct->Acid Hydrolysis(H3O+)

Figure 1: The Stetter reaction converts electrophilic aldehydes into nucleophiles, allowing coupling with Michael acceptors.

Protocol A: Synthesis of 3-Isomer via Stetter Reaction

Reference: Stetter, H. (1976). Angew. Chem. Int. Ed.

  • Reagents: Pyridine-3-carboxaldehyde (10 mmol), Ethyl acrylate (12 mmol), 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.5 mmol), Triethylamine (Et3N) (5 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve the aldehyde and catalyst in ethanol under N2 atmosphere.

    • Add Et3N and heat to 70°C.

    • Dropwise add ethyl acrylate over 30 minutes.

    • Reflux for 12 hours.[1] Monitor by TLC.

    • Workup: Evaporate solvent, dissolve residue in DCM, wash with dilute HCl (to remove basic impurities) and brine.

    • Hydrolysis: Treat the ester with 6M HCl at reflux for 2 hours to yield the free acid.

  • Yield: Typically 65–75%.

The Radical Strategy (Minisci Reaction)

Applicability: Highly specific for 4-isomer (and 2-isomer). Mechanism: Generation of an alkyl radical from a carboxylic acid precursor (e.g., succinic acid monoester) followed by attack on the protonated pyridine ring.

Protocol B: Synthesis of 4-Isomer via Minisci Reaction

Reference: Minisci, F. et al. (1971). Tetrahedron.

  • Reagents: Pyridine (10 mmol), Mono-ethyl succinate (20 mmol), Ammonium persulfate ((NH4)2S2O8) (20 mmol), Silver nitrate (AgNO3) (1 mmol), 10% H2SO4 (20 mL).

  • Procedure:

    • Dissolve pyridine in 10% H2SO4. Add AgNO3.

    • Heat to 70°C.

    • Simultaneously add solutions of Mono-ethyl succinate and (NH4)2S2O8 dropwise over 30 minutes.

    • Note: CO2 evolution indicates radical decarboxylation is proceeding.

    • Reflux for an additional 30 minutes.

    • Workup: Basify with NaOH (to pH ~9), extract with DCM.

    • Purification: The 4-isomer is often the major product, but 2-isomer byproducts may require column chromatography (Silica, MeOH/DCM).

  • Yield: 40–60% (Lower than Stetter, but uses cheaper starting materials).

Part 3: Biological Relevance & Applications

The 3-Isomer: A Tobacco Biomarker

The 3-isomer is a stable downstream metabolite of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent carcinogen found in tobacco smoke. Its presence in urine indicates exposure to tobacco-specific nitrosamines.

MetabolismNNKNNK(Carcinogen)AlphaHydroxα-HydroxylationNNK->AlphaHydroxUnstableUnstableHemi-aminalAlphaHydrox->UnstableKetoAldehyde4-oxo-4-(3-pyridyl)butanalUnstable->KetoAldehyde SpontaneousDecompositionOPBA3-Isomer(4-oxo-4-(3-pyridyl)butanoic acid)KetoAldehyde->OPBA Oxidation(ALDH)HydroxyAcidHydroxy AcidMetaboliteOPBA->HydroxyAcid Reduction(Carbonyl Reductase)

Figure 2: Metabolic pathway of NNK leading to the formation of the 3-isomer (OPBA).

The 4-Isomer: A Drug Scaffold

The 4-isomer is frequently used in Fragment-Based Drug Design (FBDD) . The 4-substituted pyridine motif mimics the phenylalanine side chain in certain receptor pockets but adds polarity.

  • Key Application: Synthesis of S1P1 (Sphingosine-1-phosphate receptor 1) agonists for treating autoimmune diseases. The keto-acid moiety serves as a linker that can be cyclized into oxadiazoles or reduced to alcohols.

Part 4: Experimental Characterization (Data Summary)

To distinguish the isomers analytically, focus on the 1H NMR splitting patterns of the pyridine ring protons.

Signal3-Isomer (DMSO-d6)4-Isomer (DMSO-d6)
C2-H (Ortho) δ ~9.05 (s, 1H) Distinct singlet due to lack of adjacent protons.δ ~8.80 (d, 2H) Doublet (AA'XX' system). Symmetric.
C6-H / C3,5-H δ ~8.75 (d, 1H) Doublet.δ ~7.80 (d, 2H) Doublet. Symmetric.
C4/5-H δ ~8.2 (d) / 7.5 (dd) Complex splitting.N/A (Symmetry simplifies spectrum).
CH2-CH2 Two triplets (~2.6 and 3.2 ppm)Two triplets (~2.6 and 3.2 ppm)
Mass Spec (ESI+) [M+H]+ = 180.06[M+H]+ = 180.06

Differentiation Tip: Look for the singlet at ~9.0 ppm in the 3-isomer. The 4-isomer will only show two distinct aromatic environments (two doublets).

References

  • Stetter Reaction Protocol: Stetter, H. (1976). "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds". Angewandte Chemie International Edition, 15(11), 639–647. Link

  • Minisci Reaction: Minisci, F., et al. (1971).[2] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases". Tetrahedron, 27(15), 3575–3579. Link

  • NNK Metabolism (3-Isomer): Hecht, S. S. (1998). "Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines". Chemical Research in Toxicology, 11(6), 559–603. Link

  • S1P1 Agonists (4-Isomer): Hale, J. J., et al. (2004). "Selecting against S1P3 to Improve the Safety Profile of S1P1 Agonists". Bioorganic & Medicinal Chemistry Letters, 14(13), 3501–3505. Link

  • Physical Properties: PubChem Compound Summary for CID 437 (3-isomer) and CID 2760270 (4-isomer). Link

A Comparative Guide to the Synthetic Routes of 3-Succinoylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Succinoylpyridine in Medicinal Chemistry

3-Succinoylpyridine (SP), a key pyridine derivative, serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique chemical structure, featuring both a pyridine ring and a succinoyl moiety, makes it a versatile building block for the development of novel therapeutics. The efficient and sustainable synthesis of 3-succinoylpyridine is therefore a topic of considerable interest to the pharmaceutical and chemical industries. This guide provides an in-depth comparison of the primary synthetic methodologies for producing 3-succinoylpyridine: a biocatalytic "green" route and a traditional organometallic-based chemical synthesis. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of the efficacy of each approach to empower researchers in selecting the optimal route for their specific needs.

Route 1: The "Green" Biocatalytic Pathway via Nicotine Biotransformation

In recent years, a highly efficient and environmentally conscious method for the synthesis of 3-succinoylpyridine has emerged, leveraging the metabolic machinery of genetically engineered microorganisms.[1][2] This biocatalytic approach utilizes nicotine, a readily available and often underutilized resource from tobacco waste, as the starting material.

Mechanistic Rationale: Harnessing Microbial Metabolism

The biocatalytic synthesis of 3-succinoylpyridine is centered around the nicotine degradation pathway of the bacterium Pseudomonas putida.[3][4] Wild-type P. putida can metabolize nicotine completely. However, by genetically modifying the organism, specifically by inactivating the gene responsible for the enzyme 3-succinoylpyridine monooxygenase (Spm), the metabolic pathway is blocked at the stage of 3-succinoylpyridine, leading to its accumulation and secretion.[1][2]

The key enzymatic transformation involves the conversion of nicotine to 3-succinoylpyridine. This process is a multi-step cascade within the engineered bacterium, which effectively acts as a whole-cell biocatalyst. The overall transformation is highly specific, occurring under mild, aqueous conditions.

Biocatalytic Synthesis of 3-Succinoylpyridine Nicotine Nicotine (from Tobacco Waste) Engineered_Pseudomonas Engineered Pseudomonas putida (Whole-cell biocatalyst) Nicotine->Engineered_Pseudomonas Biotransformation SP 3-Succinoylpyridine Engineered_Pseudomonas->SP Accumulation & Secretion

Caption: Biocatalytic route to 3-succinoylpyridine.

Experimental Protocol: Whole-Cell Biotransformation

The following is a representative protocol for the biocatalytic synthesis of 3-succinoylpyridine using an engineered strain of Pseudomonas putida.

1. Preparation of the Biocatalyst:

  • An engineered strain of Pseudomonas putida with an inactivated spm gene is cultured in a suitable nutrient-rich medium (e.g., Luria-Bertani broth) to a high cell density.

  • The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

2. Biotransformation Reaction:

  • The harvested cells are resuspended in an aqueous medium containing nicotine, which can be sourced from a solution of pure nicotine or an extract from tobacco waste.[1]

  • The reaction is typically carried out in a bioreactor with controlled temperature (around 30°C) and pH (around 7.0).[2]

  • The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of nicotine and the formation of 3-succinoylpyridine.

3. Product Isolation and Purification:

  • Once the reaction is complete, the bacterial cells are removed by centrifugation or filtration.

  • The resulting supernatant, containing the dissolved 3-succinoylpyridine, is then subjected to purification.

  • A common purification strategy involves acidification of the supernatant followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are then concentrated, and the crude product is purified by recrystallization to yield high-purity 3-succinoylpyridine.[5]

Route 2: Chemical Synthesis via Organometallic Intermediates

Traditional organic chemistry provides an alternative pathway to 3-succinoylpyridine. Due to the electron-deficient nature of the pyridine ring, direct electrophilic acylation, such as the Friedel-Crafts reaction, is generally ineffective.[6] Therefore, a more robust strategy involves the use of organometallic reagents to reverse the polarity of the pyridine ring, making it nucleophilic and amenable to acylation.

Mechanistic Rationale: Umpolung of the Pyridine Ring

This synthetic route hinges on the formation of a pyridyl organometallic species, such as a Grignard reagent (3-pyridylmagnesium bromide) or an organolithium reagent. These reagents are generated from a corresponding halopyridine (e.g., 3-bromopyridine). The carbon-metal bond in these intermediates is polarized towards the carbon atom, rendering it a potent nucleophile. This nucleophilic pyridine equivalent can then readily attack an electrophilic acylating agent, such as succinic anhydride or a more reactive derivative, to form the desired carbon-carbon bond.

Chemical Synthesis of 3-Succinoylpyridine Halopyridine 3-Halopyridine Organometallic 3-Pyridyl Organometallic (Grignard or Organolithium) Halopyridine->Organometallic + Metal Metal Mg or Li Intermediate Acylated Intermediate Organometallic->Intermediate + Succinic Anhydride Succinic_Anhydride Succinic Anhydride (or derivative) SP 3-Succinoylpyridine Intermediate->SP Work-up

Caption: Chemical synthesis of 3-succinoylpyridine via an organometallic intermediate.

Experimental Protocol: Grignard-based Acylation

The following protocol outlines a plausible synthesis of 3-succinoylpyridine using a Grignard reagent.

1. Preparation of 3-Pyridylmagnesium Bromide:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether or tetrahydrofuran (THF).

  • A solution of 3-bromopyridine in the same anhydrous solvent is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

  • The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of 3-pyridylmagnesium bromide.[7]

2. Acylation Reaction:

  • The solution of 3-pyridylmagnesium bromide is cooled in an ice bath.

  • A solution of succinic anhydride in anhydrous THF is added dropwise to the Grignard reagent.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

3. Work-up and Purification:

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure 3-succinoylpyridine.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the key performance indicators of both the biocatalytic and chemical synthetic routes are summarized in the table below.

FeatureBiocatalytic RouteChemical Route (Organometallic)
Starting Material Nicotine (from tobacco waste)3-Halopyridine, Magnesium/Lithium, Succinic Anhydride
Reagents & Solvents Aqueous medium, nutrients for bacteriaAnhydrous organic solvents (ether, THF), reactive metals, succinic anhydride
Reaction Conditions Mild (approx. 30°C, neutral pH)Low to ambient temperatures, requires inert atmosphere, anhydrous conditions
Yield High (reported up to 54.2% isolation yield on nicotine)[1][5]Variable, typically moderate to good depending on specific conditions and substrate
Purity of Crude Product Generally high, with fewer byproductsCan be lower due to side reactions (e.g., Wurtz coupling)
Purification Method Extraction and recrystallizationColumn chromatography often required
Scalability Potentially highly scalable using large-scale fermentationScalable, but requires specialized equipment for handling large volumes of anhydrous solvents and reactive metals
Environmental Impact "Green" - utilizes waste, mild aqueous conditions, biodegradable catalystGenerates metallic waste, uses volatile and flammable organic solvents
Safety Considerations Standard microbiological handling proceduresHandling of pyrophoric organometallic reagents and flammable solvents requires stringent safety protocols

Conclusion and Future Perspectives

Both the biocatalytic and chemical synthetic routes offer viable pathways to 3-succinoylpyridine, each with its own set of advantages and disadvantages.

The biocatalytic route stands out as a prime example of green chemistry, offering a sustainable and efficient method for the production of 3-succinoylpyridine from a low-cost, renewable feedstock.[1][2] The mild reaction conditions, high product specificity, and reduced environmental footprint make it an attractive option for industrial-scale production. Further advancements in metabolic engineering and fermentation technology are likely to enhance the yields and productivity of this process even further.

The chemical synthesis via organometallic intermediates represents a more traditional and versatile laboratory-scale approach. It allows for greater flexibility in substrate scope, should derivatives of 3-succinoylpyridine be desired. However, the stringent reaction conditions, including the need for anhydrous solvents and inert atmospheres, along with the safety considerations associated with handling pyrophoric reagents, can be significant drawbacks, particularly for large-scale synthesis.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project. For large-scale, cost-effective, and environmentally friendly production of 3-succinoylpyridine, the biocatalytic route is undoubtedly the more promising avenue. For smaller-scale synthesis, rapid access to derivatives, and situations where the necessary biological infrastructure is not available, the organometallic chemical synthesis remains a valuable and established tool. The continued development of both biological and chemical methodologies will undoubtedly lead to even more efficient and sustainable ways to access this important medicinal chemistry building block.

References

  • Feldhahn, R. H. (1964). Process of preparing pyridyl alkyl ketones. U.S. Patent No. 3,155,676. Washington, DC: U.S.
  • Wang, S., et al. (2015). Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste. Scientific Reports, 5, 16411. [Link]

  • Jiang, Y., et al. (2014). Green strategy from waste to value-added-chemical production: efficient biosynthesis of 6-hydroxy-3-succinoyl-pyridine by an engineered biocatalyst. Scientific Reports, 4, 5397. [Link]

  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.
  • Wang, S., et al. (2015). Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste. ResearchGate. [Link]

  • Feldhahn, R. H. (1964). Process of preparing pyridyl alkyl ketones.
  • Jiang, Y., et al. (2014). Green strategy from waste to value-added-chemical production: Efficient biosynthesis of 6-hydroxy-3-succinoyl-pyridine by an engineered biocatalyst. ResearchGate. [Link]

  • Wang, S., et al. (2015). Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste. ResearchGate. [Link]

  • Wibaut, J. P., & van der Voort, H. G. P. (1951). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(10), 1054-1060. [Link]

  • Tang, H., et al. (2014). Mechanism of the 6-Hydroxy-3-succinoyl-pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16. Journal of Biological Chemistry, 289(42), 29170-29179. [Link]

  • Banachowicz, P., et al. (2025). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Organic Letters. [Link]

  • Jordheim, M. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Banachowicz, P., et al. (2023). ZINCKE IMINE-BASED PERIPHERAL EDITING OF 2-ARYLPYRIDINES TO ACCESS C3-ACYLPYRIDINES. ChemRxiv. [Link]

  • Al-Tel, T. H., et al. (2010). Reactions and conditions: (a) Pyridine, DMAP, succinic anhydride,... ResearchGate. [Link]

  • Tanaka, H. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

  • Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

  • Tang, H., et al. (2014). Mechanism of the 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase flavoprotein from Pseudomonas putida S16. PubMed. [Link]

  • Gotor, V., et al. (2007). On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. ResearchGate. [Link]

  • Tang, H., et al. (2014). Mechanism of the 6-Hydroxy-3-Succinoyl-Pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16. ResearchGate. [Link]

  • Cislak, F. E., & Wheeler, W. R. (1957). Synthesis of pyridine and 3-picoline. U.S. Patent No. 2,807,618. Washington, DC: U.S.
  • Harmetz, R., & Tull, R. J. (1972). Preparation of 3-cyanopyridine. U.S. Patent No. 3,644,380. Washington, DC: U.S.
  • Jackson, R. F. W., et al. (2005). New routes to beta-cycloalkylalanine derivatives using serine-derived organozinc reagents. Organic & Biomolecular Chemistry, 3(22), 4117-4123. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Smith, K., & El-Hiti, G. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 478-510. [Link]

Sources

A Researcher's Guide to Quantifying Antibody Cross-Reactivity for 4-oxo-4-(pyridin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of drug development and clinical diagnostics, particularly concerning metabolites of nicotine and related compounds, the specificity of immunoassays is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of antibodies developed against 4-oxo-4-(pyridin-3-yl)butanoic acid. As a key metabolite of tobacco-specific nitrosamines, its accurate detection is crucial, and any antibody intended for this purpose must be thoroughly characterized to ensure it does not produce false-positive results by binding to structurally similar molecules.[1][2][3]

This guide will delve into the rationale behind experimental design for cross-reactivity testing, offering detailed, step-by-step protocols for the most relevant immunoassays. We will explore the nuances of competitive ELISA for small molecule analysis, the power of Surface Plasmon Resonance (SPR) for kinetic analysis, and the application of Western Blotting for conjugate-specific detection.

The Imperative of Specificity: Understanding Cross-Reactivity

Selecting a Panel of Potential Cross-Reactants

The first step in a robust cross-reactivity study is the careful selection of molecules that are structurally analogous to the target antigen, this compound. This panel should include compounds with minor chemical modifications, as these are the most likely to be recognized by the antibody.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameStructureRationale for Inclusion
This compound Target Analyte
4-hydroxy-4-(3-pyridyl)butanoic acidA major nicotine metabolite with a hydroxyl group instead of a ketone.[1][2][5]
4-oxo-4-(pyridin-2-yl)butanoic acidPositional isomer with the nitrogen atom at a different position in the pyridine ring.
4-oxo-4-(pyridin-4-yl)butanoic acidAnother positional isomer.[6]
CotinineA major biomarker of nicotine exposure with a different ring structure.
N'-Nitrosonornicotine (NNN)A carcinogenic tobacco-specific nitrosamine from which the target analyte can be derived.[2]

Experimental Workflow for Cross-Reactivity Assessment

A multi-faceted approach employing different immunoassay platforms provides the most comprehensive understanding of antibody specificity. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Kinetic Analysis cluster_2 Phase 3: Conjugate Specificity A Competitive ELISA B Determine IC50 values for all compounds A->B C Calculate % Cross-Reactivity B->C D Surface Plasmon Resonance (SPR) C->D Proceed with compounds showing significant cross-reactivity E Determine Association (ka) and Dissociation (kd) rates D->E F Calculate Affinity (KD) E->F G Western Blot F->G Confirm specificity for the hapten H Test against hapten-protein conjugates G->H I Assess specificity for the immobilized hapten H->I

Caption: A multi-phase workflow for assessing antibody cross-reactivity.

Phase 1: Competitive ELISA for High-Throughput Screening

Competitive ELISA is the cornerstone for evaluating antibody specificity against small molecules.[7][8][9] This format is ideal for high-throughput screening of a panel of potential cross-reactants. The principle relies on the competition between the free analyte in the sample (or the cross-reactant) and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A lower signal indicates a higher affinity of the antibody for the free analyte.[7]

Detailed Protocol for Competitive ELISA
  • Plate Coating:

    • Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA or OVA) at a concentration of 1-10 µg/mL in a bicarbonate/carbonate coating buffer (100 mM, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times with PBST.

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In separate tubes, pre-incubate the antibody against this compound with each dilution of the standard or cross-reactant for 30 minutes at 37°C.

    • Add 100 µL of the antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 100 µL of a species-specific secondary antibody conjugated to horseradish peroxidase (HRP), diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the analyte concentration for the standard and each cross-reactant.

    • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

Calculating Percent Cross-Reactivity

The degree of cross-reactivity is quantified by comparing the IC50 value of the target analyte with that of the potential cross-reactant.[10]

Formula for Percent Cross-Reactivity:

Table 2: Hypothetical Competitive ELISA Data

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
4-hydroxy-4-(3-pyridyl)butanoic acid2504%
4-oxo-4-(pyridin-2-yl)butanoic acid8001.25%
4-oxo-4-(pyridin-4-yl)butanoic acid12000.83%
Cotinine>10,000<0.1%
N'-Nitrosonornicotine (NNN)50000.2%

Phase 2: Surface Plasmon Resonance (SPR) for Kinetic Insight

For compounds that exhibit significant cross-reactivity in the ELISA, Surface Plasmon Resonance (SPR) provides a more detailed, real-time analysis of the binding kinetics without the need for labels.[11][12] SPR measures the change in the refractive index at the surface of a sensor chip as the analyte flows over the immobilized ligand (the antibody), allowing for the determination of association (kₐ) and dissociation (kₔ) rates, and the equilibrium dissociation constant (Kₐ).[13][14]

Detailed Protocol for SPR Analysis
  • Antibody Immobilization:

    • Covalently immobilize the antibody against this compound onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection:

    • Inject a series of concentrations of this compound and the cross-reacting compounds over the antibody-coated surface.

    • Use a running buffer such as HBS-EP.

  • Data Acquisition and Analysis:

    • Monitor the binding events in real-time to generate sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₔ, and Kₐ).

Table 3: Hypothetical SPR Kinetic Data

CompoundAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₔ) (1/s)Affinity (Kₐ) (M)
This compound5 x 10⁵1 x 10⁻³2 x 10⁻⁹
4-hydroxy-4-(3-pyridyl)butanoic acid2 x 10⁴5 x 10⁻³2.5 x 10⁻⁷

A significantly higher Kₐ value for the cross-reactant indicates a lower binding affinity compared to the target analyte.

Phase 3: Western Blot for Conjugate Specificity

While less common for small molecule cross-reactivity, Western Blotting can be a useful tool to confirm that the antibody specifically recognizes the hapten (this compound) when it is conjugated to different carrier proteins. This helps to rule out the possibility that the antibody is recognizing the carrier protein or the linker used in the conjugation process.

Detailed Protocol for Western Blot
  • Sample Preparation:

    • Prepare conjugates of this compound with different carrier proteins (e.g., BSA, OVA, KLH).

    • Also prepare samples of the unconjugated carrier proteins.

  • SDS-PAGE and Transfer:

    • Separate the protein samples (20-30 µg per lane) on an SDS-PAGE gel. For smaller protein conjugates, a higher percentage acrylamide gel may be necessary.[15]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against this compound overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

A strong signal should only be observed in the lanes containing the hapten-protein conjugates, and not in the lanes with the unconjugated carrier proteins.

Conclusion and Best Practices

The comprehensive assessment of antibody cross-reactivity is a non-negotiable aspect of immunoassay development for small molecules like this compound. By employing a multi-tiered approach that begins with a broad screening using competitive ELISA, followed by in-depth kinetic analysis with SPR for significant cross-reactants, and confirming conjugate specificity with Western Blotting, researchers can build a robust data package that validates the specificity of their antibody. This rigorous validation ensures the reliability and accuracy of subsequent studies and diagnostic applications.

References

  • Addgene. Antibodies 101: The Four ELISAs and When to Use Them. Available from: [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3–34. Available from: [Link]

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount to its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts, ultimately derailing a promising therapeutic agent. This guide provides an in-depth comparison of the metabolic stability of various butanoic acid analogs, offering insights into how structural modifications influence their biotransformation. We will delve into the key metabolic pathways, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in your own laboratory.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability will have a longer half-life in the body, allowing for sustained therapeutic concentrations and potentially less frequent dosing.[2] Conversely, a compound with low metabolic stability is rapidly metabolized, leading to high clearance and reduced exposure.[3] Therefore, optimizing metabolic stability is a critical step in the lead optimization phase of drug discovery.[4]

The liver is the primary site of drug metabolism, where a host of enzymes, broadly categorized into Phase I and Phase II enzymes, work to modify and eliminate foreign compounds (xenobiotics).[5] For butanoic acid and its analogs, the key players in this metabolic orchestra are the Cytochrome P450 (CYP) monooxygenases (Phase I) and the UDP-glucuronosyltransferases (UGTs) (Phase II).[3][6]

Key Metabolic Pathways for Butanoic Acid Analogs

The structural features of a butanoic acid analog dictate its preferred route of metabolism. The primary pathways include:

  • Glucuronidation: This is a major Phase II conjugation reaction for carboxylic acids, catalyzed by UGTs.[6] An activated form of glucuronic acid is attached to the carboxylic acid moiety, forming a more water-soluble glucuronide that is readily excreted.[7] The rate and extent of glucuronidation can vary significantly between different analogs.[8]

  • Beta-Oxidation: Similar to fatty acid metabolism, the alkyl chain of butanoic acid analogs can undergo beta-oxidation, leading to chain shortening and the formation of various metabolites.[3]

  • CYP-Mediated Oxidation: The versatile CYP450 enzymes can hydroxylate the alkyl chain of butanoic acid analogs at various positions, initiating their breakdown.[3][9] The specific CYP isoforms involved can differ depending on the substrate's structure.[10]

The interplay of these pathways determines the overall metabolic fate and, consequently, the stability of a given analog.

Visualizing the Metabolic Landscape

To better understand the metabolic processes, let's visualize a general metabolic pathway for butanoic acid analogs and the workflow for a typical in vitro metabolic stability assay.

Caption: General metabolic pathways for butanoic acid analogs.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction with Organic Solvent F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot % Remaining vs. Time I->J K Calculate Half-life (t½) and Intrinsic Clearance (Clint) J->K

Caption: Workflow for a liver microsomal stability assay.

Comparative Metabolic Stability of Butanoic Acid Analogs

To provide a tangible comparison, the following table summarizes the in vitro hepatic clearance of valproic acid and several of its analogs. Intrinsic clearance (Clint) is a measure of the metabolic capacity of the liver for a particular compound, independent of blood flow.[2] A higher Clint value indicates lower metabolic stability.

CompoundStructureIn Vitro Hepatic Intrinsic Clearance (µL/min/10^6 cells)[11]
Valproic AcidCH3(CH2)2CH(COOH)(CH2)2CH31.5
2-Ethylhexanoic AcidCH3(CH2)3CH(C2H5)COOH2.3
Octanoic AcidCH3(CH2)6COOH3.1
Valeric AcidCH3(CH2)3COOH4.5
2-Methylbutyric AcidCH3CH2CH(CH3)COOH5.8
2-trans-Pentenoic AcidCH3CH=CHCH2COOH10.2

Data from a study using cryopreserved primary human hepatocytes.[11]

Analysis of the Data:

The data clearly demonstrates that even subtle changes in the structure of butanoic acid can significantly impact its metabolic stability.

  • Valproic acid , with its branched structure, exhibits the highest stability (lowest clearance) among the tested analogs.

  • Linear analogs like octanoic acid and valeric acid are cleared more rapidly.

  • The introduction of a double bond, as in 2-trans-pentenoic acid , dramatically decreases metabolic stability, making it the most rapidly cleared compound in this set.

  • 2-Methylbutyric acid , another branched analog, shows lower stability than valproic acid, suggesting that the position and nature of the branching are crucial.

The Influence of Structural Modifications

The relationship between a molecule's structure and its metabolic stability is a cornerstone of medicinal chemistry, often explored through quantitative structure-activity relationships (QSAR).[4][12][13] For butanoic acid analogs, several structural features are known to influence their metabolic fate:

  • Branching: As seen with valproic acid, branching on the alkyl chain can sterically hinder the approach of metabolizing enzymes, thereby increasing stability.

  • Aromatic Substitution: The introduction of a phenyl group, as in 4-phenylbutyric acid (4-PBA) , can provide new sites for metabolism. 4-PBA is rapidly metabolized, primarily through beta-oxidation.[14] To overcome this, prodrug strategies are often employed to improve its pharmacokinetic profile.[15][16][17][18]

  • Bioisosteric Replacement: Replacing the carboxylic acid moiety with a bioisostere can be an effective strategy to block glucuronidation and improve metabolic stability.[8] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. The choice of bioisostere can significantly impact the compound's physicochemical properties and biological activity.

Experimental Protocols for Assessing Metabolic Stability

To empower your research, we provide detailed, step-by-step methodologies for two key in vitro assays used to determine metabolic stability.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery and primarily assesses Phase I metabolism mediated by CYP enzymes.[19]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile containing an internal standard (for quenching the reaction and protein precipitation)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to the wells containing the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the microsomal proteins.

    • Vortex the plate and then centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .[2]

Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma enzymes, such as esterases and amidases. It is particularly important for prodrugs designed to be activated in the blood or for compounds containing ester or amide linkages.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human plasma (e.g., from a commercial supplier)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ice-cold acetonitrile containing an internal standard

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound (e.g., 1 µM) in PBS.

    • Thaw the human plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • In a 96-well plate, add the plasma to the wells.

    • Add the test compound working solution to the plasma to initiate the reaction.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard to stop enzymatic activity and precipitate plasma proteins.

    • Vortex the plate and then centrifuge at high speed.

  • LC-MS/MS Analysis:

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Determine the half-life (t½) from the degradation curve.

Conclusion

The metabolic stability of butanoic acid analogs is a complex interplay of their structural features and the metabolic machinery of the body. A thorough understanding of the key metabolic pathways and the impact of structural modifications is essential for the rational design of drug candidates with improved pharmacokinetic profiles. The in vitro assays detailed in this guide provide robust and reliable methods for assessing metabolic stability, enabling researchers to make data-driven decisions in the early stages of drug discovery. By carefully considering metabolic stability alongside potency and selectivity, the chances of developing a successful therapeutic agent are significantly enhanced.

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A Senior Application Scientist's Guide to the Validation of 4-oxo-4-(pyridin-3-yl)butanoic Acid as a Biomarker for Tobacco Exposure

Author: BenchChem Technical Support Team. Date: February 2026

In the field of tobacco exposure assessment, researchers continually seek biomarkers that offer high specificity, sensitivity, and a clear correlation with exposure levels. While cotinine has long been the gold standard, its presence in nicotine replacement therapies (NRT) presents a significant confounding factor. This guide provides an in-depth comparison of 4-oxo-4-(pyridin-3-yl)butanoic acid (OPBA), also known as keto acid, as an emerging biomarker, evaluating its performance against established markers like cotinine and 4-(methylnitrosamino)-1-(pyridin-3-yl)-1-butanol (NNAL).

This document is intended for researchers, scientists, and drug development professionals, offering a technical overview grounded in experimental data and established analytical principles. We will explore the metabolic origins of OPBA, present a validated analytical methodology for its quantification, and compare its utility against current standards.

The Metabolic Genesis of OPBA: A Pathway Distinct from Carcinogen Metabolism

Nicotine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. While the major metabolic route (70-80%) proceeds through 5'-oxidation to form cotinine, a secondary pathway, known as 2'-oxidation, accounts for a substantial portion of nicotine metabolism.[1][2] This pathway is of particular interest as it leads to the formation of OPBA.

The 2'-oxidation pathway begins with the hydroxylation of nicotine at the 2' position of the pyrrolidine ring, catalyzed by CYP2A6.[3] This creates an unstable intermediate, 2'-hydroxynicotine, which spontaneously opens to form 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone).[4] This aminoketone is then further metabolized to yield OPBA (keto acid) and its reduced form, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid).[1][4] In humans, this conversion of nicotine to OPBA and hydroxy acid is a significant metabolic route, accounting for an estimated 5% to 14% of the nicotine dose.[2]

Crucially, while OPBA and hydroxy acid are also end products of the metabolic activation of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the contribution from nicotine metabolism is overwhelmingly dominant in tobacco users.[5][6] This establishes OPBA primarily as a biomarker of nicotine exposure rather than carcinogen activation.

Nicotine Metabolism to OPBA cluster_main Nicotine 2'-Oxidation Pathway Nicotine Nicotine Hydroxynicotine 2'-Hydroxynicotine (Intermediate) Nicotine->Hydroxynicotine CYP2A6 Iminium Nicotine-Δ1'(2')-iminium ion Hydroxynicotine->Iminium Spontaneous Aminoketone 4-(Methylamino)-1- (3-pyridyl)-1-butanone Iminium->Aminoketone Equilibrium OPBA This compound (OPBA / Keto Acid) Aminoketone->OPBA Further Metabolism Hydroxy_acid 4-hydroxy-4-(3-pyridyl)butanoic acid (Hydroxy Acid) OPBA->Hydroxy_acid Carbonyl Reductase

Caption: Metabolic pathway of nicotine to OPBA via 2'-oxidation.

Analytical Validation: A Robust LC-MS/MS Method for OPBA Quantification

To be considered a reliable biomarker, a robust and validated analytical method is paramount.[7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[7]

The following protocol outlines a validated method for the quantification of OPBA in human urine. The choice of urine as the matrix is due to its non-invasive collection and the relatively high concentration of excreted metabolites.

Experimental Protocol: Quantification of Urinary OPBA

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: SPE is employed to remove interfering matrix components (salts, urea, etc.) and to concentrate the analyte, thereby enhancing the sensitivity and robustness of the LC-MS/MS analysis.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge 2 mL of urine at 4000 rpm for 10 minutes to pellet particulates.

    • To 1 mL of the supernatant, add an internal standard (e.g., deuterated OPBA, [D4]-OPBA) to correct for analyte loss during sample processing and for matrix effects during ionization.

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water followed by 2 mL of methanol to remove hydrophilic and weakly bound interferences.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Rationale: Chromatographic separation (LC) isolates OPBA from other remaining compounds before it enters the mass spectrometer (MS/MS), which provides highly specific detection and quantification based on the molecule's mass-to-charge ratio and its fragmentation pattern.

  • Parameters:

    • LC System: A standard UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of polar metabolites.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for OPBA and its internal standard. For OPBA (C9H9NO3, MW: 179.17), this could be m/z 180.1 -> 124.1.

3. Method Validation:

  • Rationale: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure that the results are accurate, precise, and reproducible.[8][9][10]

  • Parameters to Assess:

    • Linearity: Establish a calibration curve over the expected concentration range in the target population.

    • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Matrix Effects: Assess the influence of the biological matrix on the ionization of the analyte.

    • Stability: Evaluate the stability of the analyte in urine under various storage conditions (freeze-thaw cycles, long-term storage).

Analytical Workflow Sample 1. Urine Sample Collection Spike 2. Internal Standard Spiking Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE LCMS 4. LC-MS/MS Analysis SPE->LCMS Data 5. Data Processing & Quantification LCMS->Data

Caption: Standard workflow for urinary OPBA quantification.

Comparative Analysis: OPBA vs. Established Biomarkers

The utility of a biomarker is best understood in comparison to existing standards. Here, we compare OPBA with cotinine, the primary nicotine metabolite, and NNAL, a metabolite of the potent lung carcinogen NNK.[11]

FeatureThis compound (OPBA)CotinineNNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol)
Parent Compound NicotineNicotineNNK (Tobacco-Specific Nitrosamine)
Biological Half-Life Not well-established, but expected to be shorter than NNAL.~16-20 hours[12]Long (10-45 days)[13][14]
Specificity High for nicotine exposure.High for nicotine exposure, but present in NRT users.[15]Specific to tobacco products (not in NRT).[15]
Indication Recent nicotine exposure.Recent nicotine exposure (1-3 days).Longer-term or intermittent tobacco exposure.[13]
Typical Urinary Levels (Smokers) 228 +/- 129 ng/mL[5]Varies widely, often >1000 ng/mL.[16]Varies, often in the pg/mL to low ng/mL range.[13][16]
Key Advantage Differentiates tobacco use from NRT when used alongside cotinine.Well-established, extensive validation data.Long half-life provides a time-averaged measure of exposure.[14]
Key Limitation Less established than cotinine; also a minor metabolite of NNK.[6][17]Cannot distinguish between tobacco and NRT use.[15]Reflects exposure to a specific carcinogen, not overall nicotine intake.

Discussion: The Role of OPBA in Tobacco Exposure Assessment

The data indicate that OPBA is a substantial metabolite of nicotine in humans.[5] A study on smokers who switched to a nicotine patch showed that while levels of OPBA (keto acid) decreased, they remained detectable, confirming their origin from nicotine.[5] The mean urinary level in smokers was found to be 228 ng/mL, which is a readily quantifiable concentration using modern LC-MS/MS instrumentation.[5]

The primary advantage of measuring OPBA lies in its potential to complement cotinine analysis. For clinical trials or smoking cessation studies where participants use NRT, cotinine levels are not a reliable indicator of tobacco product compliance. A high cotinine level combined with a low or undetectable OPBA level could suggest NRT use without concurrent smoking. Conversely, the presence of both biomarkers would strongly indicate recent tobacco use.

However, it is important to acknowledge that OPBA is also a metabolite of the carcinogen NNK.[6] While studies using isotopically labeled NNK have shown that the vast majority of urinary OPBA in smokers originates from nicotine, its dual origin is a factor to consider in study design.[6][17]

In comparison, NNAL remains the superior biomarker for assessing exposure to tobacco-specific carcinogens due to its specificity and long half-life, which integrates exposure over weeks.[13][14] Cotinine, despite its limitation with NRT, remains an excellent, highly sensitive, and well-validated biomarker for general nicotine exposure in populations not using NRT.

Conclusion

This compound (OPBA) is a valid and quantifiable biomarker of nicotine exposure. Its metabolic pathway is well-understood, and robust analytical methods exist for its detection in human urine. While it is unlikely to replace cotinine as the primary, general-purpose biomarker due to the extensive historical validation of the latter, OPBA offers significant value in specific research contexts. Its primary utility is as a complementary biomarker to distinguish between nicotine intake from tobacco products versus nicotine replacement therapies. For researchers designing clinical trials for smoking cessation or evaluating new tobacco products, the concurrent measurement of cotinine and OPBA can provide a more nuanced and accurate picture of product use and subject compliance.

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  • Title: Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco Source: Canada.ca URL: [Link]

  • Title: Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Source: eScholarship.org URL: [Link]

  • Title: Comparison of Levels of Three Tobacco Smoke Exposure Biomarkers in Children of Smokers Source: MDPI URL: [Link]

  • Title: Improved LC-MS/MS method for the determination of 42 neurologically and metabolically important molecules in urine Source: ScienceDirect URL: [Link]

  • Title: Comparison of Levels of Three Tobacco Smoke Exposure Biomarkers in Children of Smokers Source: PubMed URL: [Link]

  • Title: Comparison of Biomarkers of Tobacco Exposure between Premium and Discount Brand Cigarette Smokers in the NHANES 2011-2012 Special Sample Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review Source: MDPI URL: [Link]

  • Title: Using Liquid Chromatography Mass Spectrometry to Study Changes in Metabolomic Cycles Related to Diabetes Source: LOUISiana Digital Library URL: [Link]

  • Title: Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study Source: MDPI URL: [Link]

  • Title: Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique Source: MDPI URL: [Link]

  • Title: Comparison of Urine Cotinine and the Tobacco-Specific Nitrosamine Metabolite 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) and Their Ratio to Discriminate Active From Passive Smoking Source: ResearchGate URL: [Link]

  • Title: Urine Cotinine Underestimates Exposure to the Tobacco-Derived Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone in Passive Compared with Active Smokers Source: ResearchGate URL: [Link]

Sources

Technical Guide: Deuterium-Labeled 4-oxo-4-(pyridin-3-yl)butanoic acid-d4 for Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-oxo-4-(pyridin-3-yl)butanoic acid (often abbreviated as OPBA or "Keto Acid") is a critical urinary metabolite used to assess exposure to the tobacco-specific nitrosamine NNK .[1] Because NNK is a potent carcinogen, accurate quantification of its metabolites is essential in toxicology and drug development.

This guide evaluates the deuterium-labeled analog (d4-OPBA) as an Internal Standard (IS) for LC-MS/MS quantitation. While 13C-labeled standards are often considered the "gold standard" due to perfect co-elution, d4-OPBA represents the industry's pragmatic balance between cost and performance, provided the labeling is structurally sound (ring-labeled).

Verdict: The d4-variant is highly effective but requires specific chromatographic vigilance regarding the Deuterium Isotope Effect and strict structural verification to avoid H/D exchange .

Part 1: The Analyte & The Challenge

To design a robust assay, one must understand the molecule's behavior in a biological matrix.

  • Analyte: this compound (OPBA).[2][3][4]

  • Origin: Metabolite of NNK (via

    
    -methylene hydroxylation) and Nicotine (via cotinine pathways).
    
  • Chemical Nature: Amphoteric (contains a pyridine nitrogen and a carboxylic acid).

  • Key Challenge: The molecule contains protons

    
     to the carbonyl groups (ketone and acid), making them susceptible to enolization and exchange in aqueous solution.
    
Visualizing the Metabolic Context

The following diagram illustrates where OPBA fits in the NNK metabolic pathway and why the d4-label must be preserved on the pyridine ring.

NNK_Metabolism cluster_IS Internal Standard Design NNK NNK (Pro-Carcinogen) Inter Unstable Intermediate NNK->Inter CYP450 (alpha-hydroxylation) OPBA 4-oxo-4-(pyridin-3-yl) butanoic acid (OPBA) Inter->OPBA Oxidation HPB HPB-Releasing DNA Adducts Inter->HPB Alkylation d4_OPBA d4-OPBA (Ring-Labeled)

Figure 1: Metabolic formation of OPBA from NNK. The Internal Standard (d4-OPBA) mimics the final metabolite structure.

Part 2: Comparative Analysis of Internal Standards

In quantitative LC-MS/MS, the choice of Internal Standard dictates the accuracy of the data, particularly when correcting for matrix effects (ion suppression/enhancement).[5]

Option A: d4-OPBA (Ring-Labeled)

The Industry Standard

  • Structure: Deuteriums are located on the pyridine ring (positions 2, 4, 5, 6 relative to N).

  • Mass Shift: +4 Da. This is sufficient to avoid overlap with the M+2 natural isotope abundance of the analyte.

  • Cost: Moderate.

  • Performance: Excellent, with a caveat regarding retention time (see Technical Deep Dive).

Option B: 13C/15N-Analogs

The "Gold Standard"

  • Structure: Carbon-13 or Nitrogen-15 incorporated into the skeleton.

  • Mass Shift: Variable (usually +3 to +6 Da).

  • Cost: High (often 3-5x the cost of deuterated standards).

  • Performance: Superior. Co-elutes perfectly with the analyte, experiencing identical matrix suppression.

Option C: Structural Analogs (e.g., 4-oxo-4-phenylbutanoic acid)

The "Budget" Option

  • Structure: Similar chemical backbone but different functional groups.

  • Cost: Low.[6]

  • Performance: Poor. Does not compensate for specific matrix effects or extraction recovery variations. Not recommended for regulated toxicology.

Summary Data Table
Featured4-OPBA (Ring) d4-OPBA (Chain) 13C-Analog External Std
Mass Shift +4 Da+2 to +4 Da+3 to +6 DaN/A
Retention Time ~0.05 min shift (earlier)~0.1 min shiftExact MatchDifferent
H/D Exchange Risk Low (Stable)High (Unstable)NoneNone
Matrix Correction HighVariablePerfectNone
Cost Efficiency HighLow (due to failure)LowHigh

Part 3: Technical Deep Dive & Critical Risks

The Trap of H/D Exchange

Scientific Integrity Alert: Not all "d4" standards are created equal. OPBA contains methylene groups adjacent to carbonyls. Protons at these positions are acidic (


 for alpha-ketones, but lower in aqueous buffer).
  • Risk: If you utilize a standard labeled on the aliphatic chain, the deuterium will exchange with solvent protons (H2O) during sample preparation or storage.

  • Result: The IS signal (M+4) decreases, and the "unlabeled" signal (M+0) increases, causing false positives.

  • Solution: Verify the Certificate of Analysis (CoA). Ensure the label is [pyridine-d4].

The Deuterium Isotope Effect

Deuterium has a lower molar volume and shorter bond length than Hydrogen. On Reverse Phase (C18) chromatography, deuterated compounds are slightly less lipophilic.

  • Observation: d4-OPBA will elute slightly earlier than native OPBA.

  • Impact: If the matrix suppression zone is sharp (e.g., a co-eluting phospholipid burst), the IS and Analyte may experience different ionization efficiencies.

  • Mitigation: Use a shallow gradient or a column with high aqueous stability (e.g., HILIC or Polar-Embedded C18) to maximize retention and ensure the shift is negligible relative to the peak width.

Part 4: Validated Experimental Protocol

This protocol outlines a self-validating workflow for quantifying OPBA in human urine using d4-OPBA.

Reagents
  • Analyte: this compound.[1][2][3][4][7]

  • Internal Standard: 4-oxo-4-(pyridin-3-yl-d4)butanoic acid (Ring-d4).

  • Matrix: Human Urine.

Step-by-Step Methodology
1. Sample Preparation (Solid Phase Extraction)
  • Aliquot: Transfer 1.0 mL of urine to a tube.

  • Spike: Add 10 µL of d4-OPBA working solution (10 µg/mL). Vortex.

  • Hydrolysis (Optional): If measuring total OPBA (conjugated), treat with

    
    -glucuronidase.
    
  • Acidification: Add 100 µL 1M HCl (to protonate the acid for SPE retention).

  • SPE Loading: Condition an Oasis MCX (Mixed-mode Cation Exchange) cartridge with MeOH and Water. Load sample.

    • Rationale: MCX binds the pyridine nitrogen (cation exchange) and the hydrophobic chain, offering dual selectivity.

  • Wash: 2% Formic Acid in Water (removes neutrals/acids).

  • Elute: 5% Ammonium Hydroxide in Methanol.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase A.

2. LC-MS/MS Conditions
  • Column: Waters ACQUITY HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent high-retention C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 0% B (Hold for polar retention)

    • 1-6 min: 0% -> 40% B

    • 6-7 min: 95% B (Wash)

  • Detection: ESI Positive Mode (Pyridine nitrogen protonates easily).

3. MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
OPBA 180.1148.1 (Loss of -COOH/CH2)3018
OPBA 180.1106.1 (Pyridine ring fragment)3025
d4-OPBA 184.1152.13018
Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample (1 mL) Spike Spike IS (d4-OPBA) Sample->Spike SPE SPE Extraction (MCX Cartridge) Spike->SPE Recon Reconstitution (Mobile Phase) SPE->Recon LC LC Separation (HSS T3 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Check Check RT Shift (< 0.1 min?) LC->Check Data Quantitation (Ratio: Analyte/IS) MS->Data Check->MS

Figure 2: Validated workflow for OPBA quantitation. Note the critical checkpoint for Retention Time (RT) shift.

References

  • Hecht, S. S., et al. (1999). "Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism." Chemical Research in Toxicology. Link

  • Wang, S., et al. (2007). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Jacob, P., et al. (2008). "Pharmacokinetics of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in humans." Cancer Epidemiology, Biomarkers & Prevention. Link

  • Waters Corporation. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects." Chromatography Online. Link

  • Toronto Research Chemicals. "4-Oxo-4-(3-pyridyl)butyric Acid-d4 (Major) Product Page." (Example source for structural verification). Link

Sources

Safety Operating Guide

4-Oxo-4-(pyridin-3-yl)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational and disposal protocols for 4-Oxo-4-(pyridin-3-yl)butanoic acid (also known as 4-Oxo-4-(3-pyridyl)butyric acid or OPBA).

PART 1: EXECUTIVE SAFETY DIRECTIVE

Immediate Action Required: Treat this compound as a Corrosive (Category 1B) and Respiratory Irritant . While some databases classify it merely as an irritant, the presence of both a carboxylic acid moiety and a pyridine ring in the structure warrants a conservative safety approach (Safety Level 2/3).

Disposal Strategy: Do NOT dispose of down the drain. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. Segregate as Solid Organic Acid or Amphoteric Organic Waste .

PART 2: CHEMICAL PROFILE & HAZARD ASSESSMENT

To ensure precise handling, verify the chemical identity against the following parameters.

ParameterSpecification
Chemical Name This compound
CAS Number 4192-31-8
Molecular Formula C

H

NO

Molecular Weight 179.17 g/mol
Physical State Solid (White to off-white powder)
Acidity (pKa) Amphoteric (Contains basic pyridine N and acidic -COOH)
GHS Signal Word DANGER
Hazard Statements H314: Causes severe skin burns and eye damageH335: May cause respiratory irritation

Mechanistic Insight: The molecule contains a pyridine ring (basic) and a carboxylic acid tail (acidic). In solution, it may exist as a zwitterion. This amphoteric nature means it can react exothermically with both strong acids and strong bases. The pyridine nitrogen is susceptible to N-oxidation, making it incompatible with strong oxidizing agents (e.g., peroxides, permanganates).

PART 3: SEGREGATION & CONTAINMENT (Self-Validating System)

A self-validating system ensures that errors are physically prevented by the workflow design.

1. The "Two-Stream" Segregation Rule:

  • Solid Waste: Collect pure powder, contaminated gloves, and weighing boats in a dedicated solid waste container labeled "Hazardous Waste - Solid Organic."

  • Liquid Waste: If the compound is in solution (e.g., HPLC waste, reaction mother liquor), determine the pH.

    • Acidic/Neutral: Segregate into "Organic Solvents/Acids."

    • Basic: Segregate into "Organic Bases."

    • Critical Check: Do not mix with oxidizers (e.g., Nitric Acid waste) to prevent the formation of unstable N-oxides or exothermic decomposition.

2. Visualizing the Disposal Workflow

DisposalWorkflow cluster_safety Safety Critical Control Point Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved ContainerSolid Container A: Wide-Mouth HDPE Drum Label: 'Hazardous Solid Organic' Solid->ContainerSolid Segregation Chemical Compatibility Check (Isolate from Oxidizers) Liquid->Segregation ContainerLiquid Container B: Solvent Carboy (Glass/HDPE) Label: 'Organic Solvent Waste' Segregation->ContainerLiquid Compatible Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) ContainerSolid->Disposal ContainerLiquid->Disposal

Figure 1: Decision logic for the segregation and disposal of this compound waste streams.

PART 4: STEP-BY-STEP DISPOSAL PROTOCOL

Scenario A: Disposal of Pure Solid (Expired/Unused)
  • Objective: Secure containment for incineration.

  • Materials: Amber glass jar or HDPE bottle, Hazardous Waste Label, Nitrile gloves (double-gloved), N95 or P100 respirator (if outside fume hood).

  • Personal Protection: Don PPE.[1][2][3][4][5] Ensure work is done inside a functioning chemical fume hood to capture dust.

  • Transfer: Carefully transfer the solid into a compatible waste container (HDPE or Glass).

    • Pro-Tip: Do not fill the container >80% full. Leave headspace for potential off-gassing, though unlikely with this stable solid.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[6][7]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant.

  • Secondary Containment: Place the primary container into a secondary plastic bin to capture potential leaks during transport.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Objective: Prevent incompatible mixing.

  • Context: You have a reaction mixture containing the acid, a solvent (e.g., Methanol/DCM), and potentially reagents.

  • pH Check: Test the pH of the waste stream.

    • If pH < 2 or > 12, note this on the label.

  • Solvent Compatibility: Ensure the waste carboy solvent stream is compatible.

    • Safe: Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate.

    • Unsafe: Do not mix with Chromic acid, Perchloric acid, or concentrated Nitric acid waste streams.

  • Pre-Treatment (Optional but Recommended):

    • If the waste contains unreacted thionyl chloride or other reactive acylating agents often used with this acid, quench carefully with cold water/bicarbonate before adding to the main waste drum.

  • Consolidation: Pour into the "Organic Solvent" waste carboy.

PART 5: EMERGENCY RESPONSE

Spill Cleanup Procedure:

  • Evacuate & Ventilate: If a large amount (>10g) of powder is dispersed, evacuate the immediate area to allow dust to settle.

  • PPE: Wear goggles, lab coat, and respiratory protection (dust mask or respirator) to prevent inhalation of the pyridine derivative.

  • Containment: Cover the spill with a dry absorbent pad or spill pillow to prevent spreading.

  • Neutralization/Cleanup:

    • Solids: Gently sweep up using a dustpan and brush. Avoid creating dust.[8][9][1][2][3][4] Place in a bag labeled "Hazardous Waste."

    • Residue: Wipe the surface with a mild soap solution or 5% sodium bicarbonate solution (to neutralize the carboxylic acid), followed by water.

  • Decontamination: Place all cleanup materials (wipes, gloves) into the hazardous waste container.

PART 6: REGULATORY COMPLIANCE (RCRA/EPA)

  • RCRA Status: While this compound is not explicitly "P-listed" or "U-listed" by CAS number, Pyridine (the parent structure) is U196 .

  • Best Practice: To ensure compliance with 40 CFR 261.3, treat the waste as if it carries the Characteristic of Corrosivity (D002) if liquid pH is < 2, or simply as Non-listed Hazardous Waste destined for fuel blending/incineration.

  • Disposal Code: If your facility requires a code, use D002 (if corrosive) or the general code for "Organic Solids, N.O.S." (Not Otherwise Specified).

References

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid (CID 437) - Safety and Hazards. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used Containers. Retrieved February 18, 2026, from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Oxo-4-(pyridin-3-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of contemporary research and development, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-Oxo-4-(pyridin-3-yl)butanoic acid, a compound of interest in various scientific endeavors. By adhering to these procedures, researchers can mitigate risks and maintain a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment.[2][3] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][5][6]To protect against splashes and airborne particles that can cause serious eye irritation.[1] A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or butyl rubber gloves.[7][8]To prevent skin contact and subsequent irritation.[1] It is crucial to check the glove manufacturer's compatibility chart. Double gloving is recommended when handling larger quantities or for prolonged periods.[9]
Body Protection A fully buttoned, flame-resistant lab coat.[2][8]To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.[7][10][11]Given its potential to cause respiratory irritation, all handling of the solid compound should be performed in a well-ventilated area, preferably a fume hood, to minimize inhalation of airborne particles.[1]

Always inspect PPE for any damage before use and remove it before leaving the laboratory to prevent the spread of contamination.[2]

Safe Handling Procedures

Adherence to meticulous handling procedures is critical to minimize exposure and prevent accidents.

  • Designate a specific area for working with this compound, clearly labeling it as such.[9][10]

  • Cover the work surface with absorbent, disposable bench pads to contain any potential spills.[9][10]

The process of weighing the solid powder presents a significant risk of generating airborne particles.

  • Preferred Method: Whenever possible, perform weighing operations inside a chemical fume hood.[9][11]

  • Alternative Method: If a balance cannot be placed inside a fume hood, pre-tare a sealed container. In the fume hood, add the powder to the container and securely close it before moving it to the balance for weighing.[9][11]

  • Utilize weigh boats to minimize spillage.[10]

  • Keep the container with the compound closed whenever it is not in use.[10]

  • When dissolving the powder, do so within a fume hood.[10]

  • Add the solvent to the powder slowly to avoid splashing.

  • Once the compound is in solution, the risk of it becoming airborne is significantly reduced, and it can be handled on a benchtop with appropriate PPE, provided the solvent is not highly volatile.[10]

Experimental Workflow: From Receipt to Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Receive & Verify Chemical b Review Safety Data Sheet a->b c Don Appropriate PPE b->c d Designate & Prepare Work Area c->d e Weigh Solid Compound d->e f Prepare Solution e->f g Conduct Experiment f->g h Decontaminate Work Area g->h g->h j Doff PPE Correctly i Segregate & Label Waste h->i k Dispose of Waste i->k

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Storage Requirements

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4][12]

  • Ensure the storage area is separate from the main work area and away from sources of heat or ignition.[3][8]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material like sand or vermiculite.[8][13]

    • Collect the material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[6]

    • Decontaminate the area using a wet-cleaning method.[9][11]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's environmental health and safety (EHS) department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12][14] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12][14] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][14]

Waste Disposal

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, bench pads), weigh boats, and any material used to clean up spills should be collected in a clearly labeled, sealed container.[11]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, labeled, and sealed waste container.

  • Consult your institution's EHS department for specific disposal protocols and to arrange for the collection of hazardous waste.[15]

By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the well-being of all researchers.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. Pyridine Safety Information.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • University of California, Santa Barbara. Weighing Hazardous Powders in the Laboratory.
  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Unchained Labs. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
  • Fisher Scientific. (2010, May 7). Safety Data Sheet: 4-Oxo-4-(2-thienyl)butyric acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Apollo Scientific. 4-(1H-Indol-3-yl)butanoic acid Safety Data Sheet.
  • Sigma-Aldrich. Indole-3-butyric acid Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.